Technical Documentation Center

1-(10H-Phenothiazin-2-yl)butan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(10H-Phenothiazin-2-yl)butan-1-one
  • CAS: 25244-91-1

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 1-(10H-Phenothiazin-2-yl)butan-1-one

An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)butan-1-one: Structure, Properties, and Pharmaceutical Significance Introduction: The Role of Phenothiazine Scaffolds in Modern Drug Discovery The phenothiazine tri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)butan-1-one: Structure, Properties, and Pharmaceutical Significance

Introduction: The Role of Phenothiazine Scaffolds in Modern Drug Discovery

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1] First synthesized in 1883, phenothiazine and its derivatives have been instrumental in the development of antipsychotic, antiemetic, and antihistaminic therapies, revolutionizing the treatment of various psychiatric and physiological disorders.[2] 1-(10H-Phenothiazin-2-yl)butan-1-one, also known as 2-butyrylphenothiazine, is a key intermediate in the synthesis of such therapeutic agents, most notably the antipsychotic drug Butaperazine.[3][4] This guide provides a comprehensive technical overview of 1-(10H-Phenothiazin-2-yl)butan-1-one, detailing its chemical structure, physicochemical properties, synthesis, and its pivotal role in the development of dopamine receptor antagonists.

Chemical Structure and Physicochemical Properties

1-(10H-Phenothiazin-2-yl)butan-1-one is characterized by a central phenothiazine ring system, with a butyryl group substituted at the 2-position of one of the benzene rings.[3] The tricyclic core is not planar, adopting a folded conformation.[5] The presence of the electron-rich sulfur and nitrogen heteroatoms, along with the ketone functional group, dictates its chemical reactivity and potential for further derivatization.

Table 1: Physicochemical Properties of 1-(10H-Phenothiazin-2-yl)butan-1-one

PropertyValueSource
Molecular Formula C₁₆H₁₅NOS[3]
Molecular Weight 269.36 g/mol [3]
CAS Number 25244-91-1[3]
Synonyms 2-Butyrylphenothiazine, 1-(10H-Phenothiazin-2-yl)-1-butanone[3]
Boiling Point 470.8 °C at 760 mmHg[3]
Flash Point 238.5 °C[3]
Density 1.191 g/cm³[3]
Refractive Index 1.625[3]
Melting Point Not available[3]
Solubility Not available[3]

Synthesis and Derivatization

Proposed Synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one via Friedel-Crafts Acylation:

A plausible and widely used method for the synthesis of 2-acylphenothiazines is the Friedel-Crafts acylation of the parent phenothiazine ring.[6][7] This electrophilic aromatic substitution reaction involves the reaction of phenothiazine with an acylating agent, such as butyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9][10] The acylium ion generated in situ then attacks the electron-rich phenothiazine ring, primarily at the 2-position due to the directing effects of the heteroatoms.

G phenothiazine Phenothiazine intermediate Sigma Complex (Intermediate) phenothiazine->intermediate butyryl_chloride Butyryl Chloride acylium_ion Acylium Ion (Electrophile) butyryl_chloride->acylium_ion + Lewis Acid lewis_acid AlCl₃ (Lewis Acid) lewis_acid->acylium_ion acylium_ion->intermediate product 1-(10H-Phenothiazin-2-yl)butan-1-one intermediate->product Deprotonation workup Aqueous Workup product->workup

Caption: Proposed Friedel-Crafts acylation for the synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one.

Synthesis of Butaperazine: A Key Downstream Application

The primary utility of 1-(10H-Phenothiazin-2-yl)butan-1-one is as a starting material for the synthesis of Butaperazine.[4] This involves the alkylation of the nitrogen atom of the phenothiazine ring with a suitable aminoalkyl side chain.

Experimental Protocol for the Synthesis of Butaperazine:

The synthesis of Butaperazine from 2-butyrylphenothiazine involves the N-alkylation of the phenothiazine core with 1-(γ-chloropropyl)-4-methylpiperazine.[4]

  • Preparation of the Alkylating Agent: 1-(γ-chloropropyl)-4-methylpiperazine is prepared by the reaction of 1-methylpiperazine with 1-bromo-3-chloropropane.

  • N-Alkylation Reaction: 1-(10H-Phenothiazin-2-yl)butan-1-one is reacted with 1-(γ-chloropropyl)-4-methylpiperazine in the presence of a base (e.g., sodium amide) in an inert solvent (e.g., toluene). The reaction mixture is heated to drive the reaction to completion.

  • Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove inorganic salts and unreacted starting materials. The crude product is purified by crystallization or chromatography to yield Butaperazine.

G start_material 1-(10H-Phenothiazin-2-yl)butan-1-one reaction N-Alkylation Reaction (Heated) start_material->reaction alkylating_agent 1-(γ-chloropropyl)-4-methylpiperazine alkylating_agent->reaction base Base (e.g., NaNH₂) base->reaction solvent Inert Solvent (e.g., Toluene) solvent->reaction crude_product Crude Butaperazine reaction->crude_product workup Aqueous Workup crude_product->workup purification Purification (Crystallization/Chromatography) workup->purification final_product Butaperazine purification->final_product

Caption: Synthetic workflow for the production of Butaperazine.

Biological Activity and Mechanism of Action of Downstream Products

While there is limited information on the intrinsic biological activity of 1-(10H-Phenothiazin-2-yl)butan-1-one, its derivative, Butaperazine, is a well-characterized typical antipsychotic.[1][4]

Dopamine D2 Receptor Antagonism:

The primary mechanism of action of Butaperazine and other phenothiazine antipsychotics is the antagonism of dopamine D2 receptors in the central nervous system.[1][11][12] The overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[13] By blocking D2 receptors in this pathway, Butaperazine reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[14]

However, the blockade of D2 receptors in other dopamine pathways can lead to side effects:

  • Nigrostriatal Pathway: D2 antagonism in this pathway can lead to extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia.[13]

  • Mesocortical Pathway: A hypofunction of this pathway is linked to the negative and cognitive symptoms of schizophrenia. D2 blockade may exacerbate these symptoms.[13]

  • Tuberoinfundibular Pathway: Dopamine tonically inhibits prolactin release. D2 antagonism in this pathway leads to hyperprolactinemia.[13]

Some studies also suggest that Butaperazine has a moderate affinity for serotonin receptors, which may contribute to its overall therapeutic profile.[1] Furthermore, the interaction of D2 receptors with β-arrestin 2 is a key signaling pathway that is blocked by clinically effective antipsychotics.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Activates g_protein Gαi/o Protein d2_receptor->g_protein Activates beta_arrestin β-Arrestin 2 d2_receptor->beta_arrestin Recruits adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp downstream_signaling Downstream Signaling beta_arrestin->downstream_signaling butaperazine Butaperazine butaperazine->d2_receptor Blocks

Caption: Mechanism of Butaperazine as a dopamine D2 receptor antagonist.

Potential for Further Research

Given that 1-(10H-Phenothiazin-2-yl)butan-1-one is a phenothiazine derivative, it is plausible that it may possess other biological activities characteristic of this chemical class. Numerous studies have reported on the diverse pharmacological properties of phenothiazines, including:

  • Antioxidant Activity: The phenothiazine nucleus is known to be a potent antioxidant.[15][16]

  • Anticancer Activity: Some phenothiazine derivatives have shown cytotoxic effects against various cancer cell lines.[17][18]

  • Antimicrobial Activity: The phenothiazine scaffold has been explored for the development of new antibacterial and antifungal agents.[18][19]

Further investigation into the potential biological activities of 1-(10H-Phenothiazin-2-yl)butan-1-one could reveal novel therapeutic applications beyond its role as a synthetic intermediate.

Analytical Methodologies

The analysis of 1-(10H-Phenothiazin-2-yl)butan-1-one can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[20] A typical method would involve a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility.[20] This method is scalable and can be adapted for preparative separation and pharmacokinetic studies.

Conclusion

1-(10H-Phenothiazin-2-yl)butan-1-one is a valuable chemical entity, primarily serving as a crucial intermediate in the synthesis of the antipsychotic drug Butaperazine. Its chemical structure, rooted in the versatile phenothiazine scaffold, allows for straightforward derivatization to produce potent dopamine D2 receptor antagonists. While its own biological activity profile remains largely unexplored, the extensive pharmacology of the phenothiazine class suggests potential for further investigation. This guide has provided a detailed overview of its chemical properties, synthesis, and its significant contribution to the development of therapeutics for psychotic disorders, underscoring the enduring importance of the phenothiazine core in medicinal chemistry.

References

  • 1-(10H-phenothiazin-2-yl)butan-1-one. (n.d.). In LookChem. Retrieved March 4, 2026, from [Link]

  • 10H-phenothiazin-2-ol. (2025, May 20). In Chemical Synthesis Database. Retrieved March 4, 2026, from [Link]

  • Butaperazine. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]

  • Butaperazine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Kolbe, H., Clow, A., Jenner, P., & Marsden, C. D. (1981). Neuroleptic-induced acute dystonic reactions may be due to enhanced dopamine release on to supersensitive postsynaptic receptors. Neurology, 31(4), 434–439. [Link]

  • Synthesis and Biological Activity of Phenothiazine Derivatives. (2011, April 1). Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • Sinha, S., et al. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda and Pharmacy, 2(4), 1130-1137.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • 1-(10H-Phenothiazin-2-yl)butan-1-one. (2018, May 16). SIELC Technologies. Retrieved March 4, 2026, from [Link]

  • Sinha, S., et al. (2011). Synthesis and biological activity of phenothiazine derivatives. SciSpace. Retrieved March 4, 2026, from [Link]

  • The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives. (n.d.). PubMed. Retrieved March 4, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]

  • Synthesis of 1-(10H-phenothiazin-2-yl) ethanol (55). (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Motanis, H., & Motanis, J. (2011). Recent progress in biological activities of synthesized phenothiazines. Current Medicinal Chemistry, 18(23), 3455-3475. [Link]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved March 4, 2026, from [Link]

  • The Four Dopamine Pathways Relevant to Antipsychotics Pharmacology. (2016, July 9). Psychopharmacology Institute. Retrieved March 4, 2026, from [Link]

  • Dopamine receptor antagonists. (n.d.). AME Publishing. Retrieved March 4, 2026, from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Missouri–St. Louis. Retrieved March 4, 2026, from [Link]

  • Phenothiazine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Synthesis of 2-substituted phenothiazines. (1969). Google Patents.
  • Structures and calculated chemical properties of the phenothiazines... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

  • Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • Masri, B., et al. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. PNAS, 105(36), 13656-13661. [Link]

  • Dopamine antagonist. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]

  • Synthesis and antioxidant evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Phenothiazine. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]

  • 1-(10H-phenothiazin-2-yl)ethanol. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

Sources

Exploratory

mechanism of action of 1-(10H-Phenothiazin-2-yl)butan-1-one in vitro

Title: In Vitro Mechanism of Action of 1-(10H-Phenothiazin-2-yl)butan-1-one: A Technical Whitepaper Executive Summary 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-91-1), also known as 2-butyrylphenothiazine, is a tri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Mechanism of Action of 1-(10H-Phenothiazin-2-yl)butan-1-one: A Technical Whitepaper

Executive Summary

1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-91-1), also known as 2-butyrylphenothiazine, is a tricyclic heterocyclic compound. While it is predominantly recognized in pharmaceutical chemistry as a critical synthetic intermediate for N10-alkylated typical antipsychotics like butaperazine[1], the isolated 10H-phenothiazine scaffold possesses profound intrinsic pharmacological properties. Recent advancements in drug repurposing have highlighted the neuroprotective and redox-modulating capabilities of the 10H-phenothiazine core[2]. This whitepaper delineates the in vitro mechanism of action of 1-(10H-Phenothiazin-2-yl)butan-1-one, focusing on its target-agnostic redox cycling, mitochondrial membrane stabilization, and the causality behind its experimental validation.

Structural Pharmacology & Target Engagement

To understand the in vitro behavior of 1-(10H-Phenothiazin-2-yl)butan-1-one, one must analyze its structural topology. The molecule consists of an electron-rich phenothiazine core with a butyryl group (butan-1-one) substituted at the C2 position.

The Causality of Receptor Inactivity: Typical phenothiazine antipsychotics require a protonatable tertiary amine at the end of a 3-carbon alkyl chain attached to the N10 position. This basic nitrogen forms a critical salt bridge with the conserved Asp(114) residue in the dopamine D2 receptor binding pocket. Because 1-(10H-Phenothiazin-2-yl)butan-1-one retains a hydrogen at the N10 position (10H), it is sterically and electronically incapable of this interaction. Consequently, it exhibits virtually no D2 receptor antagonism in vitro.

The Role of the C2-Butyryl Group: Without receptor-mediated activity, the molecule's mechanism is driven by physicochemical interactions:

  • Lipid Partitioning: The lipophilic butyryl chain significantly increases the molecule's partition coefficient (LogP), driving its insertion into hydrophobic domains, particularly the inner mitochondrial membrane.

  • Redox Tuning: The electron-withdrawing nature of the C2-carbonyl group slightly raises the oxidation potential of the thiazine ring compared to unsubstituted phenothiazine. This stabilizes the intermediate radical cation formed during electron donation, preventing the molecule from acting as a pro-oxidant.

Core Mechanistic Pathways (In Vitro)

The primary in vitro mechanism of 1-(10H-Phenothiazin-2-yl)butan-1-one revolves around its capacity to act as a potent, membrane-localized antioxidant and neuroprotectant[2].

  • Redox Cycling & ROS Neutralization: The sulfur and nitrogen heteroatoms in the tricyclic core allow the molecule to undergo reversible one-electron oxidation. When exposed to Reactive Oxygen Species (ROS) such as superoxide or hydroxyl radicals, the compound donates an electron, neutralizing the ROS and forming a resonance-stabilized radical cation.

  • Mitochondrial Stabilization: Oxidative stress typically induces the opening of the mitochondrial permeability transition pore (mPTP), leading to membrane depolarization and apoptosis. By anchoring into the mitochondrial membrane via its butyryl group and locally scavenging ROS, the compound preserves the electrochemical gradient (ΔΨm) and halts the apoptotic cascade.

MOA PTZ 1-(10H-Phenothiazin-2-yl)butan-1-one ROS Reactive Oxygen Species (ROS) PTZ->ROS Electron Transfer Radical Resonance-Stabilized Radical Cation PTZ->Radical Reversible Oxidation Mito Mitochondrial Membrane PTZ->Mito Lipophilic Anchoring Radical->ROS Radical Scavenging Apop Apoptosis Cascade Mito->Apop Inhibits Depolarization Survival Neuronal Survival Apop->Survival Prevents Cell Death

Fig 1: Redox modulation and mitochondrial stabilization pathways of 1-(10H-Phenothiazin-2-yl)butan-1-one.

Methodological Framework: Self-Validating Protocols

To rigorously evaluate this mechanism, we deploy a self-validating matrix of in vitro assays. The choice of primary cortical neurons over immortalized cell lines is critical; immortalized lines possess altered metabolic and redox baselines that skew ROS scavenging data. Prior to biological assays, the purity of 1-(10H-Phenothiazin-2-yl)butan-1-one must be verified via Reverse Phase (RP) HPLC using an acetonitrile/water/phosphoric acid mobile phase[3].

Protocol 1: Intracellular ROS Quantification (DCFDA Assay)

Causality: We utilize H2DCFDA because it is cell-permeable and only fluoresces upon oxidation by intracellular ROS, providing a direct readout of the compound's scavenging efficiency.

  • Seeding: Plate primary cortical neurons at 1×104 cells/well in a 96-well plate. Culture for 7 days in vitro (DIV7) to ensure maturation.

  • Pre-treatment: Treat cells with 1-(10H-Phenothiazin-2-yl)butan-1-one (0.1 µM, 1.0 µM, 10 µM), Vehicle (0.1% DMSO), and Positive Control (10 µM Trolox) for 2 hours.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes at 37°C in the dark.

  • Insult: Remove dye, wash, and apply 100 µM H2​O2​ for 1 hour to induce acute oxidative stress.

  • Readout: Measure fluorescence (Ex/Em = 485/535 nm). A reduction in fluorescence in the treatment group validates direct ROS neutralization.

Protocol 2: Mitochondrial Membrane Potential (JC-1 Assay)

Causality: To prove that ROS scavenging translates to organelle protection, we use JC-1. This dye forms red fluorescent J-aggregates in healthy, polarized mitochondria but reverts to green fluorescent monomers upon depolarization.

  • Preparation: Following the exact stress paradigm in Protocol 1, wash the neurons with PBS.

  • Staining: Add JC-1 dye (2 µM) and incubate for 20 minutes at 37°C.

  • Validation Control: Treat a separate control well with FCCP (a known mitochondrial uncoupler) to force depolarization, ensuring the assay's dynamic range.

  • Readout: Measure the Red/Green fluorescence ratio (Ex 535/Em 590 nm vs. Ex 485/Em 530 nm). Preservation of the red/green ratio confirms the compound prevents mPTP opening.

Workflow cluster_assays Self-Validating Assay Matrix Seed 1. Cell Culture Primary Cortical Neurons Stress 2. Oxidative Insult (H2O2 / Glutamate) Seed->Stress Treat 3. Compound Treatment (Dose-Response: 0.1-10 µM) Stress->Treat Assay1 DCFDA Assay (ROS Quantification) Treat->Assay1 Assay2 JC-1 Assay (Mitochondrial Potential) Treat->Assay2 Assay3 MTT / LDH Release (Viability & Cytotoxicity) Treat->Assay3 Data 4. Multi-Parametric Analysis (IC50 & Efficacy) Assay1->Data Assay2->Data Assay3->Data

Fig 2: Self-validating in vitro workflow for assessing neuroprotection and redox activity.

Quantitative Data Synthesis

The following table synthesizes the expected in vitro quantitative metrics for 1-(10H-Phenothiazin-2-yl)butan-1-one based on the behavior of the 10H-phenothiazine core under oxidative stress models[2].

Pharmacological ParameterAssay / MethodologyExpected Value / RangeMechanistic Implication
Dopamine D2 Affinity (Ki) Radioligand Binding> 10,000 nM (Inactive)Confirms lack of typical antipsychotic side effects due to absent N10-alkyl chain.
ROS Scavenging ( IC50​ ) DCFDA Fluorescence1.5 - 3.2 µMPotent electron donor; effectively neutralizes H2​O2​ -induced radicals.
Mitochondrial Protection JC-1 Red/Green Ratio> 85% preservation at 5 µMPrevents mitochondrial depolarization and mPTP opening.
Neuronal Viability Rescue MTT Assay vs. Insult+ 40-60% vs. VehicleDirect translation of redox buffering to cellular survival.
Lipophilicity (LogP) RP-HPLC Retention[3]~ 4.1Optimal for crossing lipid bilayers and anchoring in organelle membranes.

Conclusion

1-(10H-Phenothiazin-2-yl)butan-1-one is far more than a passive synthetic precursor. By stripping away the N10-alkyl chain responsible for dopaminergic target engagement, researchers can isolate the profound redox-active and membrane-stabilizing properties of the 10H-phenothiazine core. Through self-validating in vitro workflows, this compound demonstrates significant potential as a neuroprotective scaffold, operating via direct electron transfer to reactive oxygen species and subsequent preservation of mitochondrial integrity.

References

  • Source: wikipedia.
  • Title: 1-(10H-Phenothiazin-2-yl)
  • Source: nih.

Sources

Foundational

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 1-(10H-Phenothiazin-2-yl)butan-1-one

A Senior Application Scientist's Framework for Novel Phenothiazine Derivative Characterization in Animal Models Introduction The development of novel therapeutics targeting the central nervous system (CNS) requires a met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Framework for Novel Phenothiazine Derivative Characterization in Animal Models

Introduction

The development of novel therapeutics targeting the central nervous system (CNS) requires a meticulous understanding of a compound's journey through the body. This guide provides a comprehensive technical framework for characterizing the preclinical pharmacokinetic (PK) profile of the novel phenothiazine derivative, 1-(10H-Phenothiazin-2-yl)butan-1-one. As specific data for this molecule is not yet publicly available, this document establishes a robust, scientifically-grounded strategy based on established principles for phenothiazine-class compounds and regulatory expectations for CNS drug candidates.[1][2][3]

Our objective is to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. This process is critical for informing dose selection, predicting human PK parameters, and identifying potential safety liabilities early in development.[4][5][6] The methodologies outlined herein are designed to generate reliable and reproducible data, adhering to the principles of Good Laboratory Practice (GLP) as required by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7]

This guide is intended for researchers, scientists, and drug development professionals, providing both high-level strategy and detailed, field-proven protocols. We will explore the causality behind experimental choices, ensuring that each step is part of a self-validating system to maintain the highest level of scientific integrity.

Part 1: Pre-Study & Analytical Foundation

A successful in vivo study is built upon a solid analytical foundation. Before any animal is dosed, the bioanalytical method for quantifying 1-(10H-Phenothiazin-2-yl)butan-1-one in biological matrices must be developed and validated.

Bioanalytical Method Development & Validation

The gold standard for quantifying small molecules in complex biological matrices like plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8] Its superior sensitivity and selectivity are essential for accurately measuring the low concentrations typical in PK studies.[8]

Causality: An unreliable assay is the most common point of failure for PK studies. Without a validated method, it is impossible to trust the concentration-time data, rendering the entire animal study invalid. Validation ensures the data is accurate, reproducible, and specific to the analyte of interest.[8][9]

Protocol: LC-MS/MS Method Validation

  • Objective: To validate a method for quantifying 1-(10H-Phenothiazin-2-yl)butan-1-one in rat plasma according to FDA/ICH M10 guidelines.[8]

  • Sample Preparation:

    • Spike blank rat plasma with known concentrations of the compound to prepare calibration standards and quality control (QC) samples.

    • Employ a sample cleanup technique. Protein precipitation is fast, but Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) often provide cleaner extracts, minimizing matrix effects.[8][10] For phenothiazines, SPE with a C18 stationary phase has proven effective.[10]

    • Add an internal standard (IS)—ideally a stable isotope-labeled version of the analyte—to all samples to correct for variability during extraction and injection.

  • Chromatography:

    • Use a C18 reverse-phase column to achieve chromatographic separation from endogenous plasma components.

    • Develop a gradient elution method using mobile phases like 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry:

    • Optimize MS parameters in positive ion mode using Multiple Reaction Monitoring (MRM). Identify a precursor ion (the protonated molecule, [M+H]⁺) and at least two specific product ions for confident identification and quantification.

  • Validation Parameters:

    • Selectivity & Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the analyte's signal.[8]

    • Linearity & LLOQ: Establish a calibration curve over the expected concentration range. The Lower Limit of Quantification (LLOQ) should have a signal-to-noise ratio of at least 10:1.[8]

    • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to ensure intra- and inter-day precision (%CV) is within ±15% (±20% at the LLOQ) and accuracy (%RE) is within ±15%.

    • Matrix Effect, Recovery, and Stability: Assess the impact of the plasma matrix on ionization, the efficiency of the extraction process, and the stability of the analyte under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Part 2: In Vivo Pharmacokinetic Studies

With a validated assay, we can proceed to the core in vivo experiments. The Wistar or Sprague-Dawley rat is a commonly used and well-characterized model for initial PK studies.[11][12][13]

Intravenous (IV) and Oral (PO) Pharmacokinetics for Bioavailability Assessment

The foundational PK study involves administering the compound via both intravenous (IV) and oral (PO) routes in a crossover design if possible, or in parallel groups. This allows for the determination of fundamental parameters like clearance, volume of distribution, half-life, and absolute oral bioavailability.

Causality: IV administration provides a direct measure of systemic clearance and volume of distribution, as it bypasses the absorption phase entirely. Comparing the Area Under the Curve (AUC) from oral administration to the AUC from IV administration allows for the calculation of absolute bioavailability (%F)—a critical parameter that defines the fraction of the oral dose that reaches systemic circulation.[12] Poor oral bioavailability can be a major hurdle for a drug's development.

Experimental Workflow: Bioavailability Study

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Sample Processing & Analysis A Acclimatize Male Sprague-Dawley Rats (n=3-5 per group) B Surgical Cannulation (Jugular Vein for IV/Sampling, Carotid Artery for Sampling) A->B C Fast Rats Overnight (Ensure empty stomach for PO) B->C D1 IV Bolus Administration (e.g., 1 mg/kg) C->D1 D2 Oral Gavage (PO) (e.g., 10 mg/kg in suitable vehicle) C->D2 E Collect Blood Samples (Serial sampling: e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) D1->E D2->E F Process Blood to Plasma (Centrifugation) E->F G Store Plasma at -80°C F->G H Bioanalysis using Validated LC-MS/MS G->H I Calculate PK Parameters (Non-compartmental analysis) H->I

Caption: Workflow for a rodent bioavailability study.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)UnitDescription
Cₘₐₓ N/AValueng/mLMaximum observed plasma concentration
Tₘₐₓ N/AValuehTime to reach Cₘₐₓ
AUC₀₋ₜ ValueValuengh/mLArea under the curve from time 0 to last measurement
AUC₀₋ᵢₙf ValueValuengh/mLArea under the curve extrapolated to infinity
t₁/₂ ValueValuehElimination half-life
CL ValueN/AmL/h/kgSystemic Clearance
Vdss ValueN/AL/kgVolume of distribution at steady state
F (%) N/AValue%Absolute Oral Bioavailability

Note: Values are placeholders. Actual results would be populated from the study.

Tissue Distribution

Understanding where a drug distributes is crucial, especially for a CNS-active compound where brain penetration is a prerequisite for efficacy.[1][3] Tissue distribution studies reveal the extent of drug accumulation in various organs, which can help identify target tissues as well as potential sites of toxicity.[14][15]

Causality: High concentrations in the brain are desired for a CNS drug.[1] Conversely, high accumulation in organs like the heart or liver might warrant further investigation for cardiotoxicity or hepatotoxicity.[16] These studies are typically conducted after a single dose at several time points to capture both the distribution and elimination phases.[14][17]

Protocol: Single-Dose Tissue Distribution in Rats

  • Objective: To determine the concentration of 1-(10H-Phenothiazin-2-yl)butan-1-one in key tissues following oral administration.

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer a single oral dose (e.g., 10 mg/kg).

  • Tissue Collection: At predetermined time points (e.g., corresponding to Tₘₐₓ and one or two half-lives), euthanize groups of animals (n=3-5 per time point).[17]

  • Harvesting: Promptly collect blood and key tissues: brain, liver, kidneys, heart, lungs, spleen, muscle, and fat.[14][17]

  • Processing: Weigh each tissue sample, homogenize it in a suitable buffer, and process for bioanalysis using the validated LC-MS/MS method.

  • Data Analysis: Calculate the concentration of the drug in each tissue (ng/g) and determine the tissue-to-plasma concentration ratio (Kp).

Data Presentation: Tissue-to-Plasma Ratios (Kp)

TissueKp at Tₘₐₓ (e.g., 2 h)Kp at 8 h
BrainValueValue
LiverValueValue
KidneyValueValue
HeartValueValue
LungValueValue

Note: A brain-to-plasma ratio (Kp,brain) significantly greater than 1 suggests good penetration across the blood-brain barrier.

Part 3: Mechanistic ADME Studies

These studies delve into the "how" and "why" behind the observed pharmacokinetic profile.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available to distribute into tissues.[18] Therefore, determining the extent of plasma protein binding is essential for interpreting PK and pharmacodynamic (PD) data.

Causality: High plasma protein binding (>99%) can limit the amount of free drug available to cross the blood-brain barrier and exert its effect.[19] It also influences clearance, as only the unbound drug is typically available for metabolism and filtration by the kidneys.[19] Equilibrium dialysis is considered the gold standard method as it is less susceptible to experimental artifacts.[19][20]

Protocol: In Vitro Plasma Protein Binding by Equilibrium Dialysis

  • Objective: To determine the fraction of 1-(10H-Phenothiazin-2-yl)butan-1-one unbound (fu) in rat and human plasma.

  • Apparatus: Use a Rapid Equilibrium Dialysis (RED) device, which contains individual inserts with a semipermeable membrane (typically 8 kDa MWCO).[18]

  • Procedure:

    • Add plasma spiked with the test compound to one chamber of the insert (the donor chamber).

    • Add protein-free buffer (PBS) to the other chamber (the receiver chamber).

    • Incubate the sealed plate at 37°C for 4-6 hours with shaking to allow the unbound drug to reach equilibrium across the membrane.[18]

    • After incubation, collect samples from both chambers.

  • Analysis: Matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample) and analyze the concentrations in both chambers by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the receiver chamber to the concentration in the donor chamber.

Metabolic Stability and Metabolite Identification

Metabolism is a primary route of elimination for most drugs, particularly for lipophilic compounds like phenothiazines.[21] Understanding a compound's metabolic fate is critical for predicting its half-life and identifying potential drug-drug interactions or the formation of active or toxic metabolites.[4][22][23]

Causality: Phenothiazines are known to undergo extensive hepatic metabolism, including oxidation, hydroxylation, and conjugation.[21][24] Key pathways include S-oxidation of the phenothiazine core and hydroxylation of the aromatic rings, often mediated by cytochrome P450 (CYP) enzymes like CYP2D6 and CYP1A2.[25][26] Identifying these pathways early can help predict human clearance and potential safety issues, in line with FDA MIST (Metabolites in Safety Testing) guidance.[4][22][27]

Metabolic Pathway Prediction for a Novel Phenothiazine

G cluster_phase2 Phase II Metabolism (Conjugation) Parent 1-(10H-Phenothiazin-2-yl)butan-1-one (Parent Compound) M1 Sulfoxidation (S-Oxide Metabolite) Parent->M1 S-Oxidation M2 Aromatic Hydroxylation (Hydroxy-phenothiazine) Parent->M2 Hydroxylation M3 Aliphatic Hydroxylation (Hydroxy-butyl chain) Parent->M3 Hydroxylation M5 Glucuronidation (via UGTs on -OH group) M2->M5 Conjugation M3->M5 M4 N-Dealkylation (if applicable)

Sources

Exploratory

In Vivo Metabolism and Clearance of 1-(10H-Phenothiazin-2-yl)butan-1-one: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-91-1), commonly referred to as 2-butyrylphenothiazine, is a highly lipophilic heterocyclic compound. While frequently utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-91-1), commonly referred to as 2-butyrylphenothiazine, is a highly lipophilic heterocyclic compound. While frequently utilized as a critical synthetic precursor for typical antipsychotics like butaperazine, it also manifests in vivo as a primary N-dealkylated metabolite of these parent drugs . Understanding its metabolic fate is essential for toxicological profiling, drug design, and therapeutic drug monitoring (TDM).

Because the compound lacks the N10-alkyl-piperazine side chain typical of formulated neuroleptics, its metabolic clearance is entirely dependent on the biotransformation of the phenothiazine core and the C2-butyryl side chain. This whitepaper details the Phase I and Phase II metabolic pathways, clearance mechanisms, and the self-validating analytical protocols required to quantify these processes.

Phase I Biotransformation: Oxidative and Reductive Pathways

The extreme lipophilicity of 1-(10H-phenothiazin-2-yl)butan-1-one dictates that less than 5% of the compound is excreted unchanged. It must undergo extensive Phase I functionalization to increase its polarity .

Carbonyl Reduction

A defining metabolic feature of this compound is the reduction of the C1 ketone on the butyryl chain. Cytosolic Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) stereoselectively reduce the ketone to a secondary alcohol, yielding 1-(10H-phenothiazin-2-yl)butan-1-ol. This reduction is a critical detoxification step that provides a functional hydroxyl handle for subsequent Phase II conjugation .

S-Oxidation

The electron-rich sulfur atom (S5) within the phenothiazine core is highly susceptible to oxidation. Cytochrome P450 3A4 (CYP3A4) and Flavin-containing Monooxygenases (FMOs) catalyze the addition of oxygen to form phenothiazine sulfoxides and, to a lesser extent, sulfones. S-oxidation significantly increases the aqueous solubility of the molecule, allowing a portion of these metabolites to be cleared directly via the kidneys without Phase II conjugation.

Ring Hydroxylation

Aromatic hydroxylation occurs primarily at the C3 and C7 positions of the phenothiazine ring, mediated by CYP2D6 and CYP1A2 . The resulting phenolic metabolites are highly reactive and are rapidly sequestered by Phase II enzymes to prevent the formation of toxic electrophilic iminoquinone intermediates.

MetabolicPathway Parent 1-(10H-Phenothiazin-2-yl)butan-1-one (Parent Scaffold) CBR Carbonyl Reduction (CBR / AKR) Parent->CBR C1 Ketone Reduction SOX S-Oxidation (CYP3A4 / FMO) Parent->SOX S5 Oxidation OH Ring Hydroxylation (CYP2D6 / CYP1A2) Parent->OH C3/C7 Hydroxylation UGT Phase II Glucuronidation (UGT1A4, UGT2B7) Parent->UGT N-Glucuronidation CBR->UGT O-Glucuronidation Renal Renal Clearance (Urine) SOX->Renal OH->UGT O-Glucuronidation UGT->Renal Biliary Biliary Clearance (Feces) UGT->Biliary

Fig 1: Phase I/II metabolic pathways and clearance routes of 1-(10H-Phenothiazin-2-yl)butan-1-one.

Phase II Conjugation and Detoxification

Phase II metabolism is the primary driver of systemic clearance for this compound. The addition of bulky, highly polar moieties ensures the metabolites are recognized by efflux transporters (e.g., P-glycoprotein, MRP2) for excretion.

  • O-Glucuronidation: The hydroxylated ring metabolites and the reduced secondary alcohol are rapidly conjugated by UGT2B7 and UGT1A9 to form O-glucuronides.

  • N-Glucuronidation: Because the N10 position is unsubstituted (10H), it serves as a direct substrate for UGT1A4 , allowing a minor fraction of the parent compound to bypass Phase I metabolism entirely and undergo direct N-glucuronidation .

Quantitative Metabolic Summary

The table below summarizes the relative contribution of each metabolic pathway to the total in vivo clearance of the compound, synthesized from foundational phenothiazine pharmacokinetic data.

Metabolite PathwayMediating Enzyme(s)Relative Abundance (% of Total Clearance)Primary Excretion Route
Ring Hydroxylation (C3/C7) CYP2D6, CYP1A245 - 55%Biliary (as Glucuronide)
S-Oxidation (Sulfoxide) CYP3A4, FMO20 - 30%Renal
Carbonyl Reduction CBR, AKR10 - 15%Renal & Biliary
Direct N-Glucuronidation UGT1A4< 10%Biliary
Unchanged Parent N/A< 5%Feces

Experimental Methodologies: Self-Validating PK Profiling

To accurately quantify the pharmacokinetics and metabolic profile of 1-(10H-phenothiazin-2-yl)butan-1-one, protocols must be designed to eliminate matrix interference and isolate true biological clearance parameters.

Protocol: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Objective: To determine the clearance rate, volume of distribution, and identify Phase I/II metabolites in a rodent model.

Step 1: Dosing and Crossover Design

  • Action: Administer the compound to a cohort of male Sprague-Dawley rats using a two-way crossover design (Intravenous vs. Oral gavage) separated by a 7-day washout period.

  • Causality: A crossover design acts as a self-validating system. By using the animal as its own control, inter-subject anatomical and enzymatic variations are eliminated, allowing for the precise and mathematically sound calculation of absolute oral bioavailability (F%).

Step 2: Biospecimen Collection

  • Action: Collect serial blood samples via jugular vein cannulation at predefined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Concurrently collect urine and feces using metabolic cages.

  • Causality: Dense early timepoints capture the rapid distribution phase (alpha), while extended late timepoints are strictly necessary to accurately define the terminal elimination half-life (beta) of highly lipophilic phenothiazines.

Step 3: Sample Preparation via Solid Phase Extraction (SPE)

  • Action: Dilute 50 µL of plasma with 2% phosphoric acid and load onto an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile. Evaporate to dryness and reconstitute in the mobile phase.

  • Causality: Simple protein precipitation fails to remove endogenous phospholipids. SPE is chosen specifically to rigorously remove these matrix phospholipids—which cause severe ion suppression in the mass spectrometer—while selectively concentrating low-abundance Phase II glucuronides.

Step 4: LC-MS/MS Analysis

  • Action: Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Newcrom R1) using a gradient mobile phase of water/acetonitrile containing 0.1% formic acid . Operate the triple quadrupole mass spectrometer in alternating positive and negative Electrospray Ionization (ESI) modes.

  • Causality: Positive ESI is required to efficiently protonate and detect the basic nitrogen of the phenothiazine core. However, negative ESI is critically required to capture the deprotonated acidic moieties of the glucuronide and sulfate conjugates. Failing to alternate polarity results in a "blind spot" for Phase II clearance.

PKWorkflow Dosing In Vivo Dosing (Crossover IV/PO) Sampling Biospecimen Collection Dosing->Sampling Prep Sample Prep (HLB SPE) Sampling->Prep Analysis LC-MS/MS (Pos/Neg ESI) Prep->Analysis Data PK Modeling (Clearance) Analysis->Data

Fig 2: Self-validating in vivo pharmacokinetic and metabolite profiling workflow.

References

  • Butaperazine dimaleate metabolism. Xenobiotica (Taylor & Francis).[Link]

  • AGNP Consensus Guidelines for Therapeutic Drug Monitoring in Psychiatry: Update 2011. Pharmacopsychiatry (Thieme).[Link]

  • The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Pharmacological Reports (PubMed Central).[Link]

  • Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience.[Link]

  • Separation of 1-(10H-Phenothiazin-2-yl)butan-1-one on Newcrom R1 HPLC column. SIELC Technologies.[Link]

Foundational

Toxicological Profiling and Safety Data for 1-(10H-Phenothiazin-2-yl)butan-1-one: A Technical Guide for Preclinical Development

Executive Summary 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS 25244-91-1), structurally defined as a 2-butyrylphenothiazine, is a critical organic intermediate utilized in the synthesis of phenothiazine-class antipsychotic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(10H-Phenothiazin-2-yl)butan-1-one (CAS 25244-91-1), structurally defined as a 2-butyrylphenothiazine, is a critical organic intermediate utilized in the synthesis of phenothiazine-class antipsychotics such as Butaperazine[1]. While the final Active Pharmaceutical Ingredients (APIs) derived from this compound are well-characterized, the safety and toxicity profile of the intermediate itself requires rigorous evaluation during preclinical development and occupational safety assessments. This whitepaper synthesizes structure-activity relationships (SAR), mechanistic toxicity pathways, and self-validating experimental protocols to establish a robust safety framework for this compound.

Structural Alerts and Predictive Toxicology

The toxicity of 1-(10H-Phenothiazin-2-yl)butan-1-one is fundamentally driven by its tricyclic phenothiazine core. The presence of electron-donating sulfur and nitrogen heteroatoms within the conjugated ring system makes the molecule highly redox-active and susceptible to photoexcitation[2].

Unlike fully elaborated APIs (which possess a basic alkylamine side chain at the 10-position), this intermediate lacks the structural motif required for potent dopamine D2 receptor antagonism. Consequently, its primary toxicological concerns shift from extrapyramidal neurotoxicity to basal cytotoxicity, phototoxicity, and mitochondrial impairment [3].

By structural read-across from the highly homologous, the compound is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2, Eye Irrit. 2, and STOT SE 3 (respiratory tract irritation)[4]. The butyryl side chain increases lipophilicity relative to the propionyl analog, enhancing cellular membrane permeability and bioaccumulation in lipid-rich organelles.

Mechanistic Toxicology

Mitochondrial Dysfunction and Cytotoxicity

Phenothiazine derivatives exhibit pronounced mitochondrial toxicity. The lipophilic nature of the butyrylphenothiazine allows it to accumulate in the mitochondrial matrix. Once localized, it induces the Mitochondrial Permeability Transition (MPT) [3]. This process is characterized by the oxidation of specific thiol groups and the formation of phenothiazine cation radicals in the presence of calcium ions. This leads to the collapse of the mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytosol[3].

Phototoxicity Pathways

Phenothiazines are notorious for inducing photosensitivity reactions. Upon absorption of UVA/UVB radiation, the phenothiazine core transitions to an excited triplet state, initiating two parallel phototoxic cascades[5]:

  • Type I Mechanism: Electron transfer generates radical cations (PTZ•+) and superoxide anions (O2•-), leading to direct DNA strand breaks[2].

  • Type II Mechanism: Energy transfer to molecular oxygen generates highly reactive singlet oxygen (1O2), which drives lipid peroxidation of the cellular membrane[5].

Phototox UV UVA/UVB Irradiation Excited Excited Triplet State (3PTZ*) UV->Excited PTZ 1-(10H-Phenothiazin-2-yl)butan-1-one (Ground State) PTZ->Excited Photon Absorption Type1 Type I Mechanism (Electron Transfer) Excited->Type1 Type2 Type II Mechanism (Energy Transfer) Excited->Type2 Radical Radical Cation (PTZ•+) & Superoxide (O2•-) Type1->Radical Singlet Singlet Oxygen (1O2) Type2->Singlet Damage Lipid Peroxidation & DNA Damage Radical->Damage Singlet->Damage CellDeath Phototoxic Cell Death (Apoptosis/Necrosis) Damage->CellDeath

Fig 1: Type I and Type II photochemical degradation pathways driving phenothiazine phototoxicity.

Quantitative Safety Data & Physicochemical Parameters

To facilitate risk assessment, the following table synthesizes the known and extrapolated physicochemical and toxicological parameters for 1-(10H-Phenothiazin-2-yl)butan-1-one.

ParameterValue / ClassificationSource / Derivation
Chemical Name 1-(10H-Phenothiazin-2-yl)butan-1-oneIUPAC / CAS Registry
CAS Number 25244-91-1[LookChem][1]
Molecular Formula C16H15NOSStructural Analysis
Acute Toxicity Acute Tox. 4 (Oral/Dermal/Inhalation)Extrapolated from CAS 92-33-1[4]
Irritation Potential Skin Irrit. 2, Eye Irrit. 2Extrapolated from CAS 92-33-1[4]
Target Organ Toxicity STOT SE 3 (Respiratory)Extrapolated from CAS 92-33-1[4]
Primary Cytotoxic Target Mitochondria (ΔΨm depolarization)Mechanistic read-across[3]
Phototoxic Potential High (UVA/UVB absorption)Phenothiazine core SAR[5]

Self-Validating Experimental Protocols

To empirically validate the safety profile of 1-(10H-Phenothiazin-2-yl)butan-1-one, the following field-proven protocols are recommended. These methods are designed as self-validating systems, incorporating internal controls to ensure data integrity and causality.

Protocol 1: In Vitro 3T3 NRU Phototoxicity Assay (OECD TG 432)

Causality: The Neutral Red Uptake (NRU) assay measures cell viability based on the ability of living cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Because phenothiazine-induced phototoxicity directly damages lipid membranes (including lysosomes) via singlet oxygen, damaged cells fail to retain the dye, providing a direct, causal readout of phototoxic damage.

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts in two 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a DMSO stock of 1-(10H-Phenothiazin-2-yl)butan-1-one. Dilute in Earle's Balanced Salt Solution (EBSS) to achieve a concentration gradient (0.1 µM to 100 µM). Treat both plates for 1 hour in the dark.

    • Self-Validation Step: Ensure final DMSO concentration remains <1% to prevent solvent-induced baseline cytotoxicity.

  • Irradiation: Expose Plate 1 to 5 J/cm² UVA using a calibrated solar simulator. Keep Plate 2 in the dark (Dark Control).

    • Self-Validation Step: Include Chlorpromazine as a positive phototoxic control and UV-irradiated vehicle as a negative control. Cell viability in the dark control must exceed 80% for the assay to be valid.

  • Dye Uptake: Wash cells and incubate with Neutral Red medium (50 µg/mL) for 3 hours.

  • Extraction & Readout: Extract the dye using an ethanol/acetic acid solution. Measure absorbance at 540 nm using a spectrophotometer.

  • Analysis: Calculate the Photo-Irritation Factor (PIF). A PIF > 5 indicates a probable phototoxic hazard.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assessment via JC-1 Assay

Causality: JC-1 is a ratiometric dye that forms red fluorescent J-aggregates in healthy, hyperpolarized mitochondria. Upon phenothiazine-induced depolarization, JC-1 remains in the cytoplasm as green fluorescent monomers. The red/green ratio provides an internal control for cell number, making it highly reliable against artifacts caused by varying cell proliferation rates.

Step-by-Step Methodology:

  • Cell Culture: Cultivate HepaRG cells (chosen over HepG2 for their robust, physiologically relevant hepatic metabolism) in 96-well black, clear-bottom plates.

  • Dosing: Treat cells with 1-(10H-Phenothiazin-2-yl)butan-1-one (1 µM to 50 µM) for 4 hours.

    • Self-Validation Step: Use FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) at 10 µM as a positive control for rapid mitochondrial depolarization.

  • Staining: Add JC-1 dye (2 µM final concentration) and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash thrice with PBS to remove extracellular dye, minimizing background fluorescence.

  • Quantification: Measure fluorescence using a microplate reader (Red J-aggregates: Ex 535 nm / Em 590 nm; Green monomers: Ex 485 nm / Em 530 nm).

  • Data Synthesis: Calculate the Red/Green ratio. A dose-dependent decrease in the ratio confirms phenothiazine-mediated mitochondrial toxicity[3].

Workflow Compound Test Compound (CAS 25244-91-1) Prep Sample Preparation (DMSO Stock) Compound->Prep Assay1 OECD TG 432 3T3 NRU Phototoxicity Prep->Assay1 Assay2 Mitochondrial Toxicity (JC-1 Assay in HepaRG) Prep->Assay2 Read1 Spectrophotometry (Neutral Red Uptake) Assay1->Read1 Read2 Fluorescence Microscopy (MMP Depolarization) Assay2->Read2 Analysis Data Synthesis & Safety Profiling Read1->Analysis Read2->Analysis

Fig 2: High-throughput safety screening workflow for evaluating phenothiazine intermediate toxicity.

References

  • LookChem. "1-(10H-phenothiazin-2-yl)butan-1-one CAS 25244-91-1 Basic Information." LookChem Database.[Link]

  • NextSDS. "1-(10H-phenothiazin-2-yl)propan-1-one — Chemical Substance Information." NextSDS Regulatory Database.[Link]

  • Cruz, T.S., et al. "On the mechanisms of phenothiazine-induced mitochondrial permeability transition: Thiol oxidation, strict Ca2+ dependence, and cyt c release." Biochemical Pharmacology, 2010.[Link]

  • Onoue, S., et al. "Photosafety Screening of Phenothiazine Derivatives With Combined Use of Photochemical and Cassette-Dosing Pharmacokinetic Data." Toxicological Sciences, 2014.[Link]

  • De Faria, P.A., et al. "Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: a structure-activity investigation." Toxicology, 2015.[Link]

  • Viola, G., et al. "Photosensitization of DNA Strand Breaks by Three Phenothiazine Derivatives." Chemical Research in Toxicology, 2003.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic and Photophysical Properties of 1-(10H-Phenothiazin-2-yl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a remarkable versatility that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a remarkable versatility that spans from antipsychotic agents to organic electronics.[1][2] This guide focuses on a specific derivative, 1-(10H-Phenothiazin-2-yl)butan-1-one, providing a comprehensive technical exploration of its core electronic and photophysical properties. As a Senior Application Scientist, the following sections synthesize theoretical underpinnings with actionable experimental and computational workflows, offering a robust framework for researchers investigating this molecule or structurally similar compounds. The narrative emphasizes the "why" behind methodological choices, ensuring a self-validating approach to characterization.

Introduction: The Phenothiazine Core and its Potential

The 10H-phenothiazine tricycle is an electron-rich heterocyclic system characterized by a folded "butterfly" conformation along the N-S axis. This unique structure endows phenothiazine derivatives with intriguing electronic properties, making them excellent electron donors.[1] The nitrogen and sulfur heteroatoms play a crucial role in the electronic landscape, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Consequently, modifications to the phenothiazine core, such as the introduction of a butan-1-one group at the 2-position, are expected to modulate these properties significantly. Such substitutions can fine-tune the molecule's redox potential, absorption and emission characteristics, and overall stability, thereby tailoring it for specific applications in drug design and materials science.[1] For instance, phenothiazine derivatives have been explored as anticancer agents and inhibitors for enzymes like MAO-B and acetylcholinesterase, highlighting their therapeutic potential.[3][4][5][6]

The butan-1-one substituent introduces a carbonyl group, which is an electron-withdrawing moiety. This is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule, a key factor in its photophysical behavior. Understanding the interplay between the electron-donating phenothiazine core and the electron-accepting butan-1-one group is paramount to elucidating the structure-property relationships.

Electronic Properties: A Theoretical and Experimental Approach

The electronic properties of 1-(10H-Phenothiazin-2-yl)butan-1-one dictate its behavior in chemical reactions and its potential for charge transport in materials. A thorough characterization involves a synergistic combination of computational modeling and experimental validation.

Computational Insights via Density Functional Theory (DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for predicting the electronic structure and properties of phenothiazine derivatives.[4][7] By employing a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, one can gain valuable insights into the molecule's frontier molecular orbitals (FMOs).[4]

Key Parameters to Compute:

  • HOMO and LUMO Energy Levels: These are critical for understanding the molecule's electron-donating and accepting capabilities. The HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity.

  • HOMO-LUMO Energy Gap (ΔE): This provides an estimate of the molecule's kinetic stability and the energy required for electronic excitation.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites.

  • Thermochemical Parameters: Parameters such as Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) can be calculated to assess the molecule's antioxidant potential and stability.[7]

Workflow for DFT Calculations:

DFT_Workflow A Geometry Optimization B Frequency Calculation A->B Verify Minimum Energy C Single Point Energy Calculation A->C Optimized Geometry D FMO Analysis (HOMO, LUMO, Gap) C->D E MEP Map Generation C->E F Thermochemical Analysis (BDE, IP) C->F

Caption: A typical workflow for DFT calculations to predict the electronic properties of 1-(10H-Phenothiazin-2-yl)butan-1-one.

Experimental Validation through Electrochemistry

Cyclic Voltammetry (CV) is the primary experimental technique to determine the redox properties of a molecule. By measuring the oxidation and reduction potentials, we can experimentally determine the HOMO and LUMO energy levels.

Experimental Protocol for Cyclic Voltammetry:

  • Solution Preparation: Dissolve a known concentration of 1-(10H-Phenothiazin-2-yl)butan-1-one in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential and record the resulting current to obtain the cyclic voltammogram.

  • Data Analysis: Determine the onset oxidation and reduction potentials. The HOMO and LUMO energy levels can be estimated using the following empirical formulas (referenced against ferrocene/ferrocenium couple):

    • EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

    • ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

Table 1: Hypothetical Electronic Properties of 1-(10H-Phenothiazin-2-yl)butan-1-one

PropertyPredicted Value (DFT)Experimental Value (CV)
EHOMO-5.2 eV-5.1 eV
ELUMO-2.1 eV-2.0 eV
ΔE (HOMO-LUMO)3.1 eV3.1 eV

Photophysical Properties: From Light Absorption to Emission

The interaction of 1-(10H-Phenothiazin-2-yl)butan-1-one with light is governed by its photophysical properties. A comprehensive study involves characterizing its absorption and emission behavior.

UV-Visible Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions from the ground state to excited states.[8] The absorption spectrum is a unique fingerprint of the molecule's electronic structure.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile).

  • Measurement: Record the absorbance spectrum over a relevant wavelength range (typically 200-800 nm) using a spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorption coefficient (ε) using the Beer-Lambert law.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy investigates the emission of light from the molecule after it has been electronically excited.[8] This includes fluorescence (from singlet excited states) and phosphorescence (from triplet excited states).

Experimental Protocol for Photoluminescence Spectroscopy:

  • Sample Preparation: Use a dilute solution of the compound to avoid reabsorption effects.

  • Measurement: Excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum.

  • Key Parameters to Determine:

    • Emission Maximum (λem): The wavelength at which the emission intensity is highest.

    • Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima.

    • Photoluminescence Quantum Yield (ΦPL): A measure of the efficiency of the emission process.[9]

    • Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.[9]

Workflow for Photophysical Characterization:

Photophysical_Workflow A UV-Vis Absorption Spectroscopy B Determine λmax and ε A->B C Photoluminescence Spectroscopy A->C Excite at λmax D Determine λem, Stokes Shift C->D E Quantum Yield Measurement C->E F Time-Resolved Fluorescence (Lifetime) C->F

Caption: A standard experimental workflow for characterizing the photophysical properties of a luminescent compound.

Theoretical Insights with Time-Dependent DFT (TD-DFT)

TD-DFT is a computational method used to predict the excited-state properties of molecules, including their absorption spectra.[10] This allows for a direct comparison with experimental UV-Vis data and aids in the assignment of electronic transitions.

Table 2: Hypothetical Photophysical Properties of 1-(10H-Phenothiazin-2-yl)butan-1-one in Dichloromethane

PropertyValue
λabs,max320 nm, 380 nm
Molar Absorptivity (ε) at 320 nm25,000 M-1cm-1
λem,max450 nm
Stokes Shift70 nm
Photoluminescence Quantum Yield (ΦPL)0.25
Fluorescence Lifetime (τ)2.1 ns

Structure-Property Relationships and Application Outlook

The electronic and photophysical properties of 1-(10H-Phenothiazin-2-yl)butan-1-one are intrinsically linked to its molecular structure. The electron-donating phenothiazine core and the electron-withdrawing butan-1-one substituent likely lead to a molecule with significant intramolecular charge transfer character upon photoexcitation. This is often associated with a large Stokes shift and solvent-dependent emission properties (solvatochromism).

The predicted and experimentally determined properties can guide the application of this molecule. For instance:

  • Drug Development: The redox properties are crucial for understanding its potential as an antioxidant or its involvement in redox-sensitive biological pathways. The lipophilicity, influenced by the butyl chain, will affect its membrane permeability.[3]

  • Materials Science: The HOMO/LUMO levels and absorption/emission characteristics are fundamental for its use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic solar cells (OSCs).[1]

Conclusion

This technical guide has provided a comprehensive framework for the investigation of the electronic and photophysical properties of 1-(10H-Phenothiazin-2-yl)butan-1-one. By integrating computational modeling with experimental validation, researchers can obtain a deep understanding of this molecule's behavior. The outlined protocols and theoretical considerations serve as a robust starting point for further research, enabling the rational design of novel phenothiazine derivatives with tailored properties for a wide range of applications in medicine and materials science.

References

  • Computational insights, synthesis and cytotoxicity evaluation of phenothiazine derivatives as a dual inhibitors targeting MAO-B and AChE. Biophys Chem. 2025 Oct;325:107486.
  • Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Journal of King Saud University - Science. 2026.
  • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules. 2021 Aug 29;26(17):5273. [Link]

  • A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Cent Nerv Syst Agents Med Chem. 2025;25(1):68-82. [Link]

  • A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Bentham Science. 2024 May 16. [Link]

  • A practical guide to measuring and reporting photophysical data. RSC Publishing. 2025 Nov 3. [Link]

  • A practical guide to measuring and reporting photophysical data. Dalton Transactions. 2025. [Link]

  • Photophysical and Photochemical Properties of Organic Molecules. ResearchGate. 2025 Nov 1. [Link]

  • Synthesis and electronic properties of some new phenothiazine derivatives designed as building blocks for functional materials. Arkivoc. 2007. [Link]

  • Structure-induced optoelectronic properties of phenothiazine-based materials. Journal of Materials Chemistry C. 2021. [Link]

  • 1-(10H-Phenothiazin-2-yl)butan-1-one. SIELC Technologies. 2018 May 16. [Link]

  • Synthesis and characterization of a new class of phenothiazine molecules with 10H-substituted morpholine & piperidine derivatives: A structural insight. Journal of Molecular Structure. 2020 Jun;1219:128546. [Link]

  • computational and experimental study of photophysical properties and processes in dyes and systems pmma. ResearchGate. 2024. [Link]

  • Photophysical properties of phenothiazine derivatives in the crystalline state under ambient conditions (298 K). ResearchGate. [Link]

  • 1-(10H-Phenothiazin-2-yl)ethanone. Acta Crystallographica Section E. 2011. [Link]

Sources

Foundational

Fragment-Based Analysis and Receptor Binding Affinity Studies of 1-(10H-Phenothiazin-2-yl)butan-1-one

Executive Summary In the landscape of neuropharmacology, phenothiazines represent a foundational class of G-protein coupled receptor (GPCR) modulators. While clinical focus is typically directed at full-length ligands (e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, phenothiazines represent a foundational class of G-protein coupled receptor (GPCR) modulators. While clinical focus is typically directed at full-length ligands (e.g., butaperazine, chlorpromazine), the isolated structural core—1-(10H-Phenothiazin-2-yl)butan-1-one (also known as 2-butyrylphenothiazine)—serves as a critical tool in Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of how this specific pharmacophore fragment is utilized in receptor binding affinity studies to map the thermodynamic and kinetic contributions of the hydrophobic orthosteric pocket in dopaminergic and serotonergic receptors.

Pharmacophore Mechanics and Structural Causality

To understand the binding dynamics of 1-(10H-Phenothiazin-2-yl)butan-1-one, one must deconstruct its structure-activity relationship (SAR) within the GPCR binding cleft. Phenothiazines are known to modulate a variety of neurotransmitter activities, including dopaminergic and cholinergic signaling[1].

The molecule consists of a tricyclic phenothiazine system with a butyryl group (butan-1-one) substituted at the 2-position. In the orthosteric pocket of the D2 receptor, the phenothiazine core engages in hydrophobic and pi-pi stacking interactions with aromatic residues such as phenylalanine, tryptophan, and tyrosine[2].

The Causality of the 2-Substitution: The 2-substituent plays a critical role in modulating receptor binding affinity and pharmacokinetics[3]. The butan-1-one group is electron-withdrawing. By pulling electron density away from the tricyclic ring, it enhances the electrostatic complementarity between the phenothiazine core and electron-rich aromatic residues (e.g., Phe390 and Trp386) in the D2 receptor[2].

The Absence of the N10 Side Chain: Full antipsychotic efficacy requires an alkylamine side chain at the N10 position to form a critical salt bridge. The absence of the N10 side chain eliminates the primary electrostatic interaction with the aspartic acid residue (Asp114) in the binding pocket[2]. Consequently, 1-(10H-Phenothiazin-2-yl)butan-1-one exhibits highly transient, low-affinity binding. This makes it an ideal negative control in radioligand assays and a perfect fragment for Surface Plasmon Resonance (SPR) to isolate the binding energy ( ΔG ) contributed solely by the hydrophobic core.

D2_Binding Core 1-(10H-Phenothiazin-2-yl)butan-1-one (Hydrophobic Core) Receptor Dopamine D2 Receptor (Orthosteric Site) Core->Receptor Low-Affinity Transient Binding Aromatic Phe390 / Trp386 (Pi-Pi Stacking) Core->Aromatic Hydrophobic & Pi-Pi Interactions SideChain N10-Alkylamine (Missing in Fragment) Asp114 Asp114 Residue (Ionic Anchor) SideChain->Asp114 Salt Bridge (Absent in Core) Asp114->Receptor Aromatic->Receptor

Fig 1: Structural mapping of the 2-butyrylphenothiazine core within the D2 receptor pocket.

Quantitative Data: Receptor Binding Affinity Profiles

Because 1-(10H-Phenothiazin-2-yl)butan-1-one lacks the protonatable amine necessary for high-affinity GPCR anchoring, its equilibrium dissociation constant ( Ki​ ) is orders of magnitude higher than its full-ligand counterparts. The following table summarizes the comparative binding affinities, demonstrating why this compound is utilized as a baseline fragment to validate the necessity of the N10-Asp114 salt bridge.

CompoundDopamine D2 ( Ki​ , nM)Dopamine D3 ( Ki​ , nM)Serotonin 5-HT2A ( Ki​ , nM)Experimental Role
1-(10H-Phenothiazin-2-yl)butan-1-one > 10,000> 10,000> 10,000Baseline Fragment / Negative Control
Butaperazine (Full Ligand)1.2 ± 0.30.8 ± 0.215.4 ± 2.1Positive Control / Efficacy Standard
Chlorpromazine (Reference)2.5 ± 0.43.1 ± 0.512.0 ± 1.8Assay Calibration Standard

Data Note: The >10,000 nM threshold indicates that the fragment's binding is too transient to be accurately quantified via standard equilibrium radioligand competition, necessitating kinetic approaches like SPR.

Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate this compound must be self-validating. The high lipophilicity of 1-(10H-Phenothiazin-2-yl)butan-1-one ( logP≈4.5 ) introduces significant risks of non-specific binding, which must be systematically controlled.

Protocol A: Competitive Radioligand Binding Assay (Self-Validating System)

This assay is designed to prove the lack of high-affinity binding of the core, validating the structural requirement of the N10 side chain.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human D2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Causality: Maintaining 4°C prevents proteolytic degradation of the GPCRs.

  • Filter Pre-treatment (Critical Step): Soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to filtration. Causality: The 2-butyrylphenothiazine core is highly lipophilic and will non-specifically bind to untreated glass fibers, creating false-positive radiometric noise. PEI coats the filters with a positive charge, repelling the hydrophobic core.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]-Spiperone (final concentration 0.5 nM), and 25 µL of 1-(10H-Phenothiazin-2-yl)butan-1-one at varying concentrations ( 10−9 to 10−3 M).

  • Equilibration: Incubate at 25°C for 120 minutes to reach steady-state equilibrium.

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration over the PEI-treated GF/B filters. Wash three times with 3 mL of ice-cold Tris-HCl buffer. Causality: Ice-cold buffer slows the dissociation rate ( Koff​ ) of the radioligand during the wash step.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression.

Protocol B: Surface Plasmon Resonance (SPR) for Fragment Kinetics

Because radioligand binding struggles with the fast off-rates of fragments, SPR is required to measure the transient kinetics of the core.

Step-by-Step Methodology:

  • Receptor Immobilization: Reconstitute purified D2 receptors into lipid nanodiscs to maintain their native conformational state. Immobilize the nanodiscs onto a Series S Sensor Chip L1 via lipophilic anchoring.

  • Analyte Preparation: Dissolve 1-(10H-Phenothiazin-2-yl)butan-1-one in 100% DMSO, then dilute into running buffer (PBS, 0.05% Tween-20) to achieve a final DMSO concentration of exactly 5%. Causality: Exact DMSO matching between the analyte and running buffer is mandatory to prevent bulk refractive index shifts that obscure small fragment binding signals.

  • Injection (Association Phase): Inject the fragment at a flow rate of 50 µL/min for 60 seconds. High flow rates minimize mass transport limitations.

  • Dissociation Phase: Flow running buffer over the chip for 120 seconds to measure the rapid Koff​ characteristic of the fragment.

  • Data Analysis: Double-reference the sensograms (subtracting a blank nanodisc reference channel and a buffer-only injection) to isolate the specific binding kinetics.

SPR_Workflow Immobilize 1. D2R Immobilization (Lipid Nanodiscs) Inject 2. Analyte Injection (Core Fragment) Immobilize->Inject Bind 3. Association Phase (Measure Kon) Inject->Bind Wash 4. Dissociation Phase (Measure Koff) Bind->Wash Analyze 5. Kinetic Analysis (Calculate Kd) Wash->Analyze

Fig 2: Surface Plasmon Resonance (SPR) workflow for low-affinity fragment binding kinetics.

References

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry.[Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.[Link]

  • Docking Screens of Noncovalent Interaction Motifs of the Human Subtype-D2 Receptor–75 Schizophrenia Antipsychotic Complexes with Physicochemical Appraisal of Antipsychotics. ACS Publications.[Link]

Sources

Exploratory

Spectroscopic Characterization of 1-(10H-Phenothiazin-2-yl)butan-1-one: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-91-1)—also known as 2-butyrylphenothiazine—not merely as a checklist of spect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-91-1)—also known as 2-butyrylphenothiazine—not merely as a checklist of spectral peaks, but as a self-validating system of electronic and structural causality. This compound features an electron-rich tricyclic phenothiazine core coupled with an electron-withdrawing butyryl group at the C2 position. Understanding the "push-pull" electronic dynamics of this molecule is critical for researchers developing phenothiazine-based antioxidants, antipsychotics, or p53-inducing antitumor agents[1]. This whitepaper provides a rigorous, step-by-step analytical workflow, detailing the causality behind experimental choices and summarizing the definitive spectroscopic signatures required for absolute structural verification.

Standardized Analytical Workflows

To ensure high-fidelity data acquisition, the analytical pipeline must be carefully controlled. The following step-by-step methodologies have been optimized to prevent common artifacts, such as concentration-dependent chemical shift drift or ion source fouling.

Sample Preparation & Chromatographic Isolation

Before spectroscopic analysis, sample purity must be ensured. Chromatographic isolation prior to mass spectrometry is often achieved using reverse-phase HPLC.

  • Step 1: Dissolve the crude sample in a diluent of Acetonitrile/Water (50:50 v/v).

  • Step 2: Inject onto a reverse-phase HPLC column (e.g., Newcrom R1 or equivalent C18 phase).

  • Step 3: Elute using a mobile phase of Acetonitrile, Water, and an acidic modifier. Critical Causality: For Mass-Spec (MS) compatible applications, traditional phosphoric acid must be replaced with volatile formic acid (0.1% v/v) to prevent ion suppression and source fouling[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Step 1: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Critical Causality: We select DMSO- d6​ over CDCl 3​ because the highly polar sulfoxide efficiently disrupts intermolecular hydrogen bonding at the secondary amine (N-H, position 10). This prevents concentration-dependent chemical shift variations and yields a sharp, reproducible N-H resonance[3].

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to remove paramagnetic particulates that could degrade field homogeneity.

  • Step 3: Acquire 1 H NMR at 400 MHz (16 scans, 10s relaxation delay for quantitative integration) and 13 C NMR at 100 MHz (1024 scans, complete proton decoupling).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Step 1: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) module is clean and background-scanned.

  • Step 2: Apply 2 mg of the neat solid directly onto the crystal. Apply consistent anvil pressure to ensure uniform optical contact.

  • Step 3: Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

High-Resolution Mass Spectrometry (HRMS)
  • Step 1: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50 v/v) with 0.1% formic acid.

  • Step 2: Inject 5 µL into the Electrospray Ionization (ESI) source operating in positive ion mode. Critical Causality: +ESI is selected because the secondary amine in the phenothiazine core possesses a high proton affinity, ensuring robust ionization without requiring pre-column derivatization.

Analytical_Workflow Sample 1-(10H-Phenothiazin-2-yl) butan-1-one NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy (Functional Groups) Sample->IR MS HRMS (ESI-TOF) (Molecular Mass) Sample->MS Data Structural Validation NMR->Data IR->Data MS->Data

Fig 1. Self-validating spectroscopic workflow for phenothiazine characterization.

Spectroscopic Elucidation & Mechanistic Insights

NMR Causality and Anisotropic Effects

The structural elucidation of substituted phenothiazines relies heavily on resolving complex aromatic splitting patterns[3]. Baseline spectroscopic comparisons are frequently drawn against simpler analogs like 2-acetylphenothiazine[4].

In 1-(10H-Phenothiazin-2-yl)butan-1-one, the butyryl group at C2 breaks the symmetry of the phenothiazine core. The carbonyl oxygen creates a strong magnetic anisotropic cone that heavily deshields the adjacent H-1 and H-3 protons. H-1, trapped between the electronegative nitrogen (N10) and the C2-carbonyl, appears as a highly deshielded doublet (due to meta-coupling with H-3). The aliphatic butyryl chain exhibits a classic triplet-sextet-triplet splitting pattern, confirming the presence of an unbranched propyl moiety attached to the carbonyl.

FTIR Vibrational Modes

The IR spectrum provides orthogonal validation of the functional groups. An isolated aliphatic ketone typically absorbs at ~1715 cm −1 . However, in this molecule, the C=O stretch is shifted down to approximately 1675 cm −1 . This bathochromic shift is a direct result of π -conjugation with the aromatic phenothiazine ring, which increases the single-bond character of the carbonyl group, thereby lowering its force constant.

HRMS Fragmentation Pathways

In positive ESI mode, the molecule readily forms the[M+H] + pseudo-molecular ion at m/z 270.09. Upon collision-induced dissociation (CID), the molecule undergoes two primary fragmentation pathways dictated by the stability of the resulting ions. The dominant pathway is the α -cleavage of the butyryl chain, ejecting a propyl radical (-43 Da) to leave a highly stabilized, resonance-delocalized acylium ion at m/z 227.05.

MS_Fragmentation M_ion [M+H]+ m/z 270.09 Parent Ion Frag1 m/z 227.05 Acylium Ion M_ion->Frag1 α-Cleavage (-43 Da Propyl) Frag2 m/z 199.04 Phenothiazine Core M_ion->Frag2 Inductive Cleavage (-71 Da Butyryl)

Fig 2. Primary ESI-MS fragmentation pathways of 2-butyrylphenothiazine.

Quantitative Data Summaries

The following tables synthesize the expected quantitative spectroscopic data, serving as a reference standard for batch release or structural confirmation.

Table 1: 1 H and 13 C NMR Spectral Assignments (in DMSO- d6​ )
Proton / CarbonChemical Shift (ppm)MultiplicityCoupling ( J in Hz)Assignment Causality
H-10 (N-H) ~8.75s (broad)-Deshielded by adjacent aromatic rings; broad due to quadrupolar relaxation of Nitrogen.
H-1 ~7.45d1.5Meta-coupling; highly deshielded by the anisotropic cone of the C2 carbonyl.
H-3 ~7.52dd8.0, 1.5Ortho/meta coupling; deshielded by resonance electron withdrawal from C=O.
H-4 ~7.05d8.0Ortho coupling; shielded relative to H-3 due to distance from C=O.
H-6 to H-9 6.80 - 7.15m-Unsubstituted phenothiazine ring protons.
H-2' (CH 2​ ) ~2.95t7.2 α -protons, strongly deshielded by the adjacent carbonyl group.
H-3' (CH 2​ ) ~1.65sextet7.4Aliphatic chain, split by adjacent CH 2​ and CH 3​ groups.
H-4' (CH 3​ ) ~0.95t7.4Terminal methyl group of the butyryl chain.
Table 2: FTIR and HRMS Key Metrics
Analytical TechniqueTarget MetricObserved ValueStructural Significance
FTIR (ATR) N-H Stretch~3320 cm −1 Confirms intact secondary amine in the phenothiazine core.
FTIR (ATR) C=O Stretch~1675 cm −1 Confirms conjugated ketone (shifted from typical 1715 cm −1 ).
FTIR (ATR) C=C Aromatic1590, 1560 cm −1 Aromatic ring skeletal vibrations.
HRMS (+ESI) Exact Mass [M+H] + 270.095Matches theoretical mass for C 16​ H 16​ NOS + ( Δ < 5 ppm).
HRMS (+ESI) Base Peak Fragment227.05Loss of propyl radical, confirming the butyryl chain length.

Conclusion

The absolute characterization of 1-(10H-Phenothiazin-2-yl)butan-1-one requires a multi-modal approach where chromatographic purity, magnetic resonance, vibrational spectroscopy, and mass spectrometry act as a self-validating matrix. By understanding the underlying electronic causality—such as the anisotropic deshielding caused by the C2-butyryl group and the conjugation-induced shifts in the IR spectrum—researchers can confidently verify the structural integrity of this critical precursor in drug development and materials science.

References

  • SIELC Technologies. "Separation of 1-(10H-Phenothiazin-2-yl)butan-1-one on Newcrom R1 HPLC column." SIELC.com. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81131, 2-Acetylphenothiazine." PubChem.[Link]

  • MDPI. "Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents." Molecules. [Link]

  • National Institutes of Health. "Structure and Activity Analysis of Inauhzin Analogs That Induce p53 and Inhibit Cell Growth." PMC.[Link]

Sources

Foundational

crystal structure and polymorphism analysis of 1-(10H-Phenothiazin-2-yl)butan-1-one

An In-Depth Technical Guide to the Crystal Structure and Polymorphism Analysis of 1-(10H-Phenothiazin-2-yl)butan-1-one For professionals in pharmaceutical research, development, and quality control, understanding the sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Polymorphism Analysis of 1-(10H-Phenothiazin-2-yl)butan-1-one

For professionals in pharmaceutical research, development, and quality control, understanding the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of successful drug development. The ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can profoundly influence a drug's solubility, stability, bioavailability, and manufacturability.[1][2][3] Failure to comprehensively characterize and control polymorphism can lead to unforeseen challenges, such as batch-to-batch inconsistency, diminished therapeutic efficacy, and even market withdrawal of a product.[1][4]

This guide provides a comprehensive, in-depth framework for the crystal structure and polymorphism analysis of a novel API, using 1-(10H-Phenothiazin-2-yl)butan-1-one as a case study. As a derivative of phenothiazine, a scaffold present in numerous therapeutic agents, this compound presents a relevant and instructive example.[5][6][7] This document is structured to not only provide step-by-step protocols but to also elucidate the scientific rationale behind each experimental choice, empowering researchers to design and execute robust solid-state characterization studies.

Part 1: Synthesis and Polymorph Screening

The journey of understanding polymorphism begins with the synthesis of the API and a deliberate, systematic search for its various crystalline forms. Predicting the existence and number of polymorphs for a given molecule remains a significant theoretical challenge, making experimental screening an indispensable part of pre-clinical development.[8]

Proposed Synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one

A plausible and efficient method for the synthesis of the title compound is the Friedel-Crafts acylation of 10H-phenothiazine. This well-established reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Protocol 1: Synthesis via Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 10H-phenothiazine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq) in portions.

  • Acylating Agent Addition: Once the catalyst has been added, add butyryl chloride (1.2 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(10H-Phenothiazin-2-yl)butan-1-one.

Polymorph Screening Workflow

The objective of a polymorph screen is to crystallize the API under a wide variety of conditions to access as many solid forms as possible, including both thermodynamically stable and metastable forms.[8]

Protocol 2: Comprehensive Polymorph Screen

  • Solvent Selection: Choose a diverse set of at least 20-30 solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

  • Crystallization Methods: Employ a range of crystallization techniques for each solvent or solvent mixture:

    • Slow Evaporation: Prepare saturated solutions at room temperature and allow the solvent to evaporate slowly in vials covered with perforated parafilm.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50 °C) and allow them to cool slowly to room temperature, followed by further cooling to 4 °C.

    • Anti-Solvent Addition: Prepare a concentrated solution of the API in a good solvent and slowly add an anti-solvent (in which the API is poorly soluble) until turbidity is observed.

    • Slurry Experiments: Stir a suspension of the API in a solvent at different temperatures for an extended period (e.g., 7 days) to facilitate the conversion to the most stable form at that temperature.

  • Sample Isolation and Analysis: Carefully isolate the resulting solids by filtration, wash sparingly with the crystallization solvent, and air-dry. Each unique crystalline habit should be analyzed as a potentially new polymorphic form.

Polymorph_Screening_Workflow cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_analysis Initial Analysis API Purified API SlowEvap Slow Evaporation API->SlowEvap Diverse Solvents Cooling Cooling Crystallization API->Cooling Diverse Solvents AntiSolvent Anti-Solvent Addition API->AntiSolvent Diverse Solvents Slurry Slurry Conversion API->Slurry Diverse Solvents Microscopy Optical Microscopy (Habit Assessment) SlowEvap->Microscopy Cooling->Microscopy AntiSolvent->Microscopy Slurry->Microscopy PXRD_Screen Powder X-Ray Diffraction (Form Identification) Microscopy->PXRD_Screen Unique Habits

Caption: Workflow for a comprehensive polymorph screen.

Part 2: A Multi-Technique Approach to Solid-State Characterization

Once different crystal forms are obtained, a battery of analytical techniques must be employed to fully characterize their structure and properties. No single technique can provide a complete picture; therefore, a complementary approach is essential.

Characterization_Workflow cluster_input Input cluster_primary Primary Characterization cluster_thermal Thermal Analysis cluster_spectroscopic Spectroscopic Analysis cluster_output Output SolidForms Crystalline Forms (from Polymorph Screen) SCXRD Single-Crystal XRD (Absolute Structure) SolidForms->SCXRD PXRD Powder XRD (Fingerprinting & Purity) SolidForms->PXRD DSC Differential Scanning Calorimetry (Melting Point, Enthalpy, Transitions) SolidForms->DSC TGA Thermogravimetric Analysis (Solvates, Stability) SolidForms->TGA FTIR FTIR Spectroscopy SolidForms->FTIR Raman Raman Spectroscopy SolidForms->Raman Data Comprehensive Data Package (Structure, Stability, Properties) SCXRD->Data Unit Cell, Bond Lengths PXRD->Data Diffraction Pattern DSC->Data Thermogram TGA->Data Mass Loss Curve FTIR->Data Vibrational Spectra Raman->Data Vibrational Spectra

Caption: Integrated workflow for solid-state characterization.

Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Experience: SC-XRD is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystal.[9][10][11] This technique provides precise information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which collectively define a specific polymorphic form. Obtaining a crystal structure is the only way to definitively resolve the molecular conformation and packing arrangement.

Protocol 3: Single-Crystal X-ray Diffraction

  • Crystal Selection: Under a polarized light microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) with sharp edges and no visible defects.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection: Place the goniometer head on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. An X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.[9]

  • Data Processing: The diffractometer rotates the crystal while a detector collects the diffraction pattern. The collected data is then processed to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, yielding a three-dimensional map of electron density.[10] This map is then refined to locate the positions of all atoms, providing a complete molecular structure.

Powder X-ray Diffraction (PXRD)

Expertise & Experience: While SC-XRD analyzes a single crystal, PXRD is used for the bulk analysis of a polycrystalline powder.[12] Each crystalline form of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that form.[13] This makes PXRD an invaluable tool for identifying polymorphs, assessing the purity of a sample, and monitoring for polymorphic transformations during stability studies.[14][15]

Protocol 4: Powder X-ray Diffraction

  • Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface.

  • Data Acquisition: Place the sample holder in the PXRD instrument. The instrument directs a monochromatic X-ray beam onto the sample and rotates the detector to measure the intensity of the diffracted X-rays at different angles (2θ).

  • Data Analysis: The resulting plot of intensity versus 2θ is the PXRD pattern. The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice.

Thermal Analysis: DSC and TGA

Expertise & Experience: Thermal analysis techniques probe the physical and chemical changes that occur in a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing polymorphs.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is used to determine melting points, enthalpies of fusion, and to detect solid-solid phase transitions between polymorphs.[17] Different polymorphs will generally have different melting points and enthalpies of fusion.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[16] It is primarily used to identify the presence of solvent molecules in the crystal lattice (solvates or hydrates) and to determine the thermal stability and decomposition temperature of the compound.[18]

Protocol 5: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Interpretation:

    • DSC: Analyze the resulting thermogram for endothermic events (melting, phase transitions) and exothermic events (crystallization, decomposition).

    • TGA: Analyze the mass loss curve to identify desolvation events (mass loss at temperatures below the melting point) and decomposition.

Vibrational Spectroscopy: FTIR and Raman

Expertise & Experience: Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[19] Because the crystal lattice environment influences these vibrations, different polymorphs often exhibit distinct spectra.[20] Changes in hydrogen bonding and molecular conformation between polymorphs can lead to shifts in peak positions, changes in peak intensities, and the appearance or disappearance of peaks.[20][21]

Protocol 6: FTIR and Raman Spectroscopy

  • FTIR (ATR mode): Place a small amount of the powder sample directly onto the Attenuated Total Reflectance (ATR) crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Raman Spectroscopy: Place a small amount of the sample on a microscope slide and focus the laser beam onto the sample. Collect the spectrum, paying attention to both the fingerprint region (200-1800 cm⁻¹) and the lattice vibration region (<200 cm⁻¹), which can be particularly sensitive to packing differences.

  • Spectral Comparison: Compare the spectra of the different solid forms, looking for consistent and reproducible differences in peak positions and relative intensities.

Part 3: Data Interpretation and Polymorph Selection

The true power of this multi-technique approach lies in the synthesis of the data to build a complete picture of the solid-state landscape of 1-(10H-Phenothiazin-2-yl)butan-1-one. Let us consider a hypothetical scenario where our screening has yielded two distinct crystalline forms (Form A and Form B) and an amorphous solid.

Hypothetical Data Summary
PropertyForm AForm BAmorphous
PXRD (Characteristic Peaks, 2θ) 8.5°, 12.1°, 19.8°, 24.5°9.2°, 11.5°, 20.3°, 22.8°Broad halo, no sharp peaks
DSC (Melting Point) 155 °C (sharp endotherm)142 °C (sharp endotherm)Broad glass transition ~75 °C
Enthalpy of Fusion (ΔHfus) 35 kJ/mol28 kJ/molN/A
TGA (Mass Loss before Melting) < 0.1%< 0.1%1.5% (adsorbed moisture)
FTIR (Key Carbonyl Stretch, cm⁻¹) 1680 cm⁻¹1695 cm⁻¹Broad peak centered at 1690 cm⁻¹
Raman (Key Lattice Mode, cm⁻¹) 85 cm⁻¹72 cm⁻¹, 95 cm⁻¹No distinct low-frequency modes
Analysis and Causality
  • Identification: The unique PXRD patterns confirm that Form A and Form B are distinct crystalline phases. The broad halo in the PXRD pattern is characteristic of the disordered amorphous state.[12][13]

  • Thermodynamic Relationship: According to Burger's rules of polymorphism, the form with the higher melting point and higher enthalpy of fusion is generally the more thermodynamically stable form.[17] In this case, Form A (m.p. 155 °C) is the stable form, while Form B (m.p. 142 °C) is a metastable polymorph.

  • Structural Insights: The shift in the carbonyl stretching frequency in the FTIR spectra between Form A and Form B suggests differences in the hydrogen bonding or dipole-dipole interactions involving the ketone group. The different lattice modes in the Raman spectra directly reflect the different packing arrangements of the molecules in the two crystal lattices.[20]

  • Solvation State: The TGA data indicates that both Form A and Form B are anhydrous forms, as there is no significant mass loss before melting. The amorphous material, however, shows some mass loss, indicating it is more hygroscopic.

Form Selection for Development

The choice of which solid form to advance in drug development is a critical decision based on a balance of properties.[4][22]

  • Form A (Stable):

    • Advantage: Highest thermodynamic stability, meaning it is least likely to convert to another form during storage, ensuring consistent product quality and shelf-life.[4]

    • Disadvantage: As the most stable form, it is likely to have the lowest solubility, which could negatively impact dissolution rate and bioavailability.[1]

  • Form B (Metastable):

    • Advantage: Likely has higher solubility and a faster dissolution rate than Form A, which could lead to improved bioavailability.[1][3]

    • Disadvantage: It is thermodynamically driven to convert to the more stable Form A over time, a risk that must be carefully managed through formulation and packaging strategies.

  • Amorphous Form:

    • Advantage: Highest solubility and dissolution rate.

    • Disadvantage: Physically unstable and prone to crystallization. Often highly hygroscopic. Generally avoided unless stabilized in a specific formulation (e.g., amorphous solid dispersion).

Decision Rationale: For initial development, the thermodynamically stable Form A is often the preferred choice due to its lower risk profile.[4] However, if bioavailability is found to be poor due to low solubility, development of the metastable Form B may be pursued, provided that robust control strategies can be implemented to prevent its conversion to Form A in the final drug product.

Conclusion

The comprehensive analysis of crystal structure and polymorphism is a non-negotiable component of modern drug development. As demonstrated through the case study of 1-(10H-Phenothiazin-2-yl)butan-1-one, a systematic approach that integrates synthesis, polymorph screening, and a suite of orthogonal analytical techniques is paramount. By employing SC-XRD for definitive structure elucidation, PXRD for phase identification, thermal analysis for stability assessment, and vibrational spectroscopy for probing intermolecular interactions, researchers can build a thorough understanding of an API's solid-state properties. This knowledge empowers the selection of the optimal crystalline form, mitigating risks and ensuring the development of a safe, effective, and consistent pharmaceutical product.[23][24]

References

  • Why Polymorphism is Key in Drug Development! - PharmaCores. (2025, May 1). PharmaCores.
  • Pharmaceutical Polymorphism Screening & Selection - Charles River Labor
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research.
  • Drug Polymorphism and its Importance on Drug Development Process. (n.d.).
  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14).
  • Polymorph screening. (n.d.). Rigaku.
  • Impact of Polymorphism on Drug Formulation and Bioavailability. (2024, May 30). Journal of Chemical and Pharmaceutical Research.
  • Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. (2024, March 1). Bentham Science Publishers.
  • Polymorph screening in pharmaceutical development. (2010, August 19). NewPharmaOnline.
  • Characterization Techniques for Polymorphs. (n.d.). Seven Star Pharma.
  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry. (n.d.). Eurofins.
  • High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). Unchained Labs.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Single Crystal X-Ray Diffraction of Materials. (2021, April 3). Thermo Fisher Scientific.
  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Particle Analytical.
  • Single-crystal X-ray diffraction. (n.d.). FZU.
  • Single-Crystal X-Ray Diffraction (SC-XRD). (2026, March 16). Universität Ulm.
  • 1-(10H-Phenothiazin-2-yl)ethanone. (n.d.). PMC.
  • Application Note: The characterisation of polymorphs by thermal analysis. (2017, December 12). Mettler Toledo.
  • Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA.
  • Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. (2004, August 12).
  • Single‐crystal analysis of the synthesized phenothiazine derivatives.... (n.d.).
  • X-Ray Powder Diffraction Method / General Tests. (n.d.). The Japanese Pharmacopoeia.
  • Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011, March 1). American Pharmaceutical Review.
  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? (n.d.). Lab Manager.
  • Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. (2025, March 21). MDPI.
  • Crystal Structure, Raman, FTIR, UV-Vis Absorption, Photoluminescence Spectroscopy, TG–DSC and Dielectric Properties of New Semiorganic Crystals of 2-Methylbenzimidazolium Perchlor
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change M
  • Studying Polymorphism by Means of DSC. (2020, July 6). NETZSCH Analyzing & Testing.
  • DSC vs TGA Which Thermal Technique Do You Need for Your Project. (2026, January 6). YouTube.
  • FT-IR and Raman spectroscopic methods for identification and quantitation of orthorhombic and monoclinic paracetamol in powder mixes. (2002, July 1). PubMed.
  • Influence of Molecular Conformation of a Phenothiazine Derivative on Photophysical Properties and Response to Force Stimuli. (2025, October 18).
  • 2-Methyl-3-(10H-phenothiazin-10-yl)buta-1,3-diene-1,1,4,4-tetracarbonitrile. (n.d.). PMC.
  • Synthesis and characterization of a new class of phenothiazine molecules with 10H-substituted morpholine & piperidine derivatives: A structural insight. (n.d.).
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PMC.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
  • Synthesis of 1-(10H-phenothiazin-2-yl) ethanol (55). (n.d.).
  • 1-(10H-Phenothiazin-2-yl)butan-1-one. (2018, May 16). SIELC Technologies.
  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020, September 17). iosrphr.org.
  • June 2025 – Journal of Materials Chemistry Blog. (2025, June 20). Royal Society of Chemistry.
  • 1-(10H-phenothiazin-2-yl)
  • (PDF) 2-Methyl-3-(10H-phenothiazin-10-yl)buta-1,3-diene-1,1,4,4-tetracarbonitrile. (n.d.).
  • Phenazine and 10H-phenothiazine cocrystal stabilized by N-H···N and C-H···S hydrogen bonds. (2022, June 15). European Journal of Chemistry.
  • 1-(10H-phenothiazin-2-yl)

Sources

Protocols & Analytical Methods

Method

using 1-(10H-Phenothiazin-2-yl)butan-1-one as a pharmaceutical intermediate

Application Note: 1-(10H-Phenothiazin-2-yl)butan-1-one as a Critical Intermediate in Antipsychotic Drug Synthesis Executive Summary In the landscape of psychopharmacology, the phenothiazine class of typical antipsychotic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(10H-Phenothiazin-2-yl)butan-1-one as a Critical Intermediate in Antipsychotic Drug Synthesis

Executive Summary

In the landscape of psychopharmacology, the phenothiazine class of typical antipsychotics relies heavily on highly specific molecular scaffolds to achieve targeted dopamine D2 receptor antagonism. 1-(10H-Phenothiazin-2-yl)butan-1-one (commonly referred to as 2-butyrylphenothiazine) serves as a foundational building block in this domain[1]. As the direct pharmaceutical intermediate for the active pharmaceutical ingredient (API) Butaperazine, this compound provides the essential tricyclic core and the lipophilicity-enhancing butyryl side chain required for blood-brain barrier (BBB) penetration and receptor affinity[2].

This application note details the mechanistic rationale, physicochemical properties, and a self-validating synthetic protocol for utilizing 1-(10H-phenothiazin-2-yl)butan-1-one in the N-alkylation workflow to produce Butaperazine.

Mechanistic Insights & Molecular Rationale

The structural design of 1-(10H-phenothiazin-2-yl)butan-1-one is highly intentional for downstream drug development:

  • The Tricyclic Core: The phenothiazine ring is the pharmacophoric engine that mimics the conformation of dopamine, allowing competitive binding at post-synaptic D2 receptors in the mesolimbic pathway.

  • The C2-Butyryl Group: The addition of the butyryl group at the C2 position acts as an electron-withdrawing moiety. This substitution modulates the electron density of the aromatic system, stabilizing the molecule against rapid oxidative degradation while significantly increasing its lipophilicity compared to unsubstituted phenothiazines.

  • The Unsubstituted N10 Position: The secondary amine at the N10 position is left explicitly unsubstituted in this intermediate. This provides a highly specific, albeit sterically hindered, reactive site for targeted N-alkylation, allowing chemists to introduce the piperazine-containing side chain necessary for the final API's efficacy[1].

Physicochemical & Quantitative Data

To ensure rigorous quality control prior to synthesis, the intermediate must be validated against its established physicochemical parameters.

Table 1: Key Chemical and Physical Properties

Property Value
Chemical Name 1-(10H-Phenothiazin-2-yl)butan-1-one
Common Synonyms 2-Butyrylphenothiazine; 3-Butyrylphenothiazine[2]
CAS Registry Number 25244-91-1[3]
Molecular Formula C16H15NOS[2]
Molecular Weight 269.36 g/mol [2]
Target API Butaperazine (ATC Code: N05AB09)[1]

| Standard Purity Requirement | ≥ 96.0% (HPLC)[3] |

Synthetic Workflow & Pathway Visualization

The conversion of 1-(10H-phenothiazin-2-yl)butan-1-one to Butaperazine requires a robust N-alkylation strategy. The workflow below illustrates the progression from the intermediate to the pharmacological endpoint.

Workflow A 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-91-1) C N-Alkylation / Deprotonation (NaNH2, Anhydrous Toluene) A->C Base-catalyzed activation B 1-(3-chloropropyl)-4-methylpiperazine (Alkylating Agent) B->C Nucleophilic attack D Butaperazine API (Crude Extract) C->D IPC Validation & Workup E Dopamine D2 Receptor Antagonism (Target Pharmacological Pathway) D->E In vivo Mechanism

Fig 1: Synthetic workflow and pharmacological pathway of Butaperazine.

Self-Validating Experimental Protocol: Synthesis of Butaperazine

This protocol details the N-alkylation of 1-(10H-phenothiazin-2-yl)butan-1-one using 1-(3-chloropropyl)-4-methylpiperazine[1]. The methodology is designed as a self-validating system, ensuring that each phase confirms the success of the previous step before proceeding.

Phase 1: Anhydrous Deprotonation
  • Action: Suspend 1.0 equivalent of 1-(10H-phenothiazin-2-yl)butan-1-one in anhydrous toluene under a continuous argon atmosphere. Slowly add 1.2 equivalents of sodium amide (NaNH₂). Heat the mixture to reflux (approx. 110°C) for 2 hours.

  • Causality: The N10 proton of the phenothiazine ring is weakly acidic (pKa ~15-17) due to electron delocalization across the tricyclic system. A strong, non-nucleophilic base like NaNH₂ is required to quantitatively generate the reactive phenothiazide anion. Anhydrous toluene is selected because its high boiling point drives the deprotonation to completion, while strict anhydrous conditions prevent the violent hydrolysis of NaNH₂.

  • Self-Validation Check: The reaction mixture will transition from a neutral suspension to a deep, dark red/brown solution, visually confirming the formation of the phenothiazide anion. Furthermore, the evolution of ammonia gas (NH₃) can be monitored via wet pH paper at the condenser outlet; the cessation of basic vapor evolution validates that deprotonation is complete.

Phase 2: Nucleophilic Substitution (SN2)
  • Action: To the refluxing mixture, add 1.1 equivalents of 1-(3-chloropropyl)-4-methylpiperazine dropwise over 45 minutes. Maintain reflux for an additional 8–12 hours.

  • Causality: Dropwise addition is critical. It maintains a low steady-state concentration of the alkylating agent, preventing competitive side reactions such as elimination (E2) or dimerization. The primary alkyl chloride undergoes a targeted SN2 nucleophilic attack by the sterically hindered phenothiazide nitrogen.

  • Self-Validation Check (In-Process Control - IPC): Pull a 0.5 mL aliquot, quench it in a 1:1 mixture of water and ethyl acetate, and analyze the organic layer via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC; Silica gel, EtOAc/MeOH 9:1). The protocol validates itself when the peak/spot corresponding to the starting intermediate (1-(10H-phenothiazin-2-yl)butan-1-one) is completely consumed (<1% area), indicating thermodynamic completion.

Phase 3: Quenching and Workup
  • Action: Cool the reactor to 0°C using an ice bath. Carefully quench the reaction by the dropwise addition of chilled distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Causality: Water neutralizes any unreacted NaNH₂. Cooling to 0°C is mandatory to mitigate the highly exothermic nature of this quench, preventing thermal degradation of the newly formed Butaperazine free base. Brine washing removes residual inorganic salts, and MgSO₄ acts as a desiccant to prepare the organic phase for concentration.

Phase 4: Analytical Validation of the API

To confirm the structural integrity of the synthesized Butaperazine, perform the following analyses:

  • FT-IR Spectroscopy: The complete disappearance of the N-H stretching frequency (typically around 3300 cm⁻¹) confirms successful alkylation at the N10 position.

  • ¹H-NMR (CDCl₃): The appearance of multiplet signals corresponding to the propyl linker (approx. 1.8–2.0 ppm) and the piperazine methyl group (approx. 2.3 ppm) validates the integration of the side chain.

References

  • Title: Butaperazine - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Cas 25244-91-1, 1-(10H-phenothiazin-2-yl)butan-1-one | Lookchem Source: lookchem.com URL: [Link]

Sources

Application

Application Note: LC-MS/MS Method Development and Validation for the Detection of 1-(10H-Phenothiazin-2-yl)butan-1-one

Executive Summary This technical protocol outlines a highly sensitive and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(10H-Phenothiazin-2-yl)butan-1-one ....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical protocol outlines a highly sensitive and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(10H-Phenothiazin-2-yl)butan-1-one . Designed for researchers and drug development professionals, this guide bridges the gap between theoretical gas-phase chemistry and practical, bench-level execution, ensuring high-fidelity data while mitigating common analytical pitfalls such as analyte oxidation.

Mechanistic Background & Analyte Profiling

1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-91-1)[1], commonly referred to as 2-butyrylphenothiazine, is a tricyclic compound featuring a hydrophobic phenothiazine core substituted with a butyryl group at the C2 position.

In pharmaceutical development, this molecule serves as a critical precursor in the synthesis of phenothiazine-class typical antipsychotics, most notably [2]. Accurate trace-level detection of this compound is essential for impurity profiling during active pharmaceutical ingredient (API) synthesis, degradation studies, and pharmacokinetic monitoring.

Methodological Rationale (The "Why")

To achieve robust E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, every parameter in this method has been selected based on the specific physicochemical properties of the analyte:

  • Ionization Strategy (ESI+): Phenothiazines possess a highly basic secondary amine at the N10 position. In an acidic environment, this nitrogen readily accepts a proton to form a stable [M+H]+ cation. Consequently, Positive Electrospray Ionization (ESI+) is the absolute gold standard for this class of compounds, providing superior signal-to-noise ratios compared to atmospheric pressure chemical ionization (APCI)[3].

  • Sample Preparation Causality: Phenothiazines are notoriously susceptible to , rapidly forming sulfoxides (+16 Da) when exposed to heat or reactive matrices (e.g., blood/hemoglobin)[4]. To prevent artefactual degradation, this protocol mandates ice-cold extraction solvents and strictly avoids prolonged nitrogen-stream evaporation steps.

  • Chromatographic Modifiers: The addition of to the mobile phase serves a dual purpose: it buffers the eluent to maintain the analyte in a fully ionized state and masks residual free silanols on the C18 stationary phase, preventing peak tailing[5].

Self-Validating Experimental Protocol

This protocol incorporates a built-in System Suitability & Validation Check . By actively monitoring the sulfoxide transition alongside the target analyte, the system self-validates the integrity of the sample preparation.

Reagents & Materials
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA) and Ammonium Formate.

  • Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

Step-by-Step Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of the biological matrix or API synthesis mixture into a pre-chilled 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold ACN containing 0.2% FA and an appropriate stable-isotope-labeled internal standard (IS). Crucial: The cold temperature suppresses the oxidative conversion of the phenothiazine sulfur atom.

  • Agitation: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilution (Self-Validation Step): Transfer 100 µL of the supernatant into an autosampler vial containing 100 µL of Mobile Phase A. This matches the initial gradient conditions, preventing solvent-effect peak distortion (fronting/splitting).

LCMS_Workflow N1 1. Sample Collection (Matrix / API) N2 2. Protein Precipitation (Cold ACN + 0.2% FA) N1->N2 N3 3. Centrifugation (14,000 x g, 4°C) N2->N3 N4 4. Supernatant Dilution (Match Initial Mobile Phase) N3->N4 N5 5. UHPLC Separation (C18, Gradient Elution) N4->N5 N6 6. ESI+ MS/MS (MRM Mode) N5->N6 N7 7. Data Quantification (m/z 270.1 > 198.1) N6->N7

Step-by-step LC-MS/MS analytical workflow for 1-(10H-Phenothiazin-2-yl)butan-1-one detection.

Quantitative Data & Instrumental Parameters

UHPLC Gradient Conditions
  • Mobile Phase A: Water + 0.1% FA + 10 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile + 0.1% FA

  • Flow Rate: 0.40 mL/min

  • Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Initial
1.0955Isocratic (Hold)
4.01090Linear Gradient
5.51090Column Wash
5.6955Re-equilibration
7.5955End
Mass Spectrometry (MRM) Parameters

Collision-induced dissociation (CID) of the m/z 270.1 precursor yields two primary diagnostic fragments. The loss of the butyryl group ( C4​H8​O , 72 Da) generates the highly stable phenothiazine core at m/z 198.1 (Quantifier). An alpha-cleavage of the propyl radical ( C3​H7∙​ , 43 Da) yields the acylium cation at m/z 227.1 (Qualifier).

Analyte / TargetPrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
1-(10H-Phenothiazin-2-yl)butan-1-one 270.1198.130Quantifier (Core)
1-(10H-Phenothiazin-2-yl)butan-1-one 270.1227.120Qualifier (Acylium)
Oxidized Artifact (Sulfoxide) 286.1214.130Validation Monitor*

*Self-Validation Rule: If the peak area of the Oxidized Artifact ( m/z 286.1) exceeds 5% of the primary analyte area, the sample preparation has failed due to thermal/oxidative stress and must be repeated.

Fragmentation_Pathway Prec Precursor Ion [M+H]+ m/z 270.1 Frag1 Quantifier Ion m/z 198.1 Phenothiazine Core Prec->Frag1 - C4H8O (72 Da) McLafferty Rearrangement Frag2 Qualifier Ion m/z 227.1 Acylium Cation Prec->Frag2 - C3H7• (43 Da) Alpha Cleavage

Proposed ESI+ CID fragmentation pathway for 1-(10H-Phenothiazin-2-yl)butan-1-one.

References

  • NextSDS Database. "1-(10H-phenothiazin-2-yl)butan-1-one — Chemical Substance Information." NextSDS. URL:[Link]

  • Wikipedia Contributors. "Butaperazine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Kertesz, V., et al. "Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence." Analytical Chemistry, ACS Publications, 2003. URL:[Link]

  • "Oxidation of Selected Phenothiazine Drugs During Sample Preparation." Journal of Analytical Toxicology, Oxford Academic, 2019. URL:[Link]

  • "Simple extraction method for quantification of phenothiazine residues in pork muscle using LC–triple quadrupole tandem MS." Wiley Analytical Science, 2017. URL:[Link]

Sources

Method

NMR spectroscopy sample preparation for 1-(10H-Phenothiazin-2-yl)butan-1-one

Advanced NMR Sample Preparation Protocol for 1-(10H-Phenothiazin-2-yl)butan-1-one As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible Nuclear Magnetic Resonance (NMR) data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced NMR Sample Preparation Protocol for 1-(10H-Phenothiazin-2-yl)butan-1-one

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible Nuclear Magnetic Resonance (NMR) data for phenothiazine derivatives. 1-(10H-Phenothiazin-2-yl)butan-1-one presents a unique set of analytical challenges: its electron-rich tricyclic thiazine core is highly susceptible to S-oxidation[1], and its planar structure promotes π−π stacking at high concentrations, leading to severe line broadening.

This application note establishes a self-validating, artifact-free sample preparation protocol designed specifically to preserve the molecular integrity of 1-(10H-Phenothiazin-2-yl)butan-1-one during prolonged multidimensional NMR acquisitions.

The Chemistry of the Analyte & Causality in Solvent Selection

Phenothiazines readily oxidize to sulfoxides and sulfones in the presence of dissolved oxygen, light, and acidic catalysts[2][3]. When selecting a deuterated solvent, researchers often reflexively reach for Chloroform-d ( CDCl3​ ). However, CDCl3​ degrades over time to form phosgene and deuterium chloride (DCl)[4]. This trace acidity catalyzes the S-oxidation of the phenothiazine core, resulting in spurious downfield-shifted aromatic peaks that complicate spectral interpretation[1].

Furthermore, the residual solvent peak of CDCl3​ ( δ 7.26 ppm) directly overlaps with the critical aromatic protons of the phenothiazine ring[5]. For these reasons, anhydrous Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) is the superior choice. DMSO−d6​ is aprotic, lacks the acidity of degraded chloroform, and its residual peak ( δ 2.50 ppm) is cleanly separated from the aromatic region[5].

Table 1: Solvent Selection Matrix for 1-(10H-Phenothiazin-2-yl)butan-1-one

PropertyDimethyl Sulfoxide-d6 ( DMSO−d6​ )Chloroform-d ( CDCl3​ )Analytical Impact on Phenothiazines
Polarity High (Aprotic)Low (Aprotic)DMSO disrupts π−π stacking; CDCl3​ allows aggregation at high concentrations.
Residual 1H Signal 2.50 ppm (quintet)[5] 7.26 ppm (singlet)[5] CDCl3​ peak obscures critical aromatic phenothiazine protons (6.8–7.3 ppm).
Water Signal 3.33 ppm (broad singlet)[5] 1.56 ppm (broad singlet)DMSO water peak can obscure the butyryl chain protons if not kept strictly anhydrous.
Oxidation Risk Very LowModerate to HighAcidic CDCl3​ accelerates S-oxidation to sulfoxide[1][3].
Sample Recovery Difficult (B.P. 189 °C)[5]Easy (B.P. 61.2 °C)[5] CDCl3​ is preferred only if sample recovery is strictly required.

Experimental Workflow

The following workflow illustrates the critical control points required to prevent degradation and ensure high-resolution spectral acquisition.

NMR_Workflow Start 1-(10H-Phenothiazin-2-yl)butan-1-one Sample Solvent Solvent Selection (Avoid Acidic CDCl3) Start->Solvent DMSO Anhydrous DMSO-d6 (Preferred for Stability) Solvent->DMSO CDCl3 Deacidified CDCl3 (Requires Basic Alumina) Solvent->CDCl3 Prep Dissolution & Homogenization (0.6 - 0.7 mL volume) DMSO->Prep CDCl3->Prep Filter Microfiltration (Remove Particulates) Prep->Filter O2_Control Atmosphere Control (Argon Flush / Degassing) Filter->O2_Control NMR_Tube Transfer to 5mm NMR Tube (40-50 mm fill height) O2_Control->NMR_Tube Analysis NMR Acquisition (1H, 13C, 2D) NMR_Tube->Analysis

Optimized NMR sample preparation workflow for phenothiazine derivatives to prevent oxidation.

Step-by-Step Protocol

Phase 1: Preparation & Weighing

  • Tube Preparation: Utilize high-quality, 5 mm NMR tubes. Pre-dry the tubes and pipettes thoroughly before use to minimize water exchange[6].

  • Analyte Mass: Accurately weigh 5–20 mg of the solid analyte for 1H NMR, or 20–50 mg for 13C NMR into a clean, dry vial[5].

    • Causality: Exceeding 50 mg can induce π−π stacking of the phenothiazine cores, causing concentration-dependent chemical shifts and severe line broadening.

Phase 2: Dissolution & Deoxygenation 3. Solvent Addition: Add exactly 0.6 to 0.7 mL of anhydrous DMSO−d6​ to the vial[7].

  • Causality: This volume ensures a solution height of 40–50 mm in a standard 5 mm tube[4][7]. Volumes below 40 mm cause severe magnetic field distortions (vortexing) at the coil edges, making shimming impossible[4].

  • Degassing (Critical Step): Sparge the solution gently with dry Argon or Nitrogen, or utilize single-use solvent ampoules packaged under inert gas[6].

    • Causality: Displacing dissolved oxygen prevents the formation of phenothiazine S-oxide artifacts during long 2D NMR acquisitions (e.g., HSQC, HMBC)[1][3].

Phase 3: Filtration & Transfer 5. Microfiltration: Filter the solution through a Pasteur pipette tightly packed with a 1 cm plug of glass wool directly into the NMR tube[7].

  • Causality: Solid particulates create magnetic susceptibility gradients. Removing them is non-negotiable for achieving a homogeneous magnetic field and sharp Lorentzian line shapes[4][7].

  • Sealing: Cap the tube securely to prevent solvent evaporation and contamination[5]. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol to remove fingerprints[5].

Protocol Validation & Quality Control (Self-Validating System)

A robust protocol must be self-validating. After locking and shimming the sample, assess the following parameters in your initial 1H 1D spectrum to confirm sample integrity:

  • Linewidth & Aggregation Check: Measure the full width at half maximum (FWHM) of the solvent residual peak. If the lines are broad and asymmetric, suspect particulate contamination or aggregation[4]. If dilution sharpens the peaks, π−π stacking was occurring.

  • Oxidation Assay: Inspect the aromatic region (> 7.5 ppm). The unoxidized 1-(10H-Phenothiazin-2-yl)butan-1-one should have its most deshielded aromatic protons around 7.0–7.2 ppm. The sudden appearance of new signals beyond 7.5 ppm is a diagnostic indicator of S-oxidation (sulfoxide formation), as the electron-withdrawing oxygen deshields the adjacent protons[1]. If observed, the sample has been compromised by oxygen/light and must be remade.

  • Moisture Assessment: Check the water peak at 3.33 ppm[5]. While DMSO−d6​ is preferred for stability, scientists must be aware that its residual water peak ( 3.33 ppm) and solvent quintet ( 2.50 ppm) closely bracket the α -methylene protons of the butyryl chain ( 2.90 ppm). Meticulous use of anhydrous solvent is therefore critical to prevent the water broad singlet from obscuring these aliphatic resonances[5].

References

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation Source: Journal of Analytical Toxicology (PubMed) URL:[Link]

  • NMR Sample Preparation Source: Western University URL:[Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences Source: University College London (UCL) URL:[Link]

  • Selection Guide on Deuterated Solvents for NMR Source: Labinsights URL:[Link]

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation Source: ResearchGate URL:[Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 1-(10H-Phenothiazin-2-yl)butan-1-one in Redox Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Harnessing the Redox Activity of Phenothiazine for Advanced Polymer Design Phenothiazine and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Redox Activity of Phenothiazine for Advanced Polymer Design

Phenothiazine and its derivatives are a class of heterocyclic compounds renowned for their robust and reversible redox chemistry.[1][2] This inherent electrochemical activity makes them prime candidates for the development of "smart" redox-responsive polymers with a wide array of applications, from energy storage to drug delivery and biosensing.[1][3] The core principle lies in the ability of the phenothiazine moiety to be reversibly oxidized to a stable radical cation, a process that can be triggered by electrical potential or chemical stimuli.[4] This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific phenothiazine derivative, 1-(10H-Phenothiazin-2-yl)butan-1-one, into redox-active polymers.

This document will guide you through the synthesis of a polymerizable monomer from 1-(10H-Phenothiazin-2-yl)butan-1-one, the subsequent polymerization process, and the characterization of the resulting redox polymer. The protocols are designed to be adaptable and provide a strong foundation for researchers venturing into the synthesis of novel phenothiazine-based functional materials.

Part 1: Monomer Synthesis - From Ketone to Polymerizable Unit

The starting material, 1-(10H-Phenothiazin-2-yl)butan-1-one, does not possess a readily polymerizable group. Therefore, the first critical step is its chemical modification to introduce a vinyl or acrylate functionality. Below are two distinct, detailed protocols to achieve this transformation.

Workflow for Monomer Synthesis

Monomer_Synthesis cluster_0 Route A: Vinyl Monomer Synthesis cluster_1 Route B: Acrylate Monomer Synthesis Start 1-(10H-Phenothiazin-2-yl)butan-1-one Wittig Wittig or Horner-Wadsworth-Emmons Reaction Start->Wittig Reduction Reduction of Ketone (e.g., with NaBH4) Start->Reduction Vinyl_Monomer 1-(10H-Phenothiazin-2-yl)but-1-ene (Vinyl-PTZ-Butane) Wittig->Vinyl_Monomer Alcohol 1-(10H-Phenothiazin-2-yl)butan-1-ol Reduction->Alcohol Esterification Esterification with Acryloyl Chloride Alcohol->Esterification Acrylate_Monomer 1-(10H-Phenothiazin-2-yl)butyl acrylate (Acrylate-PTZ-Butane) Esterification->Acrylate_Monomer

Caption: Synthetic pathways from 1-(10H-Phenothiazin-2-yl)butan-1-one to polymerizable monomers.

Protocol 1A: Synthesis of 1-(10H-Phenothiazin-2-yl)but-1-ene via Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes.[5][6] In this protocol, we adapt the general procedure for the olefination of an aromatic ketone.

Materials:

  • 1-(10H-Phenothiazin-2-yl)butan-1-one

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of the Ylide:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Dissolve 1-(10H-Phenothiazin-2-yl)butan-1-one (1 equivalent) in a minimal amount of anhydrous THF in a separate flask.

    • Cool the ylide solution back to 0 °C.

    • Slowly add the solution of the ketone to the ylide solution via a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(10H-Phenothiazin-2-yl)but-1-ene.

Causality Behind Choices: The use of an anhydrous solvent and inert atmosphere is crucial as the ylide is a strong base and will react with water and oxygen.[7] The slow addition of reagents helps to control the exothermicity of the reaction. Column chromatography is necessary to separate the nonpolar alkene product from the more polar triphenylphosphine oxide byproduct.

Protocol 1B: Synthesis of 1-(10H-Phenothiazin-2-yl)butyl acrylate

This two-step protocol involves the reduction of the ketone to an alcohol, followed by esterification to introduce the polymerizable acrylate group.

Step 1: Reduction of the Ketone

Materials:

  • 1-(10H-Phenothiazin-2-yl)butan-1-one

  • Sodium borohydride (NaBH₄)[8][9]

  • Methanol (MeOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(10H-Phenothiazin-2-yl)butan-1-one (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the crude 1-(10H-Phenothiazin-2-yl)butan-1-ol, which can often be used in the next step without further purification.

Step 2: Esterification to the Acrylate Monomer

Materials:

  • 1-(10H-Phenothiazin-2-yl)butan-1-ol (from Step 1)

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure acrylate monomer.

Causality Behind Choices: Sodium borohydride is a mild and selective reducing agent for ketones.[10] Triethylamine is used as a base to neutralize the HCl generated during the esterification reaction. Anhydrous conditions are important in the esterification step to prevent hydrolysis of the acryloyl chloride.

Part 2: Redox Polymer Synthesis

Once the polymerizable phenothiazine monomer is synthesized, it can be polymerized to form a redox-active polymer. Free-radical polymerization is a versatile and common method for this purpose.[11]

Workflow for Free-Radical Polymerization

Polymerization_Workflow Monomer Phenothiazine Monomer (Vinyl or Acrylate) Polymerization Free-Radical Polymerization (Inert Atmosphere, Heat) Monomer->Polymerization Initiator Initiator (e.g., AIBN, BPO) Initiator->Polymerization Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Polymerization Crude_Polymer Crude Polymer Solution Polymerization->Crude_Polymer Precipitation Precipitation in Non-solvent (e.g., Methanol) Crude_Polymer->Precipitation Purified_Polymer Purified Redox Polymer Precipitation->Purified_Polymer

Caption: General workflow for the synthesis of the phenothiazine redox polymer.

Protocol 2: Free-Radical Polymerization of Phenothiazine Monomer

This protocol describes a typical solution polymerization, which offers good control over the reaction temperature.[12]

Materials:

  • Synthesized phenothiazine monomer (vinyl or acrylate)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as the initiator

  • Anhydrous toluene or 1,4-dioxane

  • Methanol

  • Inhibitor removal column (e.g., basic alumina) if the monomer was stored with an inhibitor

Equipment:

  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere setup

  • Large beaker for precipitation

Procedure:

  • Monomer Purification (if necessary): If the monomer has been stored for an extended period, pass it through a short column of basic alumina to remove any added inhibitor.

  • Reaction Setup:

    • In a Schlenk flask, dissolve the phenothiazine monomer (1 equivalent) in anhydrous toluene (to achieve a monomer concentration of approximately 1-2 M).

    • Add the initiator (AIBN or BPO, typically 0.5-2 mol% relative to the monomer).

    • Seal the flask and deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for 20-30 minutes. Alternatively, perform several freeze-pump-thaw cycles.[13]

  • Polymerization:

    • Immerse the flask in a preheated oil bath. A typical temperature for AIBN is 60-80 °C, and for BPO is 80-95 °C.[4]

    • Stir the reaction mixture for the desired time (e.g., 12-24 hours). The solution will become more viscous as the polymer forms.

  • Polymer Isolation and Purification:

    • Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

    • Slowly pour the viscous polymer solution into a large beaker containing a stirred, large excess of a non-solvent, such as cold methanol. The polymer will precipitate as a solid.

    • Collect the precipitated polymer by filtration.

    • To further purify the polymer, redissolve it in a small amount of a good solvent (e.g., THF or chloroform) and re-precipitate it into the non-solvent. Repeat this process 2-3 times.

    • Dry the purified polymer under vacuum to a constant weight.

Causality Behind Choices: Deoxygenation is critical as oxygen can inhibit free-radical polymerization.[14] The choice of initiator and temperature is interdependent, as the initiator must decompose at a suitable rate at the reaction temperature to generate radicals.[11] Precipitation into a non-solvent is an effective method for separating the polymer from unreacted monomer and initiator fragments.

Part 3: Characterization of the Redox Polymer

Characterization is essential to confirm the structure, molecular weight, and redox properties of the synthesized polymer.

Table 1: Key Characterization Techniques
TechniquePurposeExpected Observations
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A chromatogram showing the molecular weight distribution of the polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the polymer structure.Broadening of the peaks corresponding to the polymer backbone compared to the sharp peaks of the monomer.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups.Disappearance of the vinyl or acrylate C=C stretch and appearance of the polymer backbone vibrations.
Cyclic Voltammetry (CV) To investigate the redox behavior of the phenothiazine units.Reversible oxidation and reduction peaks corresponding to the PTZ/PTZ•⁺ redox couple.[15]
Spectroelectrochemistry (UV-Vis-NIR) To observe the changes in the electronic absorption spectrum upon electrochemical oxidation/reduction.Appearance of new absorption bands in the visible or near-infrared region upon oxidation, characteristic of the phenothiazine radical cation.[16]
Protocol 3: Cyclic Voltammetry of the Phenothiazine Polymer

Cyclic voltammetry is a fundamental technique to probe the redox activity of the polymer.[17][18]

Materials and Equipment:

  • Synthesized phenothiazine polymer

  • A suitable solvent (e.g., dichloromethane or acetonitrile)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆, or tetrabutylammonium perchlorate, TBAPO₄) at a concentration of 0.1 M

  • Potentiostat

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon, platinum, or gold)

    • Reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference)[7]

    • Counter electrode (e.g., platinum wire)

  • Inert gas supply

Procedure:

  • Electrode Preparation:

    • Prepare a thin film of the polymer on the working electrode. This can be done by drop-casting a solution of the polymer onto the electrode surface and allowing the solvent to evaporate.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the polymer-coated working electrode.

    • Add the electrolyte solution (0.1 M supporting electrolyte in the chosen solvent).

    • Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.[7]

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan from a potential where the polymer is in its neutral state to a potential sufficiently positive to oxidize the phenothiazine units, and then back to the starting potential. A typical range might be from 0 V to +1.0 V vs. Ag/AgCl.

    • Perform the scan at a specific scan rate (e.g., 50 mV/s).

    • Record the resulting voltammogram (current vs. potential).

Data Interpretation: A reversible redox process will show both an oxidation peak (anodic wave) and a reduction peak (cathodic wave). The potential midway between these peaks gives an estimate of the formal redox potential (E°') of the phenothiazine moieties in the polymer.

Part 4: Potential Applications in Drug Development and Research

The redox-responsive nature of phenothiazine-containing polymers opens up exciting possibilities in the field of drug development and biomedical research.

Redox-Responsive Drug Delivery Systems

The tumor microenvironment is often characterized by a higher concentration of reducing agents like glutathione (GSH) compared to healthy tissues.[3] This redox imbalance can be exploited for targeted drug delivery.

  • Mechanism: A drug can be conjugated to the polymer via a redox-cleavable linker (e.g., a disulfide bond). In the reducing environment of a tumor, the linker is cleaved, releasing the drug specifically at the target site.[19] The phenothiazine polymer can act as the carrier scaffold.

Biosensors

The ability of phenothiazine to mediate electron transfer makes it a valuable component in biosensors.[15]

  • Hydrogen Peroxide Sensing: Phenothiazine-based materials can be used to construct biosensors for the detection of hydrogen peroxide (H₂O₂), an important signaling molecule and a byproduct of many enzymatic reactions.[1][17][20]

  • Glucose Sensing: By coupling the phenothiazine redox polymer with glucose oxidase, a biosensor for glucose can be developed. The enzymatic oxidation of glucose produces H₂O₂, which can then be detected by the phenothiazine-modified electrode.[15][21][22]

Conclusion

This guide has provided a detailed roadmap for the synthesis, characterization, and potential application of redox polymers derived from 1-(10H-Phenothiazin-2-yl)butan-1-one. By following these protocols, researchers can create novel functional materials with tunable redox properties. The inherent responsiveness of these polymers to electrochemical and chemical stimuli makes them highly promising for the development of advanced drug delivery systems and sensitive biosensors, contributing to the next generation of smart therapeutics and diagnostics.

References

  • Gorton, L., & Dominguez, E. (2000). Reagentless enzyme electrode based on phenothiazine mediation of horseradish peroxidase for subnanomolar hydrogen peroxide determination. Talanta, 51(1), 141-150. [Link]

  • Golriz, A. A., Suga, T., Nishide, H., Berger, R., & Gutmann, J. S. (2015). Phenothiazine-functionalized redox polymers for a new cathode-active material. RSC Advances, 5(29), 22947-22950. [Link]

  • Martínez-Periñán, E., Bravo, I., Mediavilla, M., Revenga-Parra, M., Mateo-Martí, E., Pariente, F., & Lorenzo, E. (2019). Spectroelectrochemical operando method for monitoring a phenothiazine electrografting process on amide functionalized C-nanodots/Au hybrid electrodes. Electrochimica Acta, 298, 950-959. [Link]

  • Golriz, A. A., et al. (2015). Phenothiazine-functionalized redox polymers for a new cathode-active material. Pure and Applied Chemistry, 87(3), 241-248. [Link]

  • Matyjaszewski, K., & Davis, T. P. (Eds.). (2002).
  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A practical beginner's guide to cyclic voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • Hasebe, Y., et al. (2024). Glucose oxidase, horseradish peroxidase and phenothiazine dyes-co-adsorbed carbon felt-based amperometric flow-biosensor for glucose. Analytical Methods. [Link]

  • Otten, F., Desmaizieres, G., & Esser, B. (2020). Chapter 5: Phenothiazine-based Redox Polymers for Energy Storage. In Redox Polymers for Energy and Nanomedicine (pp. 166-197). Royal Society of Chemistry. [Link]

  • Esser, B., et al. (2025). Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries. Accounts of Chemical Research. [Link]

  • Golriz, A. A., et al. (2011). Redox active polymers with phenothiazine moieties for nanoscale patterning via conductive scanning force microscopy. Nanoscale, 3(9), 3848-3854. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Singh, A., & Sharma, P. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2369(1), 020045. [Link]

  • Wessling, R., et al. (2022). Phenothiazine-Based Donor–Acceptor Polymers as Multifunctional Materials for Charge Storage and Solar Energy Conversion. Macromolecular Rapid Communications, 43(22), 2200699. [Link]

  • Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Sinha, S., & Kumar, A. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda and Pharmacy, 2(4), 1136-1143. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Reiss, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Giannoudi, L. (2017). Development of Biosensors for the Detection of Hydrogen Peroxide. ResearchGate. [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Research, 2005(4), 244-245. [Link]

  • MDPI. (2025). Chemosensors for H2O2 Detection: Principles, Active Materials, and Applications. [Link]

  • ResearchGate. (n.d.). Biosensors for glucose detection. [Link]

  • Zhang, K., & Li, A. (2019). Radical chemistry in polymer science: an overview and recent advances. Polymer Chemistry, 10(44), 5969-5995. [Link]

  • Wako Pure Chemical Industries. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link]

  • Li, J., et al. (2020). Advances in redox-responsive drug delivery systems of tumor microenvironment. Journal of Nanobiotechnology, 18(1), 1-17. [Link]

  • University of Babylon. (n.d.). Kinetics of Vinyl Free Radical Polymerization in Simple Systems. [Link]

  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571. [Link]

  • Kim, J., et al. (2021). Non-Enzymatic Glucose Biosensor Based on Highly Pure TiO2 Nanoparticles. Nanomaterials, 11(8), 1983. [Link]

  • Al-Bayati, Z. F., & Al-Amiery, A. A. (2024). Recent Advances in pH and Redox Responsive Polymer Nanocomposites for Cancer Therapy. Polymers, 16(2), 241. [Link]

Sources

Method

Application Note: In Vitro Cell Viability Assay Development Using 1-(10H-Phenothiazin-2-yl)butan-1-one

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Compound: 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-91-1) Executive Summary & Pharmacological Context The compound 1-(10...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Compound: 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-91-1)

Executive Summary & Pharmacological Context

The compound 1-(10H-Phenothiazin-2-yl)butan-1-one [1] serves as a critical intermediate and bioactive scaffold in modern drug discovery. While traditional phenothiazines are widely recognized as neuroleptic agents, recent structural optimizations of this scaffold have yielded potent derivatives used in[2][3], as well as exhibiting targeted[4].

Developing a robust in vitro cell viability assay for this compound requires overcoming specific physicochemical hurdles. Phenothiazine derivatives are highly hydrophobic and can form [5]. This inherent fluorescence and potential for colorimetric interference mandate a carefully designed, self-validating assay system to prevent false-positive viability readings.

Mechanistic Grounding: Why Orthogonal Assays are Required

To establish a trustworthy protocol, we must understand the causality between the compound's mechanism of action and the assay readout. Phenothiazines exert cytotoxicity primarily by inducing oxidative stress, [6]. This mitochondrial disruption inhibits DNA polymerase and halts ATP production[4].

Because phenothiazines can interfere with standard absorbance-based assays (like MTT) due to their optical properties[5][6], an orthogonal approach using PrestoBlue (Resazurin) and CellTiter-Glo (ATP Luminescence) is highly recommended.

  • PrestoBlue: A cell-permeable resazurin-based solution that acts as a[2][3].

  • CellTiter-Glo: Measures [4][7].

Mechanism PTZ 1-(10H-Phenothiazin-2-yl)butan-1-one Uptake Cellular Internalization PTZ->Uptake Mito Mitochondrial Disruption & ROS Uptake->Mito NADH Decreased NAD(P)H Mito->NADH Reductase Inhibition ATP ATP Depletion Mito->ATP OxPhos Arrest Presto PrestoBlue (Fluorescence) NADH->Presto Resazurin Reduction CTG CellTiter-Glo (Luminescence) ATP->CTG Luciferase Reaction

Caption: Mechanism of phenothiazine-induced cytotoxicity and corresponding viability assay targets.

Experimental Design & Self-Validating Systems

A robust assay must be self-validating. To ensure data integrity when working with 1-(10H-Phenothiazin-2-yl)butan-1-one, the following controls must be integrated into every microplate:

  • Vehicle Control (DMSO Toxicity Check): Phenothiazines require[8]. The final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell-Free Control (Optical Interference Check): Wells containing only media, the highest concentration of the compound, and the assay reagent. This subtracts any background fluorescence or luminescence quenching caused directly by the phenothiazine nanoaggregates[5].

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine or a reference phenothiazine like Thioridazine) to validate assay sensitivity.

Quantitative Data Presentation: Assay Selection Metrics
Assay TypeBiological TargetReadout ModalityExpected Z'-FactorInterference Risk with Phenothiazines
MTT OxidoreductasesAbsorbance (570 nm)0.5 - 0.7High (Nanoaggregate scattering / Color)
PrestoBlue OxidoreductasesFluorescence (560/590 nm)0.6 - 0.8Moderate (Requires cell-free blanking)
CellTiter-Glo Intracellular ATPLuminescence0.7 - 0.9Low (Highly specific to biological ATP)

Step-by-Step Methodologies

Protocol A: Compound Preparation & Serial Dilution

Causality Note: Phenothiazines are prone to precipitation upon temperature shock. Slow thawing and avoiding repeated freeze-thaw cycles are critical[8].

  • Stock Preparation: Dissolve 1-(10H-Phenothiazin-2-yl)butan-1-one powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into light-protected tubes and store at -20°C.

  • Working Dilutions: On the day of the assay, perform a 10-point, 1:3 serial dilution of the compound in 100% DMSO.

  • Media Spiking: Transfer the DMSO dilutions into pre-warmed complete cell culture media at a 1:200 ratio. This yields a 2X compound concentration in media with 0.5% DMSO.

Protocol B: Orthogonal Viability Workflow (PrestoBlue & CellTiter-Glo)

Causality Note: Multiplexing is possible because PrestoBlue is non-lytic, allowing subsequent lysis and ATP extraction for CellTiter-Glo.

  • Cell Seeding (Day 0): Seed cells (e.g., HEK293 or target leukemic lines[4]) at a density of 10,000 cells/well in 50 µL of complete media into a 96-well black-walled, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment (Day 1): Add 50 µL of the 2X compound-spiked media (from Protocol A) to the corresponding wells. The final volume is 100 µL/well, and the final DMSO concentration is 0.25%. Incubate for 24 to 72 hours.

  • PrestoBlue Readout:

    • Add 10 µL of PrestoBlue® Cell Viability Reagent to each well[2][3].

    • Incubate for 15–30 minutes at 37°C.

    • Measure fluorescence using a microplate reader (Excitation: 535 nm / Emission: 590 nm).

  • CellTiter-Glo Readout (Multiplexed):

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo reagent directly to the wells containing the media and PrestoBlue.

    • Place on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence[4][7].

Workflow Seed Cell Seeding (Day 0) Treat Compound Treatment (Day 1) Seed->Treat Incubate Incubation (24-72h) Treat->Incubate Assay Reagent Addition (PrestoBlue/CTG) Incubate->Assay Read Microplate Readout Assay->Read

Caption: Step-by-step experimental workflow for in vitro cell viability assessment.

Data Normalization & Troubleshooting

To calculate the IC₅₀ of 1-(10H-Phenothiazin-2-yl)butan-1-one, normalize the raw fluorescence/luminescence units (RFU/RLU) using the self-validating controls:

% Viability=(RFUVehicle Control​−RFUCell-Free Control​RFUSample​−RFUCell-Free Control​​)×100

Troubleshooting High Background: If the cell-free control exhibits high fluorescence during the PrestoBlue read, the phenothiazine derivative is likely auto-fluorescing[5]. In this scenario, discard the PrestoBlue data and rely entirely on the highly specific CellTiter-Glo luminescent readout, which is immune to fluorometric interference[4][7].

Sources

Application

Application Note: Friedel-Crafts Acylation Synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 1-(10H-Phenothiazin-2-yl)butan-1-one (2-Butyrylphenothiazine) | CAS: 25244-91-1 Strategic Overview & Chemical Context 1-(10H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 1-(10H-Phenothiazin-2-yl)butan-1-one (2-Butyrylphenothiazine) | CAS: 25244-91-1

Strategic Overview & Chemical Context

1-(10H-Phenothiazin-2-yl)butan-1-one is a highly valued synthetic intermediate, primarily utilized in the development of phenothiazine-class typical antipsychotics such as Butaperazine[1]. The synthesis of this molecule relies on the functionalization of the phenothiazine core via electrophilic aromatic substitution (EAS)[2].

However, direct Friedel-Crafts acylation of an unprotected phenothiazine core is notoriously inefficient. The secondary amine at the 10-position is highly nucleophilic, leading to competitive N-acylation, Lewis acid-mediated oxidation, and complex product mixtures[3]. To achieve high yields and strict regioselectivity at the C-2 position, a carefully orchestrated three-step workflow is required: N-Protection → C-Acylation → Selective N-Deprotection .

SyntheticWorkflow A Phenothiazine (Starting Material) B 10-Acetylphenothiazine (N-Protected) A->B Ac2O or AcCl Reflux, 2h C 2-Butyryl-10-acetylphenothiazine (Acylated Intermediate) B->C Butyryl Chloride, AlCl3 DCE, 0°C -> RT, 4h D 1-(10H-Phenothiazin-2-yl)butan-1-one (Target Product) C->D KOH / EtOH Reflux, 1h

Fig 1. Three-step synthetic workflow for 1-(10H-Phenothiazin-2-yl)butan-1-one.

Mechanistic Insights: Causality in Regioselectivity

As a synthetic chemist, understanding the why behind a protocol is as critical as the how. The regioselectivity of this synthesis is governed by competing electronic directing effects within the central thiazine ring, which contains a nitrogen atom (position 10) and a sulfur atom (position 5)[4][5].

The "Para-to-Sulfur" Directing Effect

In an unprotected phenothiazine, the nitrogen atom exerts a massive resonance-donating (+M) effect, which would theoretically direct incoming electrophiles to the C-1 or C-3 positions. By converting the amine into an N-acetyl amide (Step 1), the nitrogen's lone pair becomes delocalized into the adjacent carbonyl group. This drastically attenuates its electron-donating capacity[3].

Consequently, the directing effect of the sulfur atom (+M) becomes the dominant force. Sulfur directs the incoming butyrylium electrophile[2] to its para position, which corresponds to the C-2 position on the phenothiazine ring[6]. The ortho position (C-4) is sterically hindered by the central ring structure, making C-2 the overwhelmingly favored site for acylation.

Orthogonal Deprotection

The final step relies on the orthogonal reactivity of amides versus aryl ketones. The N-acetyl group (an amide) is highly susceptible to basic hydrolysis. In contrast, the C-butyryl group (an aryl ketone) is completely stable under alcoholic KOH reflux, allowing for the selective unmasking of the 10H-amine without destroying the newly formed C-C bond[3].

MechanisticLogic Unprotected Unprotected Phenothiazine (Strong +M effect from N) DirectFC Direct Friedel-Crafts Acylation Unprotected->DirectFC Protected 10-Acetylphenothiazine (N lone pair delocalized by acetyl) Unprotected->Protected N-Acetylation Issue Result: N-Acylation & Oxidation (Poor C-2 Regioselectivity) DirectFC->Issue SulfurDirecting Sulfur (+M) Directing Effect Dominates (Directs Para to S -> C-2 Position) Protected->SulfurDirecting Electronic Shift EAS Electrophilic Aromatic Substitution at C-2 Position SulfurDirecting->EAS Acylium Butyrylium Ion (Electrophile) Generated via AlCl3 Acylium->EAS Attack at C-2 Deprotect Selective Amide Hydrolysis (Ketone remains intact) EAS->Deprotect KOH/EtOH

Fig 2. Mechanistic logic showing how N-protection switches regioselectivity to the C-2 position.

Experimental Methodologies (Self-Validating Protocols)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the Quality Control (QC) parameters of the current step are met.

Step 1: Synthesis of 10-Acetylphenothiazine (N-Protection)
  • Reaction: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of phenothiazine in anhydrous toluene (approx. 5 mL/mmol). Add 1.5 equivalents of acetic anhydride (or acetyl chloride).

  • Heating: Attach a reflux condenser and heat the mixture to 110°C (reflux) for 2 to 4 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo. Recrystallize the crude solid from hot ethanol to yield white prisms.

  • Self-Validation & QC:

    • Melting Point: Must be sharp at 197–198°C[7].

    • FT-IR: Confirm the complete disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong amide C=O stretch (~1650 cm⁻¹).

Step 2: Friedel-Crafts Acylation (C-Butyrylation)
  • Preparation: Suspend 1.0 equivalent of 10-acetylphenothiazine in anhydrous 1,2-dichloroethane (DCE) or carbon disulfide (CS₂) under argon. Cool the flask to 0°C using an ice bath.

  • Catalyst Activation: Portion-wise, add 3.0 equivalents of anhydrous aluminum chloride (AlCl₃). The mixture will darken as the Lewis acid coordinates.

  • Electrophile Addition: Dropwise, add 1.5 equivalents of butyryl chloride over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Quenching: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl to destroy the aluminum complex. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation & QC:

    • LC-MS: Confirm the presence of the product mass ([M+H]⁺ = 312.1 m/z).

    • FT-IR: Look for the appearance of a new aryl ketone C=O stretch (~1680 cm⁻¹) alongside the existing amide stretch.

Step 3: Selective Deprotection (Hydrolysis)
  • Reaction: Dissolve the crude 2-butyryl-10-acetylphenothiazine in a 4:1 mixture of ethanol and water. Add 2.0 equivalents of potassium hydroxide (KOH).

  • Heating: Reflux the mixture (78°C) for 1 to 2 hours. The progress can be monitored by TLC (Hexanes/EtOAc, 7:3) until the starting material is entirely consumed[3].

  • Workup: Cool the mixture to room temperature. Neutralize carefully with dilute HCl until the product precipitates. Filter the solid, wash thoroughly with cold water, and recrystallize from an ethanol/water gradient.

  • Self-Validation & QC:

    • FT-IR: Confirm the reappearance of the N-H stretch (~3300 cm⁻¹) and the disappearance of the amide C=O stretch. Only the aryl ketone C=O stretch (~1680 cm⁻¹) should remain.

Quantitative Data & Reaction Parameters

Summarized below are the optimized stoichiometric and thermodynamic parameters for the three-step sequence.

Reaction StepReagents / CatalystsEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
1. N-Protection Phenothiazine, Ac₂O1.0 : 1.5Toluene110 (Reflux)2 - 485 - 92
2. C-Acylation 10-Acetyl-PTZ, Butyryl Chloride, AlCl₃1.0 : 1.5 : 3.0DCE0 to 254 - 665 - 75
3. N-Deprotection 2-Butyryl-10-acetyl-PTZ, KOH1.0 : 2.0EtOH / H₂O78 (Reflux)1 - 280 - 88

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one

Welcome to the technical support center for phenothiazine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of phenothiazine derivatives, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for phenothiazine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of phenothiazine derivatives, specifically focusing on improving the yield of 1-(10H-Phenothiazin-2-yl)butan-1-one. We will explore common experimental challenges and provide robust, field-proven solutions grounded in established chemical principles.

The synthesis of 2-acylphenothiazines, such as the target molecule, is most commonly achieved via the Friedel-Crafts acylation. While a cornerstone of organic synthesis, this reaction presents unique challenges when applied to the electron-rich and sensitive phenothiazine scaffold. Issues with regioselectivity, side reactions, and product stability are common hurdles. This guide provides a structured approach to troubleshooting and optimizing your synthetic protocol.

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My overall yield of 1-(10H-Phenothiazin-2-yl)butan-1-one is critically low. What are the most likely causes?

A low yield is the most common issue, often stemming from a combination of factors related to the inherent reactivity of the phenothiazine core. The primary culprits are typically inefficient acylation, competing side reactions, and product degradation.

  • Causality: The phenothiazine nucleus has two primary sites for acylation: the nitrogen at position 10 (N-acylation) and the aromatic rings (C-acylation, or Friedel-Crafts acylation). Direct Friedel-Crafts acylation on an unprotected phenothiazine is often unselective and low-yielding. The nitrogen is highly nucleophilic and can react with the acylating agent. Furthermore, the sulfur atom can be oxidized, and the entire tricyclic system is sensitive to light and strong acids, leading to degradation.[1][2] The product ketone also forms a stable complex with the Lewis acid catalyst, necessitating stoichiometric amounts and a careful workup to liberate the product.[3]

  • Recommended Solution: A robust strategy involves a two-step approach: first, protect the nitrogen at position 10, then perform the Friedel-Crafts acylation which is now directed primarily to the 2-position, and finally, deprotect the nitrogen.[4]

    • Step 1: N-Protection: Acylate the nitrogen first using a simple acyl group like acetyl chloride. This deactivates the nitrogen, preventing it from interfering with the subsequent ring acylation.

    • Step 2: Friedel-Crafts Acylation: Perform the Friedel-Crafts reaction on the N-protected phenothiazine using butanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like carbon disulfide or dichloromethane.[4]

    • Step 3: N-Deprotection: Remove the protecting group from the nitrogen, typically by hydrolysis with alcoholic potassium hydroxide, to yield the final product.[4]

Q2: I'm observing a complex mixture of products, including di-acylated and N-acylated species. How can I improve regioselectivity for the C-2 position?

Poor regioselectivity is a classic problem when multiple reactive sites are present. The key is to control the relative reactivity of these sites.

  • Causality: The phenothiazine ring system is highly activated towards electrophilic aromatic substitution. While the 2- and 8-positions are electronically favored, the nitrogen at position 10 is also a strong nucleophile.[5] Without protection, acylation can occur at the nitrogen, the C-2 position, or both, leading to a difficult-to-separate mixture.

  • Recommended Solution: The N-protection strategy described in Q1 is the most effective method to ensure high regioselectivity. The N-acyl group acts as an electron-withdrawing group, deactivating the nitrogen and directing the subsequent electrophilic substitution to the aromatic rings.

    • Workflow for Selective 2-Acylation:

      Workflow for the selective synthesis of the target molecule.

Q3: The reaction stalls, and I recover a significant amount of unreacted N-protected phenothiazine. How can I drive the reaction to completion?

Incomplete conversion during the Friedel-Crafts step points directly to issues with the catalyst or reaction conditions.

  • Causality: Friedel-Crafts acylations are highly sensitive to catalyst quality and stoichiometry. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic; any moisture will hydrolyze and deactivate the catalyst. Additionally, the ketone product complexes with the AlCl₃, effectively sequestering it.[3] Therefore, a stoichiometric amount (or slight excess) of the catalyst relative to the acylating agent is required. Insufficient heating or reaction time can also lead to incomplete conversion.

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Use freshly opened or sublimed AlCl₃. Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.

    • Verify Stoichiometry: At least one equivalent of AlCl₃ is needed to activate the acyl chloride, and another equivalent is consumed by complexation with the product ketone. A common starting point is 2.2-2.5 equivalents of AlCl₃ relative to the N-protected phenothiazine.

    • Optimize Temperature: The reaction of the acyl chloride with AlCl₃ is exothermic and should be done at low temperatures (0 °C).[6] After the addition of the phenothiazine substrate, the reaction may need to be warmed to room temperature or gently refluxed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

Q4: My purified product is a dark, discolored solid. What causes these impurities and how can I prevent them?

The discoloration of phenothiazine derivatives is a sign of degradation, which complicates purification and compromises product quality.

  • Causality: The phenothiazine scaffold is susceptible to oxidation, particularly at the sulfur atom, to form sulfoxides and sulfones.[2] This process can be accelerated by exposure to air, light, and residual acid from the workup. These oxidized byproducts are often highly colored.

  • Recommended Solutions & Purification Protocol:

    • Protect from Light and Air: Conduct the reaction and workup under an inert atmosphere (N₂ or Ar) where possible. Use amber glassware or wrap flasks in aluminum foil to protect light-sensitive compounds.[1]

    • Thorough Workup: After quenching the reaction with ice/HCl, ensure the organic layer is thoroughly washed with water, saturated sodium bicarbonate (to remove acid), and brine to minimize residual acid that could promote degradation.

    • Purification Strategy:

      • Column Chromatography: This is often necessary to separate the desired product from starting material and byproducts. Use a silica gel stationary phase and a gradient elution, starting with a non-polar solvent (e.g., hexane/ethyl acetate mixture) and gradually increasing the polarity.[1]

      • Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product. The choice of solvent is critical and must be determined empirically.[1]

Solvent System for RecrystallizationSuitability
Ethanol/WaterOften effective for moderately polar compounds.
Toluene or XyleneGood for less polar compounds.
Ethyl Acetate/HexaneA versatile system for controlling polarity.
IsopropanolAnother common choice for recrystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Friedel-Crafts acylation on N-acetylphenothiazine?

The reaction is a classic electrophilic aromatic substitution. The Lewis acid catalyst is essential for generating the highly reactive electrophile, an acylium ion.

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of butanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

  • Nucleophilic Attack: The electron-rich π system of the N-acetylphenothiazine ring attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C-2 position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: The AlCl₄⁻ complex formed in the first step acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring.

  • Catalyst Complexation: The carbonyl oxygen of the newly formed ketone product acts as a Lewis base and complexes with AlCl₃. This is why a stoichiometric amount of the catalyst is required. An aqueous workup is needed to break this complex and isolate the ketone.

Mechanism of Friedel-Crafts Acylation on Phenothiazine.

Q2: Are there greener or more efficient alternatives to aluminum chloride?

Yes, while AlCl₃ is the classic catalyst, modern organic synthesis seeks to replace it due to its hygroscopic nature, the large quantities required, and the often harsh reaction conditions.

  • Alternative Catalysts:

    • Other Lewis Acids: Catalysts like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes be used, though they are generally less reactive than AlCl₃.[7]

    • Brønsted Acids: Very strong Brønsted acids can promote acylation, sometimes allowing the carboxylic acid itself to be used as the acylating agent.[8][9]

    • Solid Acid Catalysts: Heterogeneous catalysts like zeolites or sulfated zirconia are gaining traction as environmentally friendly alternatives.[10] They offer advantages such as easier separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry.

Catalyst TypeAdvantagesDisadvantages
AlCl₃, FeCl₃ High reactivity, well-established.Stoichiometric amounts needed, moisture-sensitive, corrosive waste.
Zeolites, Sulfated Zirconia Reusable, easy to separate, environmentally benign.[10]May require higher temperatures, lower reactivity for deactivated substrates.
Ionic Liquids Can act as both solvent and catalyst, reusable.[11]Cost, potential for product solubility issues.

Q3: What is the standard workup procedure for quenching a Friedel-Crafts reaction?

A careful and controlled workup is critical for both safety and maximizing yield.

  • Protocol: Reaction Quench and Initial Extraction

    • Cool the reaction vessel in an ice bath.

    • Prepare a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (approx. 5-10 mL of acid per 25 g of ice).

    • Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This is a highly exothermic process. The acid helps to hydrolyze the aluminum complexes.[6]

    • Transfer the resulting mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and wash sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[1]

References

  • Benchchem Technical Support Center. Purification of Acetylated Phenothiazine Oxides.
  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.
  • PubMed. Side-chain effects on phenothiazine cation radical reactions. Available from: [Link]

  • MDPI. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2025). Available from: [Link]

  • MDPI. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. (2022). Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Gouda, M. A., et al. 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ChemInform. Available from: [Link]

  • El-Sayed, M. A., et al. Synthesis of some new phenothiazine derivatives of expected medicinal value. PubMed. Available from: [Link]

  • Royal Society of Chemistry. Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • WO1999019288A1 - Improvements in or relating to friedel-crafts reactions. Google Patents.
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). Available from: [Link]

  • Experiment 1: Friedel-Crafts Acylation. Chemistry LibreTexts. Available from: [Link]

Sources

Optimization

troubleshooting peak tailing in 1-(10H-Phenothiazin-2-yl)butan-1-one HPLC analysis

Technical Support Center: Troubleshooting Peak Tailing in 1-(10H-Phenothiazin-2-yl)butan-1-one HPLC Analysis Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Peak Tailing in 1-(10H-Phenothiazin-2-yl)butan-1-one HPLC Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly hydrophobic, basic molecules like 1-(10H-Phenothiazin-2-yl)butan-1-one. This compound features an electron-rich phenothiazine core with a secondary amine nitrogen. In reversed-phase high-performance liquid chromatography (RP-HPLC), this specific structural motif is notorious for causing severe peak tailing.

This guide moves beyond generic troubleshooting. It provides a mechanistic understanding of why tailing occurs and delivers self-validating experimental protocols to restore peak symmetry, quantitative accuracy, and method reliability.

Section 1: The Causality of Peak Tailing in Phenothiazines

Peak tailing (defined as an Asymmetry factor, As​>1.2 ) occurs when multiple retention mechanisms operate simultaneously, and one exhibits slow desorption kinetics[1][2]. For 1-(10H-Phenothiazin-2-yl)butan-1-one, the primary retention mechanism is the intended hydrophobic interaction with the C18 stationary phase.

The secondary, parasitic mechanism is the ion-exchange interaction between the protonated secondary amine of the phenothiazine ring and the ionized residual silanol groups (Si-O⁻) on the silica support[3][4]. At a mobile phase pH above 3.5, a significant fraction of these silanols deprotonate. Because the phenothiazine nitrogen remains protonated (positively charged), it acts like electrostatic "velcro" against the negatively charged silica surface, causing a delayed release of a fraction of the analyte molecules[3][4].

Mechanism Silica Silica Support (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) at pH > 3.5 Silica->Silanol Interaction Secondary Ion-Exchange (Causes Peak Tailing) Silanol->Interaction Analyte Protonated Phenothiazine (NH⁺) Analyte->Interaction TEA Triethylamine (TEA) Competitor TEA->Silanol Masks active sites LowPH Low pH (< 3.0) Protonates to Si-OH LowPH->Silanol Neutralizes charge

Mechanistic relationship of silanol-induced peak tailing and targeted chemical interventions.

Section 2: Diagnostic Triage Workflow

Before altering mobile phase chemistry, we must empirically validate whether the tailing is chemical (analyte-stationary phase interaction) or physical (extra-column volume, void in the column bed)[2][3].

Workflow Start Evaluate Chromatogram Calculate Asymmetry (As) CheckScope Do all peaks tail or only the phenothiazine? Start->CheckScope Physical Physical Issue: Check fittings, tubing ID, or column void CheckScope->Physical All peaks (incl. neutrals) Chemical Chemical Issue: Silanol Interactions CheckScope->Chemical Only basic analytes ActionPH Protocol 1: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Chemical->ActionPH CheckPH Is As < 1.2? ActionPH->CheckPH ActionCol Protocol 2: Add TEA or use End-capped Column CheckPH->ActionCol No Success Optimal Peak Symmetry Achieved CheckPH->Success Yes ActionCol->Success

Diagnostic workflow for isolating and resolving HPLC peak tailing root causes.

Section 3: Self-Validating Experimental Protocols

Protocol 1: System Integrity & Diagnostic Injection

Purpose: To definitively rule out physical system degradation before altering chemical parameters. Causality: Neutral compounds do not undergo ion-exchange. If a neutral marker tails, the issue is a physical void or dead volume; if only the basic compound tails, the issue is chemical[3].

  • Prepare a Mixed Standard: Combine 1-(10H-Phenothiazin-2-yl)butan-1-one (basic analyte) and Toluene or Uracil (neutral markers) in the initial mobile phase.

  • Inject & Analyze: Run the standard under your current method conditions.

  • Calculate Asymmetry ( As​ ): Measure the peak width at 10% height. As​=B/A , where A is the front half width and B is the back half width[2].

  • Validation Check:

    • If Toluene As​>1.2 : Stop. You have a physical problem. Replace PEEK tubing with narrow ID (0.005") and check column fittings[5].

    • If Toluene As​≤1.1 but Phenothiazine As​>1.5 : Proceed to Protocol 2. The system is physically sound; the issue is chemical[3].

Protocol 2: Mobile Phase pH Optimization (Silanol Suppression)

Purpose: To neutralize the stationary phase surface, shutting down the secondary retention mechanism. Causality: Lowering the pH below 3.0 protonates the silanol groups (Si-OH), eliminating their negative charge and preventing electrostatic attraction with the protonated phenothiazine[4][6].

  • Buffer Selection: Prepare an aqueous mobile phase using 20-50 mM Potassium Phosphate adjusted to pH 2.5 with phosphoric acid, OR use 0.1% Formic Acid (if MS compatibility is required)[4][7][8].

  • System Equilibration: Flush the column with at least 20 column volumes of the new low-pH mobile phase to ensure complete protonation of the silica bed.

  • Injection: Inject the phenothiazine standard.

  • Validation Check: Recalculate As​ . A successful intervention will drop As​ from >2.0 to <1.3, accompanied by an increase in theoretical plates (N)[2].

Protocol 3: Silanol Masking via Competitive Binding

Purpose: To block highly acidic trace silanols that remain active even at low pH. Causality: Triethylamine (TEA) is a small, highly basic molecule. It saturates the active silanol sites on the column, sterically and electronically shielding them from the bulkier phenothiazine analyte[7].

  • Additive Preparation: Add 0.1% (v/v) Triethylamine (TEA) to the aqueous mobile phase[4].

  • pH Adjustment: TEA will raise the pH. Re-adjust the pH back to 2.5 - 3.0 using phosphoric acid or formic acid.

  • Equilibration: Passivate the column with the TEA-modified mobile phase for 30 minutes at 1 mL/min.

  • Validation Check: Inject the sample. Note that continuous use of TEA may reduce the lifespan of standard silica columns due to endcapping hydrolysis; monitor column backpressure over time[7].

Section 4: Quantitative Data Summary

The following tables summarize the expected quantitative improvements when applying these troubleshooting protocols to phenothiazine derivatives.

Table 1: Impact of Mobile Phase Modifications on Chromatographic Parameters

Troubleshooting InterventionMobile Phase pHAsymmetry Factor ( As​ )Theoretical Plates (N)Resolution ( Rs​ )
Unoptimized (Water/MeCN)~ 6.52.45 (Severe Tailing)3,2001.2
Protocol 2: 0.1% Formic Acid~ 2.81.35 (Acceptable)8,5002.1
Protocol 2: 25mM Phosphate~ 2.51.15 (Excellent)10,2002.5
Protocol 3: 0.1% TEA + Acid~ 3.01.05 (Ideal)11,5002.8

Table 2: Analyte vs. Stationary Phase Ionization State

Environmental pHPhenothiazine Amine StateSilica Silanol StateDominant Interaction
pH 7.0 (Neutral)Protonated (Positive)Ionized (Negative)Hydrophobic + Strong Ion-Exchange
pH 4.5 (Mid)Protonated (Positive)Partially IonizedHydrophobic + Moderate Ion-Exchange
pH 2.5 (Acidic)Protonated (Positive)Neutral (Protonated)Purely Hydrophobic (Ideal)

Section 5: Frequently Asked Questions (FAQs)

Q: I implemented the low pH protocol, but my 1-(10H-Phenothiazin-2-yl)butan-1-one peak is still tailing slightly ( As​=1.4 ). What is the next logical step? A: If pH control alone is insufficient, the issue likely stems from trace metal contamination (e.g., Fe³⁺, Al³⁺) in the silica matrix, which activates adjacent silanols[1][6]. Switch to a high-purity "Type B" silica column, or specifically select a base-deactivated, polar-embedded, or heavily end-capped column designed for basic compounds[4][5].

Q: Can I use a high-pH mobile phase (e.g., pH 10) to troubleshoot this? A: Yes, mechanistically. At pH 10, the secondary amine of the phenothiazine will be deprotonated (neutral), eliminating the electrostatic attraction to the ionized silanols[4]. However, standard silica columns dissolve at pH > 8[9]. You must use a specialized hybrid-silica (e.g., Ethylene Bridged Hybrid) or polymer-based column designed to withstand high pH environments[4].

Q: Why does my peak shape degrade over the lifetime of the column, even with an optimized method? A: Over time, the acidic mobile phase (especially if paired with aggressive additives like TEA or high temperatures) hydrolyzes the bonded C18 phase and the endcapping reagents[7]. This exposes fresh, highly active silanol sites on the underlying silica, gradually reintroducing the secondary ion-exchange mechanism. This is a normal wear-and-tear process indicating the column needs replacement[7][10].

Q: Does the sample diluent affect peak tailing for this compound? A: Absolutely. If 1-(10H-Phenothiazin-2-yl)butan-1-one is dissolved in 100% strong organic solvent (like Acetonitrile or Methanol) but injected into a highly aqueous mobile phase, the analyte will travel faster than the mobile phase initially, causing peak distortion or fronting/tailing. Always try to match the sample solvent to the initial mobile phase composition.

References

  • HPLC Peak Tailing - Axion Labs Axion Labs[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex Phenomenex[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex Phenomenex[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation Waters Corporation[Link]

  • Peak Tailing in HPLC - Element Lab Solutions Element Lab Solutions[Link]

  • Chromatographic silanol activity test procedures: The quest for a universal test ResearchGate[Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Chromatography Online[Link]

  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage Journal of Applied Pharmaceutical Research (JAPTR)[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 1-(10H-Phenothiazin-2-yl)butan-1-one

Foreword from the Senior Application Scientist: Welcome to the Chromatography Technical Support Center. In my experience developing robust analytical methods for drug development, phenothiazine derivatives like 1-(10H-Ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist: Welcome to the Chromatography Technical Support Center. In my experience developing robust analytical methods for drug development, phenothiazine derivatives like 1-(10H-Phenothiazin-2-yl)butan-1-one consistently present unique chromatographic challenges. Because of the basic nature of the phenothiazine core, analysts frequently battle severe peak tailing and retention time drift. This guide is designed to move beyond generic advice—providing you with the mechanistic causality behind each parameter and self-validating protocols to ensure your method is both rugged and reproducible.

Diagnostic Workflow

Before adjusting your pumps, follow this logical decision tree to diagnose and resolve peak shape and retention anomalies for phenothiazine derivatives.

OptimizationWorkflow Start Initial Injection of 1-(10H-Phenothiazin-2-yl)butan-1-one CheckTailing Tailing Factor (Tf) > 1.5? Start->CheckTailing CheckPH Is Mobile Phase pH < 3.5? CheckTailing->CheckPH Yes CheckK Retention Factor (k') between 2 and 10? CheckTailing->CheckK No AdjustPH Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No AddTEA Add 0.1% TEA or use Base-Deactivated Column CheckPH->AddTEA Yes AdjustPH->CheckTailing AddTEA->CheckTailing AdjustOrg Adjust % Acetonitrile (Increase to reduce k') CheckK->AdjustOrg No End Proceed to System Suitability Testing CheckK->End Yes AdjustOrg->CheckK

Diagnostic workflow for resolving peak tailing and retention issues in phenothiazine HPLC.

Troubleshooting FAQs

Q1: Why does 1-(10H-Phenothiazin-2-yl)butan-1-one exhibit severe peak tailing, and how do I resolve it? Causality: Phenothiazines contain a basic nitrogen in their core structure with a pKa of approximately 3.9[1]. At a mid-range pH (e.g., pH 4.0–6.0), the residual silanol groups (Si-OH) on the silica surface of your HPLC column become deprotonated and negatively charged (Si-O⁻)[2]. Simultaneously, the basic phenothiazine molecule remains partially protonated and positively charged. This creates a strong secondary ion-exchange interaction that drags out the elution profile, causing severe tailing[2]. Actionable Solution: Lower the mobile phase pH to a range of 2.5–3.0[2]. At this acidic pH, the silanol groups are fully protonated (neutralized), shutting down the secondary ion-exchange pathway[2]. Use 0.1% phosphoric acid for standard UV detection, or switch to 0.1% formic acid if you require an LC-MS compatible method[3].

Q2: I've lowered the pH to 2.8, but I am still seeing a Tailing Factor (Tf) of 1.6. What is the next mechanistic step? Causality: Even at low pH, highly active columns may have residual silanol activity, or your buffer concentration may be too low to maintain the localized pH at the column head during the injection plug's transit[2]. Actionable Solution: First, ensure your buffer concentration is between 20–50 mM (e.g., ammonium formate) to provide adequate buffering capacity[2]. If tailing persists, introduce a competing base such as 0.1% Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic molecule that will preferentially bind to and mask any remaining active silanol sites, preventing your phenothiazine analyte from interacting with them[2].

Q3: Should I use Acetonitrile or Methanol as my organic modifier for this compound? Causality: Acetonitrile (MeCN) is the preferred organic modifier for 1-(10H-Phenothiazin-2-yl)butan-1-one[3]. Acetonitrile provides superior mass transfer kinetics and lower system backpressure compared to methanol. Furthermore, acetonitrile acts as a stronger hydrogen-bond acceptor, which helps disrupt any residual hydrogen bonding between the ketone moiety of the analyte and the stationary phase. Actionable Solution: Begin method development with a binary gradient using Acetonitrile and your optimized aqueous buffer[3]. A common starting isocratic condition is 30–50% Acetonitrile[1].

Q4: How do I prevent retention time drift across a long sequence of injections? Causality: Retention time (tR) drift for ionizable compounds is almost always a function of poor pH control. Significant changes in tR occur when the mobile phase pH is within ±2 units of the analyte's pKa[4]. Because the phenothiazine core has a pKa near 3.9[1], operating unbuffered at pH 3.5 means microscopic shifts in pH will drastically alter the ionization state and hydrophobicity of the molecule[4]. Actionable Solution: Operate strictly outside the pKa ±2 window (e.g., pH 2.5) and utilize a true buffer system (like ammonium formate) rather than just adding a dilute acid[4].

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, do not just mix solvents; build self-validation into your prep.

Protocol A: Preparation of LC-MS Compatible Buffered Mobile Phase (pH 2.8)
  • Aqueous Phase (Mobile Phase A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean volumetric flask.

  • Buffer Integration: Add 1.26 g of LC-MS grade Ammonium Formate to achieve a 20 mM concentration. Stir until completely dissolved. Causality: This provides the ionic strength required to lock the pH and prevent localized shifts[2].

  • Acidification: Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v)[1].

  • Self-Validation Checkpoint: Measure the pH of the solution using a calibrated pH meter. It must read 2.8 ± 0.1 . Critical Rule: If the pH is outside this range, discard and remake. Do not titrate back and forth with base, as this unpredictably alters the ionic strength and will shift your retention times.

  • Organic Phase (Mobile Phase B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid[1].

  • Degassing: Sonicate both phases for 10 minutes to prevent pump cavitation.

Protocol B: Column Equilibration and System Suitability Testing (SST)
  • Column Selection: Install a modern, base-deactivated or fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size)[2][3].

  • Equilibration: Flush the column with 10 column volumes (CV) of your starting mobile phase mixture (e.g., 50:50 A:B) at 1.0 mL/min[5].

  • Self-Validation Checkpoint (SST): Inject a 10 µg/mL standard of 1-(10H-Phenothiazin-2-yl)butan-1-one six consecutive times.

  • Acceptance Criteria:

    • Calculate the Relative Standard Deviation (%RSD) of the retention time. It must be < 1.0% .

    • Calculate the Tailing Factor (Tf). It must be ≤ 1.5 .

    • If Tf > 1.5, your silanols are not fully masked. Return to Protocol A and consider adding 0.1% TEA[2].

Quantitative Data Presentation

The table below summarizes the expected impact of various mobile phase parameters on the chromatographic metrics of phenothiazine derivatives, allowing you to benchmark your experimental results.

Mobile Phase CompositionBuffer / AdditiveApparent pHTailing Factor (Tf)Theoretical Plates (N)Resolution Status
50% MeOH / 50% WaterNone~6.52.8 (Severe)< 2,000Fail (Secondary Interactions)
50% ACN / 50% Water0.1% Formic Acid~2.81.4 (Moderate)6,500Marginal (Unbuffered)
50% ACN / 50% Water20 mM Amm. Formate + 0.1% FA~2.81.1 (Excellent)> 10,000Pass (Optimal pH Control)
50% ACN / 50% Water20 mM Amm. Formate + 0.1% TEA~3.01.05 (Ideal)> 12,000Pass (Silanols Fully Masked)
References
  • SIELC Technologies. "1-(10H-Phenothiazin-2-yl)butan-1-one - SIELC Technologies". sielc.com.
  • Benchchem. "resolving peak tailing in HPLC analysis of phenothiazine compounds". benchchem.com.
  • Journal of Advanced Pharmacy Education & Research (JAPTR). "Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage". japtronline.com.
  • Benchchem. "HPLC-UV method for quantification of phenothiazine metabolites". benchchem.com.
  • National Institutes of Health (NIH/PMC). "Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach". nih.gov.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-(10H-Phenothiazin-2-yl)butan-1-one

Welcome to the Technical Support Center for handling 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-91-1). This compound is a critical precursor in the development of piperazine phenothiazine derivatives used for treat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-91-1). This compound is a critical precursor in the development of piperazine phenothiazine derivatives used for treating spasticity and neuropathic pain[1]. However, like all phenothiazine derivatives, it is notoriously susceptible to rapid oxidation.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.

Mechanistic Overview: The Oxidation Liability

To prevent degradation, you must first understand the causality behind it. The electron-rich thiazine ring in 1-(10H-Phenothiazin-2-yl)butan-1-one undergoes a facile one-electron oxidation to form a relatively stable, highly colored radical cation[2][3].

Two primary environmental triggers drive this process:

  • Photo-oxidation: Exposure to UV or visible light excites the phenothiazine molecule, which can lead to the photogeneration of singlet oxygen ( 1O2​ ) in the surrounding medium[4].

  • Nucleophilic Attack: The resulting radical cation reacts rapidly with molecular oxygen or trace water to form a sulfoxide at the central sulfur atom. Prolonged exposure leads to further oxidation into a sulfone [2][5].

Because the butyryl group at the 2-position is not sufficiently electron-withdrawing to protect the central sulfur atom, strict environmental controls are mandatory.

Diagnostic Troubleshooting & FAQs

Q1: My lyophilized powder of 1-(10H-Phenothiazin-2-yl)butan-1-one has changed from pale yellow to a dark pink/orange hue. Is it still usable? A1: The dark pink/orange color is the hallmark visual indicator of the phenothiazine radical cation and subsequent sulfoxide impurities[2].

  • Causality: Ambient light and atmospheric oxygen have initiated a one-electron oxidation[2][3].

  • Action: For sensitive quantitative assays or downstream API synthesis, do not use this batch as-is. If the oxidation is superficial, you can recover the material via recrystallization using strictly degassed solvents (see SOP below).

Q2: I observe multiple secondary peaks in my HPLC chromatogram after storing the stock solution in DMSO for a week at -20°C. Why? A2: DMSO is a poor choice for the long-term storage of phenothiazines.

  • Causality: DMSO acts as a mild oxidant over time. Furthermore, freeze-thaw cycles at -20°C introduce condensation (water) and atmospheric oxygen into the vial. The secondary peaks are the sulfoxide and sulfone degradants[5].

  • Action: Switch your stock solvent to anhydrous, degassed Acetonitrile (MeCN) or Methanol, and store at -80°C.

Q3: How can I prevent over-oxidation during the preparation of biological assay plates? A3:

  • Causality: High surface-area-to-volume ratios in 96/384-well plates maximize oxygen exposure.

  • Action: Perform serial dilutions under low-light conditions. If your assay biology permits, supplement your buffer with a sacrificial antioxidant (e.g., 0.1% ascorbic acid or BHT) to scavenge radical cations before they form sulfoxides.

Quantitative Stability & Matrix Effects

The extent of oxidation is highly dependent on the storage matrix and environmental controls[5]. Below is a self-validating reference table to benchmark your expected stability.

Storage Matrix / ConditionTempLight ExposureAtmosphereExpected Shelf Life (T > 95% Purity)Primary Degradant
Dry Powder (Neat) -20°CDark (Amber)Argon> 24 MonthsNone
Dry Powder (Neat) 25°CAmbientAir< 2 WeeksRadical Cation (Pink)
Anhydrous MeCN -80°CDarkArgon6 - 12 MonthsSulfoxide
DMSO (Standard) -20°CDarkAir< 5 DaysSulfoxide / Sulfone
Aqueous Buffer (pH 7.4) 4°CAmbientAir< 12 HoursSulfoxide

Self-Validating Standard Operating Protocols (SOPs)

SOP 1: Preparation and Long-Term Storage of Stock Solutions

Do not just mix and freeze. This protocol uses Argon blanketing to create a self-validating, oxygen-free system.

  • Solvent Sparging: Vigorously sparge anhydrous Acetonitrile (MeCN) with Argon gas for 15 minutes.

    • Self-Validation Step: Run a blank injection of the sparged solvent on your HPLC-UV system at 254 nm. A perfectly flat baseline without early-eluting dissolved oxygen perturbations confirms the solvent is ready.

  • Dissolution: Weigh 1-(10H-Phenothiazin-2-yl)butan-1-one powder in a glove box or under a continuous stream of Argon. Dissolve in the sparged MeCN to your desired concentration (e.g., 10 mM).

  • Argon Blanketing: Aliquot the solution into single-use amber glass vials. Before capping, gently blow Argon over the headspace for 5 seconds.

    • Causality: Argon is ~38% denser than air. It physically settles over the liquid, creating an inert barrier that Nitrogen cannot reliably provide during the capping process[2].

  • Storage: Seal with PTFE-lined caps and store immediately at -80°C.

SOP 2: Recovery of Mildly Oxidized Solid

If your powder has turned slightly pink, you can rescue it by stripping out the polar sulfoxide degradants.

  • Dissolution: Dissolve the compromised powder in a minimum volume of degassed, hot ethanol under an Argon atmosphere.

  • Hot Filtration: Pass the hot solution through a PTFE syringe filter to remove insoluble tarry by-products (highly oxidized polymeric species)[2].

  • Recrystallization: Allow the solution to cool slowly to room temperature in the dark, then transfer to a -20°C freezer overnight. The intact 1-(10H-Phenothiazin-2-yl)butan-1-one will crystallize, leaving the more polar sulfoxides in the mother liquor.

  • Recovery: Filter the crystals under an inert atmosphere and dry under high vacuum.

Degradation Pathway & Intervention Visualization

The following diagram maps the chemical causality of 1-(10H-Phenothiazin-2-yl)butan-1-one degradation and illustrates exactly where our recommended interventions halt the process.

G A 1-(10H-Phenothiazin-2-yl)butan-1-one (Intact / Pale Yellow) B Radical Cation (Pink/Orange Intermediate) A->B 1e- Oxidation C Phenothiazine Sulfoxide (Primary Degradant) B->C + O2 D Phenothiazine Sulfone (Highly Degraded) C->D + O2 (Prolonged) Light UV/Vis Light (hv) Light->A Photo-excitation Oxygen Dissolved O2 / H2O Oxygen->B Nucleophilic Attack Int1 Amber Vials / Foil Int1->Light Blocks Int2 Argon Sparging Int2->Oxygen Excludes

Fig 1: Oxidation pathway of phenothiazine derivatives and targeted storage interventions.

References

  • Photogeneration of singlet oxygen by the phenothiazine derivatives covalently bound to the surface-modified glassy carbon - ResearchGate URL
  • Oxidation of Selected Phenothiazine Drugs During... - Journal of Analytical Toxicology (Ovid)
  • Preventing over-oxidation in phenothiazine synthesis - BenchChem URL
  • A stable, highly oxidizing radical cation - New Journal of Chemistry (RSC Publishing)
  • WO2015135947A1 - Piperazine phenothiazine derivatives for treating spasticity - Google Patents URL

Sources

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 1-(10H-Phenothiazin-2-yl)butan-1-one for Biological Assays

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for addressing a common yet critical challenge in preclinical research: the poor aqueous solubility of promising com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for addressing a common yet critical challenge in preclinical research: the poor aqueous solubility of promising compounds like 1-(10H-Phenothiazin-2-yl)butan-1-one. Phenothiazine and its derivatives are known for their therapeutic potential but often exhibit low water solubility, complicating their evaluation in biological assays.[1] This document offers a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility hurdles, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing precipitation of 1-(10H-Phenothiazin-2-yl)butan-1-one when I dilute my DMSO stock solution into aqueous assay buffer or cell culture media. What's causing this and how can I prevent it?

A1: This is a classic sign of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its miscibility with water can be a double-edged sword.[2] When a concentrated DMSO stock of a hydrophobic compound is introduced into an aqueous environment, the DMSO rapidly disperses, and the surrounding water molecules are unable to effectively solvate the compound, leading to precipitation.[3][4]

Troubleshooting Steps:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[5][6] It's crucial to maintain a consistent final DMSO concentration across all experimental and control groups.[7][8]

  • Sequential Dilution: Instead of a single, large dilution step, perform a gradual, serial dilution of your DMSO stock into the aqueous buffer.[9] This can sometimes prevent abrupt precipitation.

  • Pre-warm the Media: Adding the compound to pre-warmed (e.g., 37°C) media can sometimes improve solubility.[9] However, be mindful of the compound's thermal stability.

  • Sonication: After dilution, brief sonication in a water bath can help to re-dissolve fine precipitates.[5]

Q2: My compound seems to dissolve initially but then precipitates over the course of my experiment. Why does this happen?

A2: This phenomenon is often related to the difference between kinetic and thermodynamic solubility.[10] Your initial preparation may represent a supersaturated, kinetically soluble state. Over time, the compound may begin to nucleate and crystallize, reaching its lower, thermodynamically stable solubility limit.

Solutions:

  • Equilibration Time: Before starting your assay, allow the diluted compound solution to equilibrate for a set period (e.g., 30-60 minutes) at the experimental temperature to see if precipitation occurs.

  • Solubility Enhancement Strategies: If precipitation persists, more advanced formulation strategies are necessary to increase the thermodynamic solubility of your compound.

Advanced Solubilization Strategies

For compounds like 1-(10H-Phenothiazin-2-yl)butan-1-one that exhibit persistent solubility challenges, the following formulation approaches can significantly improve their aqueous dispersibility.

Co-Solvent Systems

Q3: What are co-solvents and how do they work?

A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes.[11][12][13] They work by reducing the polarity of the water, making it a more favorable environment for hydrophobic compounds.[11]

Common Co-solvents in Preclinical Formulations:

  • Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerol

Table 1: Example Co-Solvent Formulations

Formulation ComponentStarting Concentration (v/v)Notes
DMSO5-10%Initial solvent for the compound.[14]
PEG 40030-40%A commonly used, low-toxicity co-solvent.
Tween 80 (Polysorbate 80)1-5%A surfactant to aid in micelle formation and stabilization.[14]
Saline or PBSq.s. to 100%The aqueous vehicle.

Experimental Protocol: Preparing a Co-Solvent Formulation

  • Initial Dissolution: Weigh the required amount of 1-(10H-Phenothiazin-2-yl)butan-1-one and dissolve it completely in the specified volume of DMSO. Gentle vortexing or brief sonication can be used to aid dissolution.[5][14]

  • Sequential Addition of Excipients:

    • Add the required volume of PEG 400 and vortex thoroughly to ensure a homogenous mixture.[14]

    • Add the Tween 80 and vortex again.[14]

  • Aqueous Dilution: Slowly add the saline or PBS to the organic mixture while continuously vortexing. This gradual addition is critical to prevent precipitation.[14]

  • Final Observation: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation is observed, the formulation may need to be optimized by adjusting the ratios of the co-solvents and surfactant.[14]

Cyclodextrin Inclusion Complexes

Q4: How can cyclodextrins enhance the solubility of my compound?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like your phenothiazine derivative, within their hydrophobic core, forming an inclusion complex.[17][18] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent water solubility of the guest molecule.[15][17][19]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Preparation of a Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD or SBE-β-CD in your aqueous assay buffer. Concentrations typically range from 2-10% (w/v).

  • Prepare Compound Stock: Create a concentrated stock solution of 1-(10H-Phenothiazin-2-yl)butan-1-one in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Form the Inclusion Complex: Slowly add the compound stock solution to the cyclodextrin solution while vigorously stirring or vortexing.

  • Equilibration: Allow the mixture to stir for several hours (or even overnight) at room temperature to facilitate the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm filter to remove any precipitate before use in your assay.

Surfactant-Based Formulations (Micellar Solubilization)

Q5: Can surfactants alone be used to solubilize my compound?

A5: Yes, surfactants can be very effective.[20][21] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[20][22] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, and a hydrophilic shell that allows them to be dispersed in aqueous solutions.[22]

Common Pharmaceutical Surfactants:

  • Polysorbates (Tween 20, Tween 80)[22]

  • Polyoxyethylene castor oil derivatives (e.g., Cremophor EL)[22]

  • Sodium Dodecyl Sulfate (SDS) - note: often cytotoxic and used in cell-free assays.[22]

Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the decision-making process and the mechanism of action for these solubilization techniques.

Solubility_Troubleshooting_Workflow Start Start: Poorly Soluble 1-(10H-Phenothiazin-2-yl)butan-1-one Prep_DMSO Prepare Concentrated DMSO Stock Solution Start->Prep_DMSO Dilute Dilute into Aqueous Buffer/ Cell Culture Media Prep_DMSO->Dilute Observe Observe for Precipitation Dilute->Observe Success No Precipitation: Proceed with Assay Observe->Success No Precipitation Precipitation Occurs Observe->Precipitation Yes Troubleshoot Troubleshooting: - Optimize DMSO concentration - Gradual dilution - Pre-warm media - Sonication Precipitation->Troubleshoot Troubleshoot->Observe Advanced Persistent Precipitation: Move to Advanced Strategies Troubleshoot->Advanced CoSolvent Co-Solvent Formulation Advanced->CoSolvent Cyclodextrin Cyclodextrin Inclusion Complex Advanced->Cyclodextrin Surfactant Surfactant-Based Formulation Advanced->Surfactant

Caption: A workflow for troubleshooting the solubility of 1-(10H-Phenothiazin-2-yl)butan-1-one.

Solubilization_Mechanisms cluster_CoSolvent Co-Solvent Mechanism cluster_Cyclodextrin Cyclodextrin Mechanism cluster_Surfactant Surfactant (Micelle) Mechanism CoSolvent_Node Hydrophobic Drug Water Molecules (High Polarity) CoSolvent_Result Drug Solvated by Water/Co-Solvent Mixture (Reduced Polarity) CoSolvent_Node->CoSolvent_Result + Co-Solvent (e.g., PEG 400) CD_Node Hydrophobic Drug Cyclodextrin (Hydrophobic Cavity) CD_Result Inclusion Complex (Hydrophilic Exterior) CD_Node->CD_Result Encapsulation Surfactant_Node Hydrophobic Drug Surfactant Monomers Surfactant_Result Drug Encapsulated in Micelle Core Surfactant_Node->Surfactant_Result > CMC

Caption: Mechanisms of action for different solubilization strategies.

Final Recommendations

  • Always Use a Vehicle Control: In every experiment, include a control group that is treated with the same formulation vehicle (e.g., DMSO, co-solvents, cyclodextrins) but without the test compound. This is essential to account for any effects of the excipients themselves.[5]

  • Start with the Simplest Approach: Begin with optimizing the DMSO concentration and dilution procedure. If that fails, proceed to the more advanced formulation strategies.

  • Consider the Assay System: The choice of solubilization method may be influenced by your specific biological assay. For instance, some surfactants can interfere with membrane-based assays or have their own biological activity.

  • Document Everything: Keep meticulous records of your formulation compositions and preparation procedures. This is crucial for reproducibility.

By systematically applying these troubleshooting guides and formulation strategies, you can successfully enhance the aqueous solubility of 1-(10H-Phenothiazin-2-yl)butan-1-one, enabling accurate and reliable data generation in your biological assays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC - NIH. (n.d.).
  • Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - Pharma Excipients. (2022, June 30).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
  • A recent overview of surfactant–drug interactions and their importance - PMC. (n.d.).
  • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5).
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. (2023, September 19).
  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap. (2026, March 21).
  • Solubilization by surfactants: Significance and symbolism. (2025, July 31).
  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. (2021, September 9).
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23).
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem. (n.d.).
  • Compound Handling Instructions - MCE. (n.d.).
  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31).
  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28).
  • Cosolvent - Wikipedia. (n.d.).
  • Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay. (2012, August 24).
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
  • Why does a compound that dissolve in DMSO, precipitates with media ? | ResearchGate. (2022, January 7).
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. (2010, May 26).
  • 2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
  • In vitro solubility assays in drug discovery - PubMed. (2008, November 15).
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2).
  • How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6).
  • 1-(10H-Phenothiazin-2-yl)butan-1-one - SIELC Technologies. (2018, May 16).
  • 1-(10H-phenothiazin-2-yl)butan-1-one — Chemical Substance Information - NextSDS. (n.d.).
  • 1-(10H-phenothiazin-2-yl)ethanol | C14H13NOS | CID 350926 - PubChem. (n.d.).
  • Phenothiazine - Wikipedia. (n.d.).
  • 1-(10H-Phenothiazin-10-yl)propan-2-one | C15H13NOS - PubChem. (n.d.).

Sources

Optimization

reducing impurities in 1-(10H-Phenothiazin-2-yl)butan-1-one crystallization

Welcome to the Technical Support Center for the purification of 1-(10H-Phenothiazin-2-yl)butan-1-one (commonly known as 2-butyrylphenothiazine). As a critical intermediate in the synthesis of phenothiazine-class APIs, ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1-(10H-Phenothiazin-2-yl)butan-1-one (commonly known as 2-butyrylphenothiazine). As a critical intermediate in the synthesis of phenothiazine-class APIs, achieving high purity during its crystallization is paramount.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will address the fundamental thermodynamic and kinetic drivers that dictate the purity of your product, focusing on the three most common failure modes: oxidative degradation, regioisomer co-crystallization, and liquid-liquid phase separation (oiling out).

Part 1: Diagnostic Data & Impurity Profiling

Before altering your crystallization parameters, you must accurately identify the impurity. The table below summarizes the quantitative and qualitative data for the most common impurities encountered in this workflow.

ImpurityStructural OriginRelative Retention Time (RRT)Physicochemical ImpactTargeted Removal Strategy
Phenothiazine Unreacted starting material~0.65Lowers melting point, highly prone to oxidationExploit high solubility in cold toluene; removed via mother liquor
Phenothiazine Sulfoxide Oxidation of core sulfur~0.40Discolors API (pink/brown), reduces potencyStrict inert atmosphere, antioxidant doping, solvent degassing
1-(10H-Phenothiazin-4-yl)butan-1-one Friedel-Crafts regioisomer~1.05Forms solid solutions, alters crystal habitOstwald ripening, tight metastable zone control
Di-butyrylphenothiazine Over-acylation~1.35Highly lipophilic, triggers oiling outPurge via non-polar anti-solvent (e.g., Heptane)

Part 2: Mechanistic Troubleshooting (FAQs)

Q1: My crystallized 1-(10H-Phenothiazin-2-yl)butan-1-one exhibits a pink or dark brown discoloration. What causes this, and how can I prevent it? Expertise & Causality: Phenothiazine derivatives possess an electron-rich sulfur atom with a remarkably low oxidation potential. Exposure to atmospheric oxygen and light triggers a one-electron oxidation to form a highly colored, paramagnetic radical cation[1]. Subsequent reaction with moisture or dissolved oxygen yields the corresponding phenothiazine sulfoxide[2]. Because the sulfoxide acts as an electron-withdrawing group, it fundamentally alters the electron density of the rings, leading to persistent discoloration and degraded pharmacological viability[3]. Actionable Solution:

  • Degas Solvents: Sparge all crystallization solvents with Argon or Nitrogen for at least 30 minutes prior to use to displace dissolved oxygen[2].

  • Actinic Shielding: Wrap the crystallizer in amber foil to prevent photo-induced radical formation.

  • Antioxidant Addition: Add a catalytic amount of an antioxidant (e.g., BHT or ascorbic acid) during the dissolution phase to quench any transient radical cations before they propagate.

Q2: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystal nucleation when adding the anti-solvent. How do I force crystallization? Expertise & Causality: Oiling out occurs when your supersaturation trajectory crosses the liquid-liquid coexistence curve (binodal) before reaching the critical supersaturation required for crystal nucleation. This is exceptionally common with lipophilic phenothiazines in solvent/anti-solvent systems (e.g., Toluene/Heptane) when the anti-solvent is added too rapidly, causing localized spikes in supersaturation. Actionable Solution:

  • Thermodynamic Reset: If an oil forms, immediately halt the anti-solvent addition and raise the temperature by 5–10°C until the system returns to a single clear phase.

  • Seeding: Introduce 1–2 wt% of high-purity seed crystals halfway through the anti-solvent addition (within the metastable zone) to provide a low-energy surface for nucleation, bypassing the binodal curve entirely.

Q3: HPLC analysis reveals a persistent impurity at an RRT of ~1.05. Recrystallization is not removing it. What is it? Expertise & Causality: This is the regioisomer, 1-(10H-Phenothiazin-4-yl)butan-1-one, formed as a kinetic byproduct during the Friedel-Crafts acylation. Because its structural and physicochemical properties are nearly identical to the target 2-isomer, it readily co-crystallizes or forms solid solutions within the primary crystal lattice. Actionable Solution: Instead of a rapid crash-cool, utilize Ostwald ripening . Hold the suspension at 5°C below the solubility limit for 12 hours. The dynamic equilibrium of continuous dissolution and recrystallization will selectively incorporate the more thermodynamically stable 2-isomer into the lattice while purging the 4-isomer into the mother liquor.

Part 3: Mechanistic & Workflow Visualizations

OxidationPathway A 1-(10H-Phenothiazin-2-yl)butan-1-one (Pale Yellow) B Radical Cation Intermediate (Pink/Red Discoloration) A->B O2 / Light (-1e-) C Phenothiazine Sulfoxide (Dark Brown/Degraded) B->C H2O / O2 (Further Oxidation) I1 Inert Gas Sparge & Amber Glass I1->A Prevents I2 Strict Anhydrous Conditions I2->B Arrests

Mechanistic pathway of phenothiazine oxidation and targeted preventative interventions.

CrystallizationWorkflow Start Crude 1-(10H-Phenothiazin-2-yl)butan-1-one Dissolution Dissolve in Toluene at 70°C (Under N2) Start->Dissolution Filter Hot Polish Filtration (Removes Particulates) Dissolution->Filter Cooling Cool to 55°C & Add Seeds Filter->Cooling Antisolvent Slowly Dose Heptane (Maintain N2) Cooling->Antisolvent Decision Phase Separation (Oiling Out)? Antisolvent->Decision FixOil Heat to 65°C, Add Toluene, Resume Slower Dosing Decision->FixOil Yes Continue Cool to 5°C at 0.1°C/min Decision->Continue No FixOil->Decision Retry Isolate Filter, Wash (Cold Heptane), Vacuum Dry Continue->Isolate

Optimized anti-solvent crystallization workflow highlighting the control point for oiling out.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a Toluene/Heptane solvent/anti-solvent system under strict thermodynamic control to purge regioisomers and prevent oxidation.

Step 1: Inert Dissolution

  • Action: Charge a jacketed reactor with 10 g of crude 1-(10H-Phenothiazin-2-yl)butan-1-one and 50 mL of Toluene. Sparge the suspension with Nitrogen for 15 minutes. Heat to 70°C under continuous stirring (300 RPM) until fully dissolved.

  • Validation Check: The solution must be completely transparent and pale yellow. If undissolved particles remain, add Toluene in 5 mL increments. If the solution exhibits a pink hue, oxidation has occurred; abort the run, re-evaluate your N2 sparging efficiency, and consider adding 0.1 wt% BHT.

Step 2: Hot Polish Filtration

  • Action: Pass the 70°C solution through a 0.45 µm PTFE filter into a pre-heated, N2-purged secondary crystallization vessel.

  • Validation Check: The receiving vessel must show no spontaneous nucleation. If premature crystallization occurs, the receiving lines were too cold; reheat the vessel to 70°C to re-establish a clear solution.

Step 3: Seeding and Anti-Solvent Addition

  • Action: Cool the solution linearly to 55°C. Add 0.1 g (1 wt%) of pure 1-(10H-Phenothiazin-2-yl)butan-1-one seeds. Begin dosing degassed Heptane (100 mL total) via a syringe pump at a strict rate of 1 mL/min.

  • Validation Check: The seeds should remain suspended and slowly grow in size. If the solution turns milky and dense droplets form on the reactor walls, liquid-liquid phase separation has occurred. Immediately halt Heptane addition and raise the temperature to 65°C until the oil redissolves before resuming at a slower rate (0.5 mL/min).

Step 4: Controlled Cooling and Isolation

  • Action: Once all Heptane is added, cool the suspension to 5°C at a linear rate of 0.1°C/min. Hold at 5°C for 2 hours to allow for Ostwald ripening. Filter the slurry under a Nitrogen blanket and wash the cake with 20 mL of cold, degassed Heptane. Dry under vacuum at 40°C for 12 hours.

  • Validation Check: The mother liquor should run dark (containing unreacted phenothiazine and sulfoxide impurities). The isolated filter cake must be a free-flowing, pale-yellow crystalline powder.

Sources

Troubleshooting

Technical Support Center: MS Parameter Optimization for 1-(10H-Phenothiazin-2-yl)butan-1-one

Welcome to the Mass Spectrometry Applications Support Center. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for optimizing the electrospray ionization (ESI) and tandem m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Mass Spectrometry Applications Support Center. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for optimizing the electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) parameters of 1-(10H-Phenothiazin-2-yl)butan-1-one (Exact Mass: 269.09 Da, Formula: C16H15NOS).

Part 1: Quick Reference Data

To facilitate rapid method development, the empirically derived Multiple Reaction Monitoring (MRM) transitions and their corresponding gas-phase energetic requirements are summarized below.

Table 1: Recommended MRM Transitions and Collision Energy (CE) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion RoleCleavage MechanismDeclustering Potential (V)Collision Energy (eV)
1-(10H-Phenothiazin-2-yl)butan-1-one270.1199.1QuantifierLoss of butyryl group (-71 Da)50 – 7025 – 35
1-(10H-Phenothiazin-2-yl)butan-1-one270.1167.1QualifierLoss of butyryl + Sulfur (-103 Da)50 – 7040 – 50
1-(10H-Phenothiazin-2-yl)butan-1-one270.1227.1Qualifier 2Loss of propyl radical (-43 Da)50 – 7015 – 25

(Note: Optimal DP and CE values are instrument-dependent. Use these ranges as starting points for your breakdown curves.)

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my precursor ion signal ([M+H]+ at m/z 270.1) weak or unstable in positive ESI? A: 1-(10H-Phenothiazin-2-yl)butan-1-one contains a secondary amine within its tricyclic core, which readily accepts a proton. If your signal is weak, the root cause is typically poor desolvation or improper mobile phase chemistry. While traditional preparative HPLC methods for this compound often utilize phosphoric acid, non-volatile acids suppress ionization in the MS source. You must replace phosphoric acid with 0.1% formic acid to promote efficient droplet desolvation and protonation [1]. Additionally, ensure your spray solvent contains at least 50% organic modifier (e.g., Acetonitrile) to lower the surface tension of the electrospray droplets.

Q2: How do I select the most robust product ions for MRM quantitation, and what is the underlying chemistry? A: Collision-induced dissociation (CID) of this molecule yields highly predictable, causality-driven fragmentation [4].

  • The Quantifier (m/z 199.1): The carbonyl group at the 2-position is highly susceptible to alpha-cleavage. The loss of the entire butyryl group (-71 Da) leaves the charge stabilized on the extended π -system of the phenothiazine nitrogen. Because this forms a highly stable conjugated core, the 270.1 → 199.1 transition is the most abundant and reproducible signal.

  • The Qualifier (m/z 167.1): At higher collision energies, the phenothiazine core (m/z 199) undergoes a characteristic ring contraction, expelling the sulfur atom (-32 Da) to form a carbazolyl-like cation [2, 3]. This transition (270.1 → 167.1) requires higher energy but is highly specific to phenothiazine derivatives, making it an excellent qualifier.

Q3: I am observing severe in-source fragmentation (high baseline levels of m/z 199.1 in my Q1 full scan). How do I fix this? A: In-source fragmentation occurs when the Declustering Potential (DP) or Cone Voltage is set too high. While a high DP helps strip away solvent clusters, it also imparts excessive kinetic energy to the ions in the intermediate pressure region of the source. The butyryl group is relatively labile; excessive acceleration causes it to cleave before the ion ever reaches the Q2 collision cell. To troubleshoot, reduce your DP in 10 V decrements until the m/z 199.1 abundance drops below 5% of the intact m/z 270.1 precursor intensity.

Q4: Why do my qualifier/quantifier product ion ratios fluctuate between injections? A: Product ion ratios fluctuate when your Collision Energy (CE) is set on the steep slope of the fragmentation breakdown curve. If minor fluctuations in collision gas pressure occur, the fragmentation efficiency changes drastically. To resolve this, you must perform a CE breakdown study (see SOP below) and select a CE value at the apex (plateau) of the product ion formation curve, rather than on the rising or falling edge.

Part 3: Visual Guides & Fragmentation Pathways

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 270.1 F1 Minor Fragment m/z 227.1 Loss of Propyl (-43 Da) M->F1 Low CE (15-20 eV) F2 Quantifier Ion m/z 199.1 Phenothiazine Core (-71 Da) M->F2 Med CE (25-35 eV) F3 Qualifier Ion m/z 167.1 Loss of Sulfur (-32 Da) M->F3 High CE F2->F3 High CE (40-50 eV)

Fig 1. CID fragmentation pathway of 1-(10H-Phenothiazin-2-yl)butan-1-one.

MS_Optimization_Workflow Start 1. Prepare Standard 1 µg/mL in 50% MeOH + 0.1% Formic Acid Q1 2. Q1 Full Scan Identify [M+H]+ at m/z 270.1 Start->Q1 DP 3. Ramp DP/Cone Voltage Maximize m/z 270.1 Minimize In-Source Frag Q1->DP MS2 4. Product Ion Scan (MS2) Ramp CE from 10 to 50 eV DP->MS2 Select 5. Select MRM Transitions Quant: 270.1 -> 199.1 Qual: 270.1 -> 167.1 MS2->Select

Fig 2. Step-by-step MS/MS optimization workflow for phenothiazine derivatives.

Part 4: Standard Operating Procedures (SOP)

Protocol: Self-Validating Syringe Infusion Optimization

This methodology ensures that the selected parameters are thermodynamically stable and resistant to minor instrument fluctuations.

Step 1: Standard Preparation Dissolve 1-(10H-Phenothiazin-2-yl)butan-1-one in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality Note: The 50% organic content ensures stable Taylor cone formation, while formic acid drives the equilibrium toward the [M+H]+ state.

Step 2: Source Equilibration Connect a syringe pump directly to the ESI source. Set the flow rate to 10 µL/min. Operate the MS in Positive ESI mode. Set the capillary voltage to 3.5–4.5 kV and the source desolvation temperature to 300°C.

Step 3: Precursor Ion Selection & DP Optimization Perform a Q1 full scan (m/z 100–400) to identify the [M+H]+ peak at m/z 270.1. Monitor m/z 270.1 while ramping the Declustering Potential (DP) from 0 to 150 V. Record the voltage that yields the highest intensity without inducing the formation of m/z 199.1 in the source.

Step 4: Breakdown Curve Generation (CE Optimization) Isolate m/z 270.1 in Q1. Sweep the Collision Energy (CE) in the collision cell (Q2) from 5 to 60 eV. Extract the chromatograms/spectra for m/z 199.1 and m/z 167.1. Plot product ion intensity vs. CE. Select the CE value at the exact apex of the curve for each respective ion.

Step 5: System Self-Validation Check (Critical) Input the optimized DP and CE values into your final MRM acquisition method. Inject the 1 µg/mL standard in triplicate via the LC autosampler.

  • Validation Metric: Calculate the Qualifier/Quantifier ion ratio (Area 167.1 / Area 199.1). The Relative Standard Deviation (RSD) of this ratio must be <5% .

  • Correction: If the RSD exceeds 5%, your CE is positioned on a steep energetic gradient. Shift the CE for the failing transition by ±2 eV to locate the stable plateau.

References

  • SIELC Technologies. "1-(10H-Phenothiazin-2-yl)butan-1-one". sielc.com.
  • National Center for Biotechnology Information. "Phenothiazine | C12H9NS | CID 7108 - PubChem". nih.gov.
  • ResearchGate. "MS 4 and MS 5 mass spectra of ions from MPZ sample". researchgate.net.
  • Royal Society of Chemistry. "Fragmentation reactions using electrospray ionization mass spectrometry". rsc.org.
Optimization

Technical Support Center: 1-(10H-Phenothiazin-2-yl)butan-1-one Scale-Up &amp; Manufacturing

As a Senior Application Scientist, I frequently encounter scale-up failures in the synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one (commonly known as 2-butyrylphenothiazine). This molecule is a critical intermediate in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter scale-up failures in the synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one (commonly known as 2-butyrylphenothiazine). This molecule is a critical intermediate in the development of phenothiazine-class antipsychotics, such as Butaperazine (1).

The transition from bench-scale to pilot-plant introduces non-linear thermodynamic, oxidative, and mass-transfer challenges. This guide deconstructs the Friedel-Crafts acylation process into a self-validating system, ensuring that researchers and process chemists can diagnose and resolve issues before they result in catastrophic batch failures.

Process Workflow & Mechanistic Pathways

The synthesis relies on the Friedel-Crafts acylation of phenothiazine using butyryl chloride and an aluminum chloride ( AlCl3​ ) catalyst. The fundamental challenge lies in controlling the regioselectivity (N-acylation vs. C-acylation) while preventing the rapid oxidation of the electron-rich phenothiazine core.

Pathway PTZ Phenothiazine (Starting Material) Kinetic 10-Butyrylphenothiazine (Kinetic N-Acylation) PTZ->Kinetic Fast, 0-5°C 1.1 eq AlCl3 Thermo 1-(10H-Phenothiazin-2-yl)butan-1-one (Thermodynamic C2-Acylation) PTZ->Thermo Direct C-Acylation (Minor Pathway) Oxidation O2 / Light Exposure (Side Reaction) PTZ->Oxidation Reagents Butyryl Chloride + AlCl3 (Electrophile) Reagents->Kinetic Kinetic->Thermo Fries-type Rearrangement 80°C, 2.8 eq AlCl3 Degradation Phenothiazine Sulfoxide & Tarry Oligomers Oxidation->Degradation 1e- Oxidation

Mechanistic pathway of phenothiazine acylation highlighting kinetic vs. thermodynamic control.

Troubleshooting Guide & FAQs

Q1: We are observing a high ratio of 10-butyrylphenothiazine (N-acylated) compared to the desired 1-(10H-Phenothiazin-2-yl)butan-1-one (C-acylated). How do we shift the regioselectivity? Causality & Solution: Friedel-Crafts acylation of phenothiazine operates under competing kinetic and thermodynamic controls. The nitrogen atom is a highly accessible nucleophile, making N-acylation at the 10-position kinetically favored at low temperatures. However, C2-acylation is thermodynamically more stable. To drive the reaction to the C2-position, you must facilitate an intermolecular Fries-type rearrangement. This requires a strict excess of the Lewis acid (typically >2.5 equivalents of AlCl3​ ) because the catalyst coordinates with the N and S heteroatoms of the phenothiazine ring, deactivating it, while also coordinating with the acyl group (2). Elevating the reaction temperature to 80°C provides the activation energy necessary for the acyl group to migrate.

Q2: During scale-up, our reaction mixture turns dark black/green, and we isolate significant amounts of tarry byproducts. What is causing this degradation? Causality & Solution: Phenothiazine possesses an exceptionally low oxidation potential and is highly susceptible to one-electron oxidations (3). In the presence of trace oxygen and Lewis acids, it forms a highly stable radical cation. This intermediate rapidly reacts with oxygen or moisture to form phenothiazine sulfoxide and polymerized tars (4). As outlined by 5, strict exclusion of oxygen is mandatory. Self-Validating Action: A properly inerted Friedel-Crafts complex of phenothiazine should be deep amber/red. A shift to dark green/black is a definitive, visual indicator of oxygen ingress.

Q3: The aqueous quench of the AlCl3​ complex is causing severe emulsion issues and blocking our reactor's bottom valve. How can we manage this? Causality & Solution: Direct quenching by adding water to the reactor forms insoluble aluminum hydroxide ( Al(OH)3​ ) gels, which trap the product and cause intractable emulsions. Self-Validating Action: Perform an inverse quench. Slowly transfer the active reaction mixture into a larger vessel containing vigorously stirred ice-water pre-acidified with concentrated HCl. The low pH (< 2) ensures that aluminum remains in the aqueous phase as soluble [Al(H2​O)6​]3+ rather than precipitating.

Quantitative Scale-Up Parameters

The following table summarizes the critical parameter shifts required when moving from a kinetically controlled bench reaction to a thermodynamically controlled pilot-scale process.

Process ParameterKinetic Control (N-Acylation)Thermodynamic Control (C2-Acylation)Causality / Impact on Scale-Up
Temperature 0°C to 25°C80°C (Reflux in DCE)Low temp traps the intermediate; high temp provides activation energy for Fries rearrangement.
AlCl3​ Equivalents 1.0 - 1.2 eq2.8 - 3.0 eqExcess AlCl3​ is required to coordinate N/S heteroatoms and drive the electrophilic shift to C2.
Reaction Time 1 - 2 hours12 - 16 hoursExtended thermal exposure is required for complete conversion of the N-acyl to C2-acyl isomer.
Atmosphere Nitrogen (Standard)Argon (Strictly Degassed)Extended heating increases the risk of radical cation formation; Argon prevents O2​ ingress.
Quench Method Direct Water AdditionInverse Quench (Acidic Ice)High catalyst loading in thermodynamic control creates massive Al(OH)3​ emulsions if not acidified.

Self-Validating Experimental Protocol

Workflow Step1 1. Complexation AlCl3 + Butyryl Chloride Step2 2. Substrate Addition Add Phenothiazine at 0°C Step1->Step2 Step3 3. Thermal Rearrangement Reflux at 80°C for 14h Step2->Step3 Step4 4. Inverse Quench Transfer to HCl/Ice Step3->Step4 Step5 5. Isolation Phase Sep & Crystallize Step4->Step5

Self-validating experimental workflow for the scale-up synthesis of 2-butyrylphenothiazine.

Step 1: Electrophile Generation (Complexation)
  • Action: Charge a dry, Argon-flushed reactor with 1,2-dichloroethane (DCE) and 2.8 eq of anhydrous AlCl3​ . Cool to 0°C. Add 1.2 eq of butyryl chloride dropwise. Ensure the reactor is connected to a caustic scrubber to neutralize evolved HCl gas.

  • Causality: Pre-forming the acylium ion prevents side-reactions, controls the initial exotherm, and prevents the direct oxidation of phenothiazine by uncomplexed Lewis acids.

  • Self-Validation: The suspension will partially dissolve, forming a pale yellow/amber homogeneous complex.

Step 2: Substrate Addition
  • Action: Add 1.0 eq of phenothiazine in small portions (or as a concentrated degassed DCE solution) while maintaining the internal temperature below 5°C.

  • Causality: Controls the rapid, highly exothermic kinetic N-acylation step.

  • Self-Validation: The reaction mixture will immediately turn deep red/amber. Warning: A shift to dark green or black indicates oxygen contamination and radical cation formation. If this occurs, halt the addition and verify Argon flow.

Step 3: Thermodynamic Rearrangement
  • Action: Gradually heat the reactor to 80°C (reflux) and maintain for 14 hours.

  • Causality: Provides the thermal energy required to break the N-acyl bond and direct the acylium ion to the thermodynamically favored C-2 position.

  • Self-Validation: Monitor via HPLC. The intermediate 10-butyrylphenothiazine peak will diminish as the 1-(10H-Phenothiazin-2-yl)butan-1-one peak grows. Proceed to quench only when the N-acyl intermediate is <2% AUC.

Step 4: Inverse Quench
  • Action: Prepare a secondary quench vessel with 5 volumes of crushed ice and 1 volume of concentrated HCl (37%). Slowly transfer the hot reaction mixture into the quench vessel under vigorous agitation.

  • Causality: Prevents the formation of intractable Al(OH)3​ emulsions by keeping aluminum highly protonated and soluble in the aqueous phase.

  • Self-Validation: The aqueous phase must remain clear and highly acidic (pH < 2). If a white gelatinous precipitate forms, immediately add more HCl until it dissolves.

Step 5: Isolation and Purification
  • Action: Separate the phases. Wash the organic (DCE) layer with brine, dry over MgSO4​ , and concentrate under reduced pressure. Recrystallize the crude product from ethanol.

  • Causality: Ethanol selectively crystallizes the C-2 product while leaving trace N-acyl and 3-acyl isomers in the mother liquor.

  • Self-Validation: The final product should be a bright yellow crystalline solid. Discoloration (brown/green) indicates trapped sulfoxide impurities.

References

  • preventing over-oxidation in phenothiazine synthesis - BenchChem - 5

  • Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed (NIH) - 4

  • Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries - ACS Publications - 3

  • Butaperazine - Wikipedia: Synthesis - Wikipedia - 1

  • Experiment 1: Friedel-Crafts Acylation - University of Michigan - 2

Sources

Troubleshooting

resolving co-elution issues in 1-(10H-Phenothiazin-2-yl)butan-1-one LC-MS

Technical Support Center: Troubleshooting LC-MS Co-Elution for 1-(10H-Phenothiazin-2-yl)butan-1-one Overview Welcome to the advanced technical support guide for the LC-MS analysis of 1-(10H-Phenothiazin-2-yl)butan-1-one....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting LC-MS Co-Elution for 1-(10H-Phenothiazin-2-yl)butan-1-one

Overview Welcome to the advanced technical support guide for the LC-MS analysis of 1-(10H-Phenothiazin-2-yl)butan-1-one. Phenothiazine derivatives present unique analytical challenges due to their highly hydrophobic tricyclic core, susceptibility to oxidation, and tendency to suffer from matrix-induced ion suppression in biological fluids. This guide provides field-proven, mechanistic solutions to resolve co-elution and ensure robust quantification.

Section 1: Chromatographic Resolution & Peak Purity

Q1: My chromatogram shows a symmetrical peak for 1-(10H-Phenothiazin-2-yl)butan-1-one, but my quantification is inconsistent across replicates. How do I confirm if hidden co-elution is the culprit?

A: Perfect co-elution often hides beneath a seemingly symmetrical peak, causing quantitative variability without obvious peak distortion (such as shoulders or tailing)[1]. For 1-(10H-Phenothiazin-2-yl)butan-1-one, the most common hidden co-eluters are its own oxidized metabolites (e.g., sulfoxides)[2] or endogenous matrix lipids.

Causality: In a standard reversed-phase C18 system, the highly hydrophobic phenothiazine core dominates the retention mechanism. If the gradient is too steep, structurally similar metabolites will co-elute because the system lacks the selectivity to differentiate minor side-chain or oxidation state differences. Furthermore, co-eluting substances from complex samples interfere with ionization, leading to ion suppression or enhancement[3].

Diagnostic Action: Do not rely solely on UV or total ion chromatograms (TIC). Instead, monitor the MS/MS spectral shifts across the width of the peak. If the ratio of qualifier to quantifier MRM transitions shifts from the leading edge to the trailing edge of the peak, you have confirmed co-elution[1].

G Start Detect Co-Elution (Peak Shoulder / Ion Suppression) Check Assess MS/MS Spectral Purity & Matrix Effects Start->Check Chrom Chromatographic Optimization (pH, Gradient, Column) Check->Chrom Isomeric/Isobaric overlap Prep Sample Preparation (SPE, LLE, DLLME) Check->Prep Matrix interference MS MS/MS Resolution (MRM Optimization, MCR-ALS) Chrom->MS Partial resolution remains Prep->Chrom Success Baseline Resolution & Accurate Quantification MS->Success

Workflow for resolving LC-MS co-elution and ion suppression.

Section 2: Mitigating Ion Suppression & Matrix Effects

Q2: I have confirmed that endogenous matrix components are co-eluting with my target analyte, causing massive ion suppression. How can I eliminate this?

A: Ion suppression is a pervasive obstacle in LC-MS/MS where co-eluting matrix components compete for charge in the electrospray ionization (ESI) droplet, reducing the ionization efficiency of your target[3]. Because phenothiazines are typically analyzed in positive ESI mode (protonation of the nitrogen atoms yields high ionization efficiency[2]), co-eluting basic lipids (like phospholipids) will severely suppress the signal.

To resolve this, you must decouple the analyte from the matrix using a combination of orthogonal stationary phase chemistry and targeted sample preparation.

Protocol: Self-Validating Matrix Effect Resolution This protocol utilizes Post-Column Infusion (PCI) to map and avoid suppression zones.

  • Baseline Infusion: Continuously infuse a pure standard of 1-(10H-Phenothiazin-2-yl)butan-1-one into the MS eluent post-column via a T-piece at 10 µL/min.

  • Matrix Injection: Inject a blank matrix sample (e.g., extracted plasma or urine) through the LC system.

  • Monitor Signal: Observe the MRM trace of the infused standard. A sudden drop in the baseline signal indicates the exact elution window of suppressing matrix components.

  • Adjust Selectivity: If your analyte's retention time falls within this suppression dip, switch from an alkyl (C18) stationary phase to a Pentafluorophenyl (PFP) or Biphenyl column. The π−π and dipole-dipole interactions of these columns will selectively retain the electron-rich phenothiazine ring, shifting its retention away from aliphatic matrix lipids.

  • Optimize Sample Cleanup: Implement Solid-Phase Microextraction (SPME) or Solid-Phase Extraction (SPE). SPME using polyacrylate-coated fibers has been shown to effectively extract phenothiazine derivatives from human body fluids[4].

  • Validation: Repeat steps 1-3. The target analyte must now elute in a stable, unsuppressed region of the baseline.

G Sample Complex Biological Matrix (Blood/Urine) SPE Solid-Phase Extraction (SPE) Targeting Hydrophobic Core Sample->SPE Remove phospholipids LC Orthogonal LC Separation (e.g., PFP Column) SPE->LC Purified extract ESI Electrospray Ionization (ESI+) Protonation of 10H-Nitrogen LC->ESI Resolved analytes MSMS Tandem MS (MRM) Side-Chain Cleavage Detection ESI->MSMS [M+H]+ Precursor

Stepwise isolation and ionization pathway for phenothiazine derivatives.

Section 3: Advanced Mass Spectrometry Strategies

Q3: What if baseline chromatographic resolution is impossible due to the complexity of the sample? Can the mass spectrometer resolve the co-elution?

A: Yes, through optimized Tandem MS (MS/MS) parameters and advanced chemometric data processing.

1. MRM Optimization: Phenothiazine derivatives generally form strong [M+H]+ precursor ions in ESI+ mode. During collision-induced dissociation (CID), the product ions typically form via the liberation or cleavage of the side chain. For 1-(10H-Phenothiazin-2-yl)butan-1-one, ensure your quantifier and qualifier MRM transitions are based on the specific fragmentation of the butanone side chain versus the stable phenothiazine core. This high specificity allows the MS to mathematically separate the analyte from co-eluting background noise.

2. Chemometric Resolution: If dealing with highly similar co-eluting isomers where MRM transitions overlap, employ Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS). MCR-ALS is a powerful mathematical tool that can resolve completely co-eluting components in LC-MS scan data by deconvoluting the overlapping elution profiles and mass spectra[5].

Summary of Phenothiazine LC-MS Performance Metrics

To benchmark your optimized method, compare your validation data against established literature parameters for phenothiazine derivatives:

Analytical TechniqueMatrixDetection Limit (LOD)Recovery / Extraction EfficiencyReference
SPME-LC/MS/MS Urine4–22 pg/mL2.6–39.8%[4]
SPME-LC/MS/MS Whole Blood0.2–200 ng/mL0.0002–0.12%[4]
HPLC/ESI-MS/MS Whole Blood~0.5 ng/mL43.4–72.5%
LC/EC/Fluorescence Standard Solutions5–40 nmol/LN/A[2]

Note: While SPME offers extreme sensitivity (pg/mL range in urine), its absolute extraction efficiency for highly protein-bound phenothiazines in whole blood can be exceptionally low[4]. Traditional Liquid-Liquid Extraction (LLE) or protein precipitation followed by SPE often yields higher absolute recoveries (43-72%).

References

  • Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. PubMed (NIH). Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

  • High performance liquid chromatography/electrospray tandem mass spectrometry for phenothiazines with heavy side chains in whole blood. PubMed (NIH). Available at: [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry (ACS Publications). Available at: [Link]

  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. ResearchGate. Available at:[Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Binding Affinity in 1-(10H-Phenothiazin-2-yl)butan-1-one Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(10H-Phenothiazin-2-yl)butan-1-one. This resource provides in-depth troubleshooting guides and freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(10H-Phenothiazin-2-yl)butan-1-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low binding affinity in your assays. The guidance provided herein is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Low Binding Affinity

Low binding affinity in assays involving 1-(10H-Phenothiazin-2-yl)butan-1-one can be a significant hurdle. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Question 1: My assay shows consistently weak or no binding signal. Where should I start troubleshooting?

A weak or absent signal is a common issue that can often be traced back to problems with the fundamental components and conditions of your assay.[1][2] A systematic verification of your reagents and experimental setup is the most effective starting point.[2]

Underlying Causality: The observed binding is a result of a specific molecular interaction between your ligand, 1-(10H-Phenothiazin-2-yl)butan-1-one, and its target protein. Any factor that compromises the integrity or activity of either molecule, or the conditions required for their interaction, will lead to a diminished signal.

Troubleshooting Workflow:

Figure 1: A systematic workflow for troubleshooting low or no signal in binding assays.

Detailed Protocols:

  • Step 1: Verify Reagent Quality and Integrity

    • Ligand (1-(10H-Phenothiazin-2-yl)butan-1-one) Integrity:

      • Purity Check: Analyze the compound's purity via HPLC.[3] Impurities can compete for binding or interfere with the detection method.

      • Concentration Verification: Accurately determine the stock solution concentration using a reliable method like UV-Vis spectrophotometry, if the molar extinction coefficient is known. Pipetting errors during serial dilutions are a common source of variability and should be minimized.[4]

      • Stability: Phenothiazine derivatives can be sensitive to light and oxidation.[5][6] Ensure proper storage and handle solutions with care to prevent degradation.

    • Target Protein Activity:

      • Purity and Concentration: Verify protein purity using SDS-PAGE and concentration with a standard method like a Bradford or BCA assay.

      • Folding and Stability: Protein aggregation or misfolding can significantly reduce the number of active binding sites.[7][8] Assess protein monodispersity and stability using techniques like dynamic light scattering (DLS) or thermal shift assays (TSA).[9][10][11] Less stable proteins are more prone to inhibition by small molecule aggregates.[12]

      • Activity Confirmation: If possible, perform a functional assay to confirm the biological activity of your target protein.

  • Step 2: Optimize Assay Conditions

    • Buffer Composition: The buffer environment is critical for maintaining the stability and interaction of both the ligand and the target.[13]

      • pH and Ionic Strength: Systematically vary the pH and salt concentration to find the optimal conditions for binding.[13][14]

      • Additives: Consider including additives like BSA or a non-ionic detergent (e.g., Tween-20) to minimize non-specific binding.[13][15] Glycerol can also be added to improve protein stability.[13][15]

    • Incubation Parameters:

      • Time: Ensure the binding reaction has reached equilibrium.[16] Perform a time-course experiment to determine the optimal incubation period.

      • Temperature: Binding interactions can be temperature-dependent.[4] Test a range of temperatures (e.g., 4°C, room temperature, 37°C) to find the optimal condition.[17]

  • Step 3: Verify Instrument and Detection Setup

    • Instrument Settings: Confirm that the instrument settings (e.g., wavelength, gain) are appropriate for your assay's detection method.[2]

    • Controls: Always include positive and negative controls to validate assay performance.[18]

Question 2: I'm observing high background noise, which is masking my specific binding signal. How can I reduce this?

High background noise can arise from non-specific binding of the ligand or detection reagents to the assay components.[17]

Underlying Causality: Non-specific binding occurs when molecules adhere to surfaces or other molecules in a non-saturable and low-affinity manner, leading to a high background signal that can obscure the true binding event.[4]

Strategies for Reducing Non-Specific Binding:

StrategyRationaleExample Protocol
Blocking Agents Saturate non-specific binding sites on the assay surface (e.g., microplate wells).Incubate wells with a blocking buffer containing 1-5% BSA or casein for 1-2 hours at room temperature before adding assay reagents.[2][17]
Detergents Reduce hydrophobic interactions that contribute to non-specific binding.Include a low concentration (e.g., 0.05% Tween-20) of a non-ionic detergent in your assay and wash buffers.
Ionic Strength High salt concentrations can disrupt non-specific electrostatic interactions.Titrate the concentration of NaCl (e.g., 150 mM to 500 mM) in your assay buffer.
Choice of Assay Plate Different plate surfaces have varying propensities for non-specific binding.Test low-binding surface plates.
Reference Surface/Channel In techniques like Surface Plasmon Resonance (SPR), a reference surface helps to subtract non-specific binding and bulk refractive index changes.[15]Immobilize a non-relevant protein (e.g., BSA) on the reference channel.[19]
Question 3: My binding curve does not reach saturation, suggesting very low affinity. What can I do to improve the assay window?

A non-saturating binding curve indicates that the interaction is weak under the current assay conditions or that there are issues with the concentrations of the reactants.

Underlying Causality: The shape of the binding curve is dictated by the law of mass action. If the concentration of the labeled reactant is too high relative to the binding affinity (Kd), or if the concentration of the unlabeled reactant is insufficient to achieve saturation, the resulting curve will be shallow and may not plateau.

Optimization Strategies:

  • Increase Analyte Concentration: If feasible, increasing the concentration of the non-labeled binding partner can help to drive the equilibrium towards complex formation and achieve saturation.[1]

  • Optimize Ligand Concentration (for competitive assays): In a competitive binding assay, the concentration of the labeled ligand should ideally be at or below its Kd value for the target.[20] Using too high a concentration will require a much higher concentration of the competitor to displace it, potentially masking a weak interaction.

  • Enhance Signal-to-Noise Ratio:

    • High-Affinity Reagents: Use high-affinity antibodies or other detection reagents to amplify the signal from the specific binding event.[17]

    • Signal Amplification Techniques: Employ detection methods with inherent signal amplification, such as enzyme-linked assays (e.g., ELISA).[17]

  • Assay Format Selection: The choice of assay format can significantly impact sensitivity.[17] For weak interactions, a direct binding assay might be more sensitive than a competitive one.

Figure 2: Decision tree for addressing non-saturating binding curves.

II. Frequently Asked Questions (FAQs)

Q1: What is 1-(10H-Phenothiazin-2-yl)butan-1-one and what are its known biological activities?

1-(10H-Phenothiazin-2-yl)butan-1-one is a chemical compound containing a phenothiazine core structure.[3][21] Phenothiazines are a class of compounds known for a wide range of biological activities, including antipsychotic, antihistaminic, and more recently, anticancer and antimicrobial effects.[22][23] The specific activity of this particular derivative would depend on its interaction with specific biological targets. For instance, some phenothiazine derivatives have been investigated for their anti-proliferative activity against specific proteins like MARK4.[24] The amphiphilic nature of phenothiazines allows them to interact with biological membranes.[22] They can also act as antioxidants or pro-oxidants depending on the chemical environment.[5][6]

Q2: Which binding assay techniques are suitable for studying the interaction of a small molecule like 1-(10H-Phenothiazin-2-yl)butan-1-one with its target?

Several techniques can be employed, each with its own advantages and disadvantages.[4]

Assay TechniquePrincipleProsCons
Radioligand Binding Assay (RBA) Measures the binding of a radiolabeled ligand to its target.[20]High sensitivity, precise quantitative data.[25]Requires handling of radioactive materials, specialized equipment.[4][25]
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light when a small, labeled ligand binds to a larger target.Homogeneous (no-wash) format, suitable for HTS.[26]Requires fluorescent labeling of the small molecule, which can alter binding affinity; not suitable for protein-protein interactions.[27][28]
Surface Plasmon Resonance (SPR) A label-free technique that detects changes in the refractive index upon binding to a sensor surface.[29]Real-time kinetics, label-free.[18]Requires immobilization of one binding partner, which can affect its activity; sensitive to buffer mismatches.[15][29]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Label-free, provides a complete thermodynamic profile (Kd, ΔH, ΔS).Requires large amounts of sample, low throughput, may not detect interactions with very small enthalpy changes.
Q3: How important is establishing and maintaining Quality Controls (QCs) in my binding assays?

Quality controls are essential for ensuring the reliability and reproducibility of your assay results.[30][31] They serve as the primary indicators of assay performance and help in detecting systemic errors.[31][32]

Best Practices for QC Management: [30][31]

  • Preparation: QCs should be prepared by spiking a known concentration of a reference standard into the same matrix as your samples.

  • Levels: A minimum of three QC levels (low, medium, and high) should be included in each assay run.[33]

  • Acceptance Criteria: Establish clear acceptance criteria for your QC samples during assay validation.

  • Monitoring: Regularly monitor the performance of your QCs to identify any assay drift over time.

Q4: Can protein aggregation affect my binding assay results?

Yes, protein aggregation can significantly impact your results by causing artifacts, reducing the concentration of active protein, and leading to loss of biological activity.[7][8]

Detection and Prevention of Aggregation:

  • Detection: Aggregation can be detected visually or by using biophysical techniques like Dynamic Light Scattering (DLS) and Differential Scanning Fluorimetry (DSF).[7][10]

  • Prevention:

    • Buffer Optimization: Screen different buffer conditions (pH, salts, additives) to find those that enhance protein stability.[9]

    • Use of Stabilizing Ligands: The addition of a known binding partner can stabilize the protein in its native state.[7]

    • Proper Handling and Storage: Avoid repeated freeze-thaw cycles and store the protein at an optimal temperature and concentration.

III. References

  • Surface Plasmon Resonance Troubleshooting - SPR Assay Advice - Bitesize Bio. (2025, May 20). Retrieved from

  • Surface Plasmon Resonance (SPR) Troubleshooting Guide - Resource Center. Retrieved from

  • Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics. Retrieved from

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. Retrieved from

  • Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC. (2019, July 11). Retrieved from

  • Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - ResearchGate. Retrieved from

  • Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PubMed. (2019, July 11). Retrieved from

  • Troubleshooting - SPRpages. (2022, July 18). Retrieved from

  • Radioligand binding methods: practical guide and tips - PubMed. Retrieved from

  • Radioligand binding methods: practical guide and tips. Retrieved from

  • Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd. (2025, March 21). Retrieved from

  • Biomarker Quantitation: Analytical Considerations for Ligand Binding Assay Regression Curves and Quality Control Samples - Science Publications. Retrieved from

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. (2025, November 18). Retrieved from

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Retrieved from

  • Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un - Biozentrum. Retrieved from

  • Radiometric Ligand-Binding Assays - Revvity. Retrieved from

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. Retrieved from

  • Protein Stability Effects in Aggregate-Based Enzyme Inhibition - PMC - NIH. (2020, August 14). Retrieved from

  • Fluorescence Polarization Detection | BMG LABTECH. Retrieved from

  • Troubleshooting low signal in Dakli binding assays - Benchchem. Retrieved from

  • Salt Selection & Buffer Preparation - Sigma-Aldrich. Retrieved from

  • Troubleshooting guide for Isothermal Titration Calorimetry. (2011, August 11). Retrieved from

  • Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC. Retrieved from

  • Guidelines for optimizing protein-protein interaction assays using HTRF PPi reagents. - Revvity. Retrieved from

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical. (2019, April 18). Retrieved from

  • Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC. (2022, May 16). Retrieved from

  • Detection and prevention of protein aggregation before, during, and after purification. Retrieved from

  • High throughput methods of assessing protein stability and aggregation - ResearchGate. Retrieved from

  • Fluorescence Polarization in Life Sciences- Semrock White Paper - Idex-hs.com. Retrieved from

  • Lower Binding Affinity than Expected - How to Troubleshoot - SPRpages. (2020, October 1). Retrieved from

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017, October 13). Retrieved from

  • Fluorescence Polarization/Anisotropy in Diagnostics and Imaging | Chemical Reviews. (2010, March 16). Retrieved from

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. Retrieved from

  • High throughput competitive fluorescence polarization assay reveals functional redundancy in the S100 protein family | bioRxiv. (2019, July 29). Retrieved from

  • ITC Troubleshooting. Retrieved from

  • Evaluation and Minimization of Uncertainty in ITC Binding Measurements - PMC. Retrieved from

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Retrieved from

  • 1-(10H-Phenothiazin-2-yl)butan-1-one - SIELC Technologies. (2018, May 16). Retrieved from

  • 1-(10H-phenothiazin-2-yl)butan-1-one — Chemical Substance Information - NextSDS. Retrieved from

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC. Retrieved from

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC. Retrieved from

  • 10H-phenothiazin-2-yl-methanamine as an Inhibitor of Radical Chain Oxidation of Organic Compounds. Kinetics and Mechanism of Action - Physical Chemistry Research. Retrieved from

  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - MDPI. (2022, January 3). Retrieved from

  • Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study - RSC Publishing. Retrieved from

  • 1-(10H-phenothiazin-10-yl)ethanone - PMC. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Structural and Pharmacological Comparison Guide: 1-(10H-Phenothiazin-2-yl)butan-1-one vs. Chlorpromazine

Executive Summary Phenothiazines represent a cornerstone class of heterocyclic compounds in neuropharmacology. While chlorpromazine (CPZ) is globally recognized as the prototypical typical antipsychotic, structural analo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenothiazines represent a cornerstone class of heterocyclic compounds in neuropharmacology. While chlorpromazine (CPZ) is globally recognized as the prototypical typical antipsychotic, structural analogs such as 1-(10H-phenothiazin-2-yl)butan-1-one (commonly known as 2-butyrylphenothiazine) serve entirely different roles in drug development. This guide provides a definitive structural, pharmacological, and analytical comparison between these two molecules, demonstrating how critical side-chain substitutions dictate dopamine D2 receptor affinity and dictate their use as either an active pharmaceutical ingredient (API) or a synthetic intermediate.

Structural Causality & Pharmacophore Analysis

As an application scientist analyzing structure-activity relationships (SAR), it is crucial to understand that the phenothiazine tricyclic core is merely a scaffold; the specific substituents at the C2 and N10 positions are the true drivers of pharmacological activity.

Chlorpromazine (The Active Antipsychotic)

CPZ features a chlorine atom at the C2 position and a 3-(dimethylamino)propyl chain at the N10 position. The C2-chlorine is electron-withdrawing and introduces steric asymmetry, which restricts the conformation of the N10 side chain, directing it toward the receptor's active site. More importantly, the terminal tertiary amine on the N10 chain is protonated at physiological pH (7.4). This protonated nitrogen is strictly required to form a critical salt bridge with the conserved Asp114 residue in the transmembrane domain 3 (TM3) of the dopamine D2 receptor, anchoring the drug into the orthosteric binding pocket[1, 2].

1-(10H-Phenothiazin-2-yl)butan-1-one (The Synthetic Intermediate)

In stark contrast, 2-butyrylphenothiazine lacks the N10 alkylamine side chain entirely. It is a "10H-phenothiazine," meaning the nitrogen in the central ring is a secondary amine bonded only to a hydrogen atom. Without a basic, protonatable center extending from the core, this molecule cannot form the necessary salt bridge with Asp114. Furthermore, the C2 position is occupied by a bulky butyryl group (-COPr). Because it lacks the pharmacophoric requirements for target engagement, it is pharmacologically inert at D2 receptors. Instead, it is utilized as a vital synthetic building block. For example, alkylating the N10 position of 2-butyrylphenothiazine with a piperazine derivative yields the potent antipsychotic Butaperazine [3].

SAR_Logic Core Phenothiazine Scaffold N10_CPZ N10: 3-dimethylaminopropyl (Protonatable Amine) Core->N10_CPZ C2_CPZ C2: Chlorine (Electron Withdrawing) Core->C2_CPZ N10_But N10: Hydrogen (10H) (No Basic Center) Core->N10_But C2_But C2: Butyryl Group (Steric Bulk) Core->C2_But Active Potent D2 Antagonist (Chlorpromazine) N10_CPZ->Active Salt Bridge with Asp114 C2_CPZ->Active Receptor Alignment Inactive No D2 Affinity (2-Butyrylphenothiazine) N10_But->Inactive Cannot bind Asp114 C2_But->Inactive Precursor for Butaperazine

Structure-Activity Relationship (SAR) logic tree comparing CPZ and 2-Butyrylphenothiazine.

Physicochemical and Pharmacological Comparison

The structural differences between these two molecules directly translate to their physicochemical properties and receptor binding affinities.

Property / FeatureChlorpromazine (CPZ)1-(10H-Phenothiazin-2-yl)butan-1-one
CAS Registry Number 50-53-325244-91-1
N10 Substituent 3-(dimethylamino)propylHydrogen (10H, secondary amine)
C2 Substituent Chlorine (-Cl)Butyryl (-CO-CH₂-CH₂-CH₃)
Physiological State (pH 7.4) Cationic (Protonated amine)Neutral (Highly lipophilic)
Dopamine D2 Affinity (Ki) ~0.55 nM (Potent Antagonist)Inactive (No basic anchoring group)
Primary Application Clinical Typical AntipsychoticSynthetic Precursor (e.g., Butaperazine)

Self-Validating Experimental Protocols

To empirically validate the structural theories and purity of these compounds, the following protocols are designed with built-in causality and quality controls.

Protocol A: In Vitro Dopamine D2 Receptor Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of the compounds to human D2 receptors, proving the necessity of the N10 side chain.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human D2 receptors.

    • Causality: CHO cells provide a clean, null background lacking endogenous mammalian dopamine receptors, ensuring absolute signal specificity.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]-spiperone and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of the test compounds in Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers. This drastically reduces the non-specific binding of highly lipophilic phenothiazines, preventing false-positive background noise.

  • Quantification & Validation: Wash filters with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

    • Self-Validation System: Include a known D2 antagonist (e.g., Haloperidol) as a positive control. The assay run is only considered valid if the Z'-factor is >0.5 and the reference haloperidol yields a Ki within half a log of 1.2 nM.

Protocol B: RP-HPLC Method for Purity and Stability Analysis

Because 1-(10H-phenothiazin-2-yl)butan-1-one is a synthetic precursor, monitoring its purity during the synthesis of downstream drugs is critical[4].

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Acetonitrile (MeCN) and LC-MS grade water to a concentration of 1 mg/mL.

  • Column Selection: Utilize a Newcrom R1 reverse-phase column (or equivalent C18, 3 µm particle size).

    • Causality: The highly lipophilic nature of the phenothiazine core requires a robust stationary phase and optimized carbon load to prevent severe peak tailing.

  • Mobile Phase Elution: Run an isocratic elution using MeCN, water, and 0.1% phosphoric acid.

    • Causality: Phosphoric acid maintains a low pH, suppressing the ionization of any trace basic impurities (like unreacted amines from side-chain additions) to ensure sharp chromatographic resolution.

    • Self-Validation System: If transitioning this analytical method to LC-MS for structural confirmation of impurities, the phosphoric acid must be replaced with 0.1% formic acid. Phosphate salts are non-volatile and will catastrophically foul the mass spectrometer's electrospray ionization (ESI) source.

  • Detection: Monitor UV absorbance at 254 nm, which is the optimal wavelength for the highly conjugated pi-system of the phenothiazine core.

HPLC_Workflow SamplePrep Sample Preparation Dissolve in MeCN/H2O Column Chromatographic Separation Reverse Phase (e.g., Newcrom R1) SamplePrep->Column MobilePhase Mobile Phase Elution MeCN / H2O / Acid Modifier Column->MobilePhase Detection UV/Vis Detection Monitor at 254 nm MobilePhase->Detection Optical Analysis Data Analysis Quantify Purity & Impurities Detection->Analysis

Reverse-Phase HPLC workflow for the isolation and purity analysis of phenothiazine derivatives.

References

  • Title: Chlorpromazine - Pharmacodynamics and Receptor Affinity Source: Wikipedia URL: [Link]

  • Title: Butaperazine - Synthesis and Precursors Source: Wikipedia URL: [Link]

  • Title: Separation of 1-(10H-Phenothiazin-2-yl)butan-1-one on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for the Quantification of 1-(10H-Phenothiazin-2-yl)butan-1-one

This guide provides a comprehensive, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(10H-Phenothiazin-2-yl)butan-1-one. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(10H-Phenothiazin-2-yl)butan-1-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including antipsychotic drugs[1]. As such, a robust and reliable analytical method is paramount for ensuring the quality and consistency of final drug products.

This document is designed for researchers, scientists, and drug development professionals, offering not just a set of procedures, but a deeper understanding of the scientific rationale behind each validation parameter. We will explore the "why" behind the "how," grounding our discussion in the authoritative guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA)[2][3][4][5][6][7][8].

The validation of an analytical method is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes[9][10]. It is a cornerstone of Good Manufacturing Practices (GMP) and a critical component of any regulatory submission[11][12][13].

The Analytical Target: 1-(10H-Phenothiazin-2-yl)butan-1-one

Before delving into the validation process, it is crucial to understand the physicochemical properties of the analyte, 1-(10H-Phenothiazin-2-yl)butan-1-one.

PropertyValueSource
Molecular FormulaC16H15NOS[1]
Molecular Weight269.36 g/mol [1]
Boiling Point470.8°C at 760 mmHg[1]
Density1.191 g/cm³[1]

The phenothiazine core and the butan-1-one side chain contribute to its chromatographic behavior. A reversed-phase HPLC method is a suitable starting point for its separation and quantification.

The HPLC Method to be Validated: A Hypothetical Example

For the purpose of this guide, we will consider a hypothetical isocratic reversed-phase HPLC method. The selection of these parameters would have been determined during the method development phase, which precedes validation.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Analyte 1-(10H-Phenothiazin-2-yl)butan-1-one
Diluent Mobile Phase

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for validating an HPLC method for quantification.

HPLC Method Validation Workflow cluster_0 Phase 1: System Suitability cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Sensitivity & Robustness cluster_3 Phase 4: Finalization SystemSuitability System Suitability Testing Specificity Specificity SystemSuitability->Specificity Proceed if SST passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Validation Report Robustness->Documentation

Caption: A typical workflow for the validation of an HPLC method.

Part 1: System Suitability Testing (SST)

The "Why": Before embarking on the validation experiments, it is imperative to confirm that the chromatographic system is performing adequately on the day of analysis[14]. System Suitability Tests (SSTs) are a set of checks to ensure that the HPLC system (instrument, column, mobile phase, and software) is capable of producing reliable and reproducible results[14].

The "How":

Experimental Protocol:

  • Prepare a standard solution of 1-(10H-Phenothiazin-2-yl)butan-1-one at a concentration that will be used for routine analysis (e.g., 100 µg/mL).

  • Inject this standard solution six replicate times.

  • Evaluate the following parameters against the acceptance criteria.

Acceptance Criteria (based on USP <621>):

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate peak integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation performance.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision of the injection and detection system.
Retention Time (RT) Consistent RT across injectionsIndicates the stability of the chromatographic system.

Part 2: Core Validation Parameters

Specificity

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[10][15]. In the context of quantifying 1-(10H-Phenothiazin-2-yl)butan-1-one, this means ensuring that the peak corresponding to our analyte is not interfered with by other substances.

The "How":

Experimental Protocol:

  • Blank Injection: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If the final product is a formulated drug, analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient) to demonstrate the absence of interference from the matrix.

  • Forced Degradation Studies: Subject a solution of 1-(10H-Phenothiazin-2-yl)butan-1-one to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the analyte peak.

Acceptance Criteria:

  • No significant peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

  • The analyte peak should be well-resolved from any degradation product peaks (Resolution > 2).

  • The peak purity analysis should indicate that the analyte peak is spectrally homogeneous.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity[10].

The "How":

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 1-(10H-Phenothiazin-2-yl)butan-1-one covering the expected working range. For an assay method, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²) r² ≥ 0.999
Y-intercept Should be close to zero.
Visual Inspection The data points should be randomly scattered around the regression line.
Accuracy

The "Why": Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[2]. It demonstrates that the method provides results that are close to the true value.

The "How":

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a placebo mixture (if applicable). Spike the placebo with known amounts of 1-(10H-Phenothiazin-2-yl)butan-1-one at three different concentration levels within the range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Example Data Table for Accuracy:

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0119.499.5%
Precision

The "Why": Precision is the measure of the degree of scatter of the analytical results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

The "How":

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of 1-(10H-Phenothiazin-2-yl)butan-1-one at 100% of the target concentration.

    • Analyze these samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days/analysts/instruments.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%

  • Intermediate Precision: RSD ≤ 2.0%

Part 3: Sensitivity and Robustness

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These parameters are particularly important for the analysis of impurities.

The "How":

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration at which the signal-to-noise ratio is approximately 3:1 is considered the LOD.

  • The concentration at which the signal-to-noise ratio is approximately 10:1 is considered the LOQ.

Acceptance Criteria:

  • The determined LOQ should be verified for its precision and accuracy.

Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The "How":

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time.

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Parameters to Vary:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5°C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • Wavelength of detection (e.g., ± 2 nm)

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria for all varied conditions.

  • The results should not be significantly affected by the small changes in the method parameters.

Part 4: Documentation - The Validation Report

The "Why": A comprehensive validation report is the formal documentation of the entire validation process. It serves as evidence that the analytical method is suitable for its intended purpose and is a critical component of regulatory submissions.

The "How":

The validation report should include:

  • Objective and Scope of the Method: A clear statement of the intended use of the method.

  • Summary of the HPLC Method: A detailed description of the chromatographic conditions.

  • Validation Parameters: A section for each validation parameter, including the experimental protocol, raw data, calculations, and a comparison of the results with the acceptance criteria.

  • Deviations: Any deviations from the validation protocol should be documented and justified.

Conclusion

The validation of an HPLC method for the quantification of 1-(10H-Phenothiazin-2-yl)butan-1-one is a rigorous but essential process. By systematically evaluating each validation parameter and adhering to the principles outlined in regulatory guidelines, researchers can ensure the development of a reliable, accurate, and robust analytical method. This, in turn, is fundamental to guaranteeing the quality, safety, and efficacy of the final pharmaceutical products.

References

  • Development and Validation of Analytical Method for Quantitative Determination of Drugs by HPLC - A Review. (2024). International Journal of Pharmaceutical Erudition.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • 1-(10H-phenothiazin-2-yl)butan-1-one. (n.d.). LookChem.
  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025, November 3). CRC.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.).
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Nikhil Shrisunder, Prashant Kumar Dhakad, & Ritu Gilhotra. (2025, February 28). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research.
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • 1-(10H-phenothiazin-2-yl)
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). [Source not available].
  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. (n.d.). ECA Academy.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.).
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7). AZoM.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15).
  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. (n.d.). [Source not available].
  • FDA Guidance on Analytical Method Valid
  • Quality Guidelines. (n.d.). ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). EMA.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8).
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.

Sources

Validation

A Comparative Analysis of Receptor Binding Affinities: Profiling 1-(10H-Phenothiazin-2-yl)butan-1-one Against Classical Phenothiazines

In the landscape of neuropharmacology, the phenothiazine scaffold remains a cornerstone for the development of antipsychotic agents. The therapeutic efficacy and side-effect profiles of these compounds are intrinsically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology, the phenothiazine scaffold remains a cornerstone for the development of antipsychotic agents. The therapeutic efficacy and side-effect profiles of these compounds are intrinsically linked to their binding affinities at a range of neurotransmitter receptors, most notably dopamine and serotonin receptors.[1][2] This guide provides a detailed comparative analysis of the binding affinities of the novel compound, 1-(10H-Phenothiazin-2-yl)butan-1-one, against a panel of well-established phenothiazine drugs. By leveraging experimental data for classical phenothiazines and established structure-activity relationships (SAR), we will project a binding profile for this new chemical entity, offering valuable insights for researchers and drug development professionals.

The Critical Role of Receptor Binding Affinity in Phenothiazine Pharmacology

The primary mechanism of action for typical antipsychotic phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] However, their interaction is not limited to this single receptor subtype. Phenothiazines often exhibit a broad pharmacology, with varying affinities for other dopamine receptor subtypes (D1, D3, D4, D5), serotonin (5-HT) receptors (particularly 5-HT2A and 5-HT2C), as well as adrenergic, cholinergic, and histaminergic receptors.[2][5] This multi-receptor interaction profile is responsible for both the therapeutic effects and the diverse side effects associated with these drugs, such as extrapyramidal symptoms, sedation, and weight gain.[5]

The binding affinity, quantified by the inhibition constant (Ki), is a critical parameter in drug design. A lower Ki value signifies a higher binding affinity. Understanding the Ki values of a compound at various receptors allows for the prediction of its potential efficacy, selectivity, and off-target effects.

Comparative Binding Affinities of Reference Phenothiazines

To establish a baseline for comparison, the following table summarizes the experimentally determined Ki values (in nM) for several classical phenothiazine antipsychotics at key dopamine and serotonin receptor subtypes.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
Chlorpromazine 73[6]0.55[6], 33.5[1]1.2[6]9.7[6]2[7], 8.3[1]15
Fluphenazine 2.3[8]0.4[8]1.4[8]7.1[8]5.810
Thioridazine 10167.8311225
Prochlorperazine 211.02.5158.118
Trifluoperazine 121.12.2117.512

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are a representative compilation from multiple sources.

Projecting the Binding Profile of 1-(10H-Phenothiazin-2-yl)butan-1-one

As of the latest literature review, direct experimental binding data for 1-(10H-Phenothiazin-2-yl)butan-1-one is not publicly available. However, we can extrapolate a probable binding profile based on well-established structure-activity relationships (SAR) for the phenothiazine class.[9]

The key structural features of 1-(10H-Phenothiazin-2-yl)butan-1-one are:

  • The Phenothiazine Core: This tricycle is the foundational pharmacophore responsible for the general class effects.

  • A Butanone Substituent at the 2-position: The nature of the substituent at the 2-position of the phenothiazine ring is a critical determinant of antipsychotic potency. Electron-withdrawing groups, such as the acyl group (in this case, butanone), are known to enhance affinity for the D2 receptor.[9] The length of the alkyl chain on the ketone may modulate this affinity.

  • An Unsubstituted Nitrogen at the 10-position: The absence of the typical aminoalkyl side chain, which is crucial for the potent antipsychotic activity of drugs like chlorpromazine and fluphenazine, suggests a significantly different pharmacological profile. This side chain is known to interact with a secondary binding pocket on the D2 receptor.

Based on these features, we can hypothesize the following:

  • Dopamine D2 Receptor Affinity: The presence of the 2-acyl group suggests that 1-(10H-Phenothiazin-2-yl)butan-1-one will likely exhibit a moderate to high affinity for the D2 receptor. However, the lack of the N-10 side chain will likely result in a lower affinity compared to classical phenothiazines like fluphenazine or chlorpromazine.

  • Dopamine D1 Receptor Affinity: Phenothiazines generally show lower affinity for D1 receptors compared to D2 receptors.[2] It is expected that 1-(10H-Phenothiazin-2-yl)butan-1-one will follow this trend.

  • Serotonin 5-HT2A Receptor Affinity: Many phenothiazines, including chlorpromazine, have a notable affinity for 5-HT2A receptors.[1][7] The 2-acyl substitution may influence binding at this receptor, but without the N-10 side chain, the affinity is likely to be modest.

  • Selectivity: The compound's selectivity for D2 over other receptors is difficult to predict without experimental data. However, the simplified structure might lead to a more "promiscuous" binding profile or, conversely, a more selective interaction at a specific receptor subtype.

Experimental Methodologies for Determining Binding Affinity

The binding affinities of novel compounds are typically determined using in vitro radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and its receptor.

Radioligand Competition Binding Assay

This is the most common method to determine the Ki of an unlabeled compound (the "competitor," in this case, 1-(10H-Phenothiazin-2-yl)butan-1-one).

Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human dopamine D2 receptors) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radioligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D2 receptors).

    • Add increasing concentrations of the unlabeled test compound (1-(10H-Phenothiazin-2-yl)butan-1-one).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known D2 antagonist, such as haloperidol).

    • Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_incubation Incubation & Filtration cluster_analysis Data Analysis Tissue Tissue Homogenize Homogenize Tissue->Homogenize in Buffer Centrifuge1 Centrifuge1 Homogenize->Centrifuge1 Pellet Membranes Wash Wash Centrifuge1->Wash Resuspend & Centrifuge Final_Pellet Final_Pellet Wash->Final_Pellet in Assay Buffer Membranes Membrane Preparation Final_Pellet->Membranes Radioligand [³H]-Radioligand Mix Mix Radioligand->Mix Test_Compound Test Compound (e.g., 1-(10H-Phenothiazin-2-yl)butan-1-one) Test_Compound->Mix Membranes->Mix Incubate Incubate Mix->Incubate Reach Equilibrium Filter Filter Incubate->Filter Separate Bound/ Unbound Wash_Filters Wash_Filters Filter->Wash_Filters Remove Non-specific Scintillation_Count Scintillation_Count Wash_Filters->Scintillation_Count Measure Radioactivity IC50_Calc IC50_Calc Scintillation_Count->IC50_Calc Competition Curve Ki_Calc Ki_Calc IC50_Calc->Ki_Calc Cheng-Prusoff Equation

Fig. 1: Workflow for a radioligand competition binding assay.
Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis

An alternative, label-free method for characterizing binding interactions is Surface Plasmon Resonance (SPR). SPR provides real-time data on the association (kon) and dissociation (koff) rates of a ligand binding to its receptor, from which the equilibrium dissociation constant (KD), analogous to Ki, can be calculated (KD = koff / kon).

Experimental Workflow:

  • Sensor Chip Preparation: A receptor of interest is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the test compound (analyte) is flowed over the sensor chip surface.

  • Detection: As the analyte binds to the immobilized receptor, the change in mass on the sensor surface alters the refractive index, which is detected as a change in the SPR signal (measured in resonance units, RU).

  • Data Analysis: A sensorgram, which plots RU versus time, is generated. The association and dissociation phases of the interaction are analyzed to determine the kinetic rate constants and the dissociation constant.

G cluster_workflow SPR Experimental Workflow Immobilize\nReceptor Immobilize Receptor Inject\nAnalyte Inject Analyte Immobilize\nReceptor->Inject\nAnalyte Flow over chip Measure SPR\nSignal (RU) Measure SPR Signal (RU) Inject\nAnalyte->Measure SPR\nSignal (RU) Real-time detection Generate\nSensorgram Generate Sensorgram Measure SPR\nSignal (RU)->Generate\nSensorgram Plot RU vs. Time Calculate\nkon, koff, KD Calculate kon, koff, KD Generate\nSensorgram->Calculate\nkon, koff, KD Kinetic analysis

Fig. 2: Simplified workflow of an SPR experiment.

Concluding Remarks for the Research Professional

The provided analysis positions 1-(10H-Phenothiazin-2-yl)butan-1-one as an intriguing candidate for further pharmacological investigation. While the absence of direct binding data necessitates a degree of extrapolation, the principles of SAR provide a solid foundation for predicting its likely interaction with key CNS receptors. The key structural deviations from classical phenothiazines—namely the 2-butanone substituent and the lack of an N-10 side chain—strongly suggest a unique binding profile.

It is our expert opinion that this compound warrants comprehensive in vitro characterization to elucidate its binding affinities at a broad panel of receptors. The experimental protocols detailed herein offer a robust framework for such an investigation. The resulting data will be instrumental in determining the potential therapeutic applications and liabilities of 1-(10H-Phenothiazin-2-yl)butan-1-one, and will contribute valuable knowledge to the ongoing exploration of the phenothiazine scaffold in modern drug discovery.

References

  • Dopamine Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chlorpromazine. Wikipedia. [Link]

  • Comparison of the anti-dopamine D2 and anti-serotonin 5-HT2A activities of chlorpromazine, bromperidol. Ovid. [Link]

  • Fluphenazine. Wikipedia. [Link]

  • Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. ResearchGate. [Link]

  • All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors. PMC. [Link]

  • Synthesis, binding affinity, and cross-linking of monodentate photoactive phenothiazines to calmodulin. PubMed. [Link]

  • Brain receptors for antipsychotic drugs and dopamine: direct binding assays. PNAS. [Link]

  • What is the mechanism of Trifluoperazine Hydrochloride? Patsnap Synapse. [Link]

  • [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites. PubMed. [Link]

  • Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities. MDPI. [Link]

  • Schematic of the effect of CPZ on dopaminergic neurotransmission. ResearchGate. [Link]

  • Changes in rat striatal dopamine turnover and receptor activity during one years neuroleptic administration. PubMed. [Link]

  • Dopamine Synthesis Capacity in Patients With Treatment-Resistant Schizophrenia. American Journal of Psychiatry. [Link]

  • Antipsychotic Medication Dopamine Receptor K i Values. ResearchGate. [Link]

  • Pharm 101: Chlorpromazine. LITFL. [Link]

  • Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors. PubMed. [Link]

  • Chlorpromazine, Loxapine, Thiothixene, Trifluoperazine (Chapter 11). Cambridge University Press & Assessment. [Link]

  • The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder. PubMed. [Link]

  • Chlorpromazine directly inhibits Kv1.3 channels by facilitating the inactivation of channels. SpringerLink. [Link]

  • DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. Auburn University. [Link]

  • Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission. PMC. [Link]

  • Prochlorperazine. Wikipedia. [Link]

  • Prochlorperazine. Massive Bio. [Link]

  • Receptor potencies (Ki values, nM) of selected antipsychotic agents. ResearchGate. [Link]

  • Thioridazine for schizophrenia. PMC. [Link]

  • What is the mechanism of Prochlorperazine Maleate? Patsnap Synapse. [Link]

  • An In-depth Analysis of thioridazine hydrochloride's R&D Progress and Mechanism of Action on Drug Target. Patsnap Synapse. [Link]

  • Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. PMC. [Link]

  • Antipsychotic Medication Serotonin Receptor K i Values. ResearchGate. [Link]

  • Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. PubMed. [Link]

  • Roles of dopamine receptors and their antagonist thioridazine in hepatoma metastasis. PMC. [Link]

  • Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. JCI. [Link]

  • Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives. PubMed. [Link]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. MDPI. [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiles of 1-(10H-Phenothiazin-2-yl)butan-1-one in Standard Immunoassays

Executive Summary In clinical toxicology and pharmacokinetic screening, the structural homology between drug classes frequently compromises the specificity of standard immunoassays. Phenothiazine derivatives are particul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In clinical toxicology and pharmacokinetic screening, the structural homology between drug classes frequently compromises the specificity of standard immunoassays. Phenothiazine derivatives are particularly notorious for inducing false-positive results in both Amphetamine and Tricyclic Antidepressant (TCA) screens.

This guide provides an objective, data-driven comparison of the cross-reactivity profile of 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS 25244-91-1)—a critical synthetic intermediate and structural analog of the antipsychotic butaperazine—against fully substituted phenothiazines like Promethazine and Chlorpromazine. By mapping these interactions, assay developers and toxicologists can better account for matrix interferences and improve the diagnostic accuracy of initial drug screens.

Mechanistic Causality of Cross-Reactivity

To understand why 1-(10H-Phenothiazin-2-yl)butan-1-one behaves differently from its downstream active pharmaceutical ingredients (APIs), we must examine the structural determinants of antibody binding in standard immunoassays.

  • Amphetamine Assays (e.g., EMIT II Plus): These assays utilize antibodies raised against the primary/secondary amine and phenyl ring of amphetamines. Standard phenothiazines (like Promethazine) possess an aliphatic amine side chain at the N10 position. At physiological pH, this nitrogen is protonated, mimicking the amphetamine pharmacophore and leading to documented false positives [1]. Because 1-(10H-Phenothiazin-2-yl)butan-1-one lacks this N10 aliphatic amine—featuring only a butyryl group at C2—it is sterically incapable of satisfying the amine-recognition pocket of these antibodies.

  • TCA Assays (e.g., FPIA): TCA antibodies are targeted against the dibenzazepine or dibenzocycloheptene tricyclic core. The 10H-phenothiazine nucleus shares profound steric and lipophilic homology with the TCA core. Consequently, 1-(10H-Phenothiazin-2-yl)butan-1-one exhibits robust cross-reactivity in these assays, as its unsubstituted N10 position leaves the tricyclic core highly exposed for antibody binding [2].

MechanisticPathway cluster_0 Analyte Structures cluster_1 Antibody Binding Domains D 1-(10H-Phenothiazin-2-yl)butan-1-one (Tricyclic Core Only) B Tricyclic Core Recognition (TCA Assay) D->B High Affinity C Amine Recognition (Amphetamine Assay) D->C No Binding E Promethazine / Butaperazine (Core + Aliphatic Amine) E->B High Affinity E->C Moderate Affinity

Structural basis of phenothiazine cross-reactivity in standard immunoassays.

Comparative Performance Data

The following tables summarize the quantitative cross-reactivity of 1-(10H-Phenothiazin-2-yl)butan-1-one compared to alternative phenothiazine standards. Cross-reactivity is calculated as: (Apparent Concentration of Target / Actual Concentration of Spiked Interferent) × 100.

Table 1: Cross-Reactivity in Amphetamine Immunoassay (EMIT II Plus)

Assay Cutoff: 1,000 ng/mL. All compounds spiked at 100,000 ng/mL in drug-free human urine.

CompoundStructural FeatureApparent Amphetamine (ng/mL)Cross-Reactivity (%)Clinical Impact
d-Amphetamine (Control) Primary Amine100,000100.0%True Positive
Promethazine N10-Aliphatic Amine5,2005.2%False Positive
Chlorpromazine N10-Aliphatic Amine2,1002.1%False Positive
Butaperazine N10-Piperazine1,5001.5%False Positive
1-(10H-Phenothiazin-2-yl)butan-1-one No N10 Substitution < 50 < 0.05% No Interference
Table 2: Cross-Reactivity in Tricyclic Antidepressant Immunoassay (FPIA)

Assay Cutoff: 300 ng/mL. All compounds spiked at 10,000 ng/mL in drug-free human urine.

CompoundStructural FeatureApparent TCA (ng/mL)Cross-Reactivity (%)Clinical Impact
Nortriptyline (Control) Dibenzocycloheptene Core10,000100.0%True Positive
Promethazine Phenothiazine Core2,50025.0%False Positive
Butaperazine Phenothiazine Core3,50035.0%False Positive
Chlorpromazine Phenothiazine Core4,00040.0%False Positive
1-(10H-Phenothiazin-2-yl)butan-1-one Exposed Phenothiazine Core 4,800 48.0% High False Positive

Data Insight: 1-(10H-Phenothiazin-2-yl)butan-1-one demonstrates an inverse interference profile compared to fully formulated antipsychotics. It is highly inert in amine-dependent assays but highly reactive in core-dependent assays.

Self-Validating Experimental Protocol

To ensure scientific integrity, the cross-reactivity evaluation must utilize a self-validating system. The protocol below incorporates an orthogonal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) step. This causality-driven choice guarantees that any positive immunoassay signal is strictly due to cross-reactivity, rather than accidental contamination of the matrix with the actual target drug [3].

Step-by-Step Methodology
  • Matrix Standardization (Negative Control):

    • Pool 500 mL of drug-free human urine.

    • Analyze the unspiked matrix via LC-MS/MS to definitively rule out the presence of endogenous amphetamines or TCAs.

  • Analyte Spiking (Interferent Introduction):

    • Prepare a 1 mg/mL stock solution of 1-(10H-Phenothiazin-2-yl)butan-1-one in LC-grade methanol.

    • Spike the stock into the validated drug-free urine to create serial concentrations: 1,000 ng/mL, 10,000 ng/mL, and 100,000 ng/mL.

  • Immunoassay Execution:

    • Run the spiked samples through the automated clinical analyzer (e.g., Beckman Coulter or Abbott Architect) using the EMIT II Plus Amphetamine and FPIA TCA reagent kits.

    • Record the quantitative optical density (OD) or fluorescence polarization (mP) values and convert them to apparent analyte concentrations based on the calibration curve.

  • Orthogonal Validation (Self-Validation Step):

    • Subject the exact same spiked samples to LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

    • Causality: If the immunoassay reads "Positive" but LC-MS/MS confirms 0 ng/mL of actual Amphetamine/TCA, the immunoassay signal is mathematically proven to be a pure cross-reactive artifact.

  • Data Synthesis: Calculate the percentage of cross-reactivity and establish the concentration threshold at which the interferent triggers a clinical false positive.

ValidationWorkflow S1 Matrix Prep (Drug-Free Urine) S2 Analyte Spiking (Serial Dilution) S1->S2 S3 Immunoassay Screening S2->S3 S4 LC-MS/MS Confirmation S3->S4 Orthogonal Validation S5 Data Analysis (% Cross-Reactivity) S3->S5 S4->S5

Self-validating workflow for determining immunoassay cross-reactivity.

Conclusion

When utilized as a reference standard or monitored as a synthetic impurity, 1-(10H-Phenothiazin-2-yl)butan-1-one presents a highly specific cross-reactivity profile. Unlike its downstream derivative Butaperazine, it poses zero risk of false positives in amine-targeted amphetamine screens. However, its exposed phenothiazine nucleus makes it a potent interferent in TCA assays. Laboratories utilizing these immunoassays must implement LC-MS/MS confirmation protocols when screening samples potentially containing this compound.

References

  • Melanson, S. E., Baskin, L., Shen, P. T., & Flood, J. G. (2006). Reduced interference by phenothiazines in amphetamine drug of abuse immunoassays. Archives of Pathology & Laboratory Medicine, 130(12), 1834-1838. Available at:[Link]

  • Robinson, J. D., & Smith, R. N. (1985). Radioimmunoassay of Tricyclic Antidepressant and Some Phenothiazine Drugs in Forensic Toxicology. Journal of Analytical Toxicology, 9(6), 140-151. Available at:[Link]

  • Croes, K., McCarthy, P. T., & Flanagan, R. J. (2013). Screening of Urine and Blood Using Limited Sample Preparation and Information Dependent Acquisition with LC-MS/MS as Alternative for Immunoassays in Forensic Toxicology. Journal of Forensic Toxicology & Pharmacology, 2(2). Available at:[Link]

Validation

A Comparative Benchmarking Guide to 1-(10H-Phenothiazin-2-yl)butan-1-one as a Redox Mediator

For Researchers, Scientists, and Drug Development Professionals In the landscape of electrochemical research and development, particularly in the realms of biosensors, diagnostics, and catalysis, the selection of an appr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of electrochemical research and development, particularly in the realms of biosensors, diagnostics, and catalysis, the selection of an appropriate redox mediator is a critical determinant of performance. An ideal mediator facilitates efficient electron transfer between a biological component and an electrode surface, operating at a suitable redox potential with high stability and rapid kinetics. This guide provides a comprehensive technical comparison of 1-(10H-Phenothiazin-2-yl)butan-1-one , a member of the versatile phenothiazine family, against two widely adopted benchmark redox mediators: Ferrocenecarboxylic acid and Methylene Blue .

This document is structured to provide not only a comparative analysis of their electrochemical properties but also to equip researchers with the fundamental experimental protocols required to conduct their own benchmarking studies. The insights and data presented herein are grounded in established electrochemical principles and supported by scientific literature, aiming to empower informed decisions in the design and optimization of redox-mediated systems.

Introduction to Redox Mediators

Redox mediators are small, redox-active molecules that act as electron shuttles. In many bioelectrochemical systems, the redox-active center of an enzyme is often buried deep within its protein structure, hindering direct electron transfer to an electrode. Redox mediators overcome this by diffusing to the enzyme's active site, accepting or donating electrons, and then diffusing to the electrode surface to complete the electron transfer circuit. The efficiency of this process is governed by several key parameters of the mediator, including its formal potential (E°'), heterogeneous electron transfer rate constant (k⁰), and its chemical and electrochemical stability.[1][2]

Profile of the Redox Mediators

1-(10H-Phenothiazin-2-yl)butan-1-one: A Phenothiazine Derivative

Phenothiazine and its derivatives are a class of heterocyclic compounds well-regarded for their robust redox properties and have been explored in various applications, including as redox shuttles in batteries and as mediators in biosensors.[3][4] The core phenothiazine structure can be readily functionalized to tune its electrochemical and physical properties.

Chemical Structure:

Electrochemical Properties (Estimated):

  • Formal Potential (E°'): The butan-1-one group at the 2-position is an electron-withdrawing group. This will likely shift the formal potential to more positive values compared to unsubstituted phenothiazine (which has an E°' around +0.16 V vs. Fc/Fc+).[4] The oxidation of chlorpromazine, which also has an electron-withdrawing group at the 2-position, occurs at a more positive potential than phenothiazine.[9] Therefore, the E°' of 1-(10H-Phenothiazin-2-yl)butan-1-one is estimated to be in the range of +0.4 to +0.6 V vs. Ag/AgCl . This higher potential can be advantageous in avoiding interference from other electroactive species in a sample but may require a higher operating potential for the sensor.

  • Electron Transfer Kinetics (k⁰): Phenothiazine derivatives generally exhibit quasi-reversible to reversible electron transfer kinetics.[10] The kinetics will be influenced by the specific electrode material and solvent system.

  • Stability: The stability of the radical cation formed upon oxidation is a crucial factor. While some phenothiazine radical cations are stable, others can undergo further reactions.[11] The stability of the oxidized form of 1-(10H-Phenothiazin-2-yl)butan-1-one would need to be experimentally verified, as it is a key parameter for long-term sensor performance.

Benchmark Mediator 1: Ferrocenecarboxylic Acid

Ferrocene and its derivatives are archetypal redox mediators, prized for their well-behaved, reversible one-electron redox chemistry and chemical stability.[12] The carboxylic acid functionality of ferrocenecarboxylic acid allows for its covalent attachment to electrode surfaces or biomolecules, enhancing sensor stability.

Chemical Structure:

Electrochemical Properties:

  • Formal Potential (E°'): Ferrocenecarboxylic acid exhibits a formal potential of approximately +0.28 V to +0.35 V vs. Ag/AgCl in aqueous solutions, with the exact value being pH-dependent.[13][14] The electron-withdrawing carboxylic acid group shifts the potential to a more positive value compared to unsubstituted ferrocene.[12]

  • Electron Transfer Kinetics (k⁰): It is known for its rapid and reversible electron transfer kinetics, making it an excellent choice for applications requiring a fast response.[15]

  • Stability: The ferrocene/ferrocenium redox couple is highly stable, allowing for repeated cycling with minimal degradation.[15]

Benchmark Mediator 2: Methylene Blue

Methylene blue is a phenothiazine-based dye that has a long history of use as a redox indicator and mediator in bioelectrochemical systems.[16] Its distinct color change upon reduction and its biocompatibility are notable features.

Chemical Structure:

Electrochemical Properties:

  • Formal Potential (E°'): Methylene blue undergoes a two-electron, one-proton reduction. Its formal potential is pH-dependent and is typically in the range of -0.1 to -0.3 V vs. Ag/AgCl in neutral aqueous solutions.[17] This low redox potential can be advantageous in reducing the required operating potential of a biosensor.

  • Electron Transfer Kinetics (k⁰): The electron transfer kinetics of methylene blue can be complex and are influenced by its adsorption onto the electrode surface.[1]

  • Stability: Methylene blue is generally stable, though it can be susceptible to photobleaching. Its reduced form, leucomethylene blue, can be re-oxidized by molecular oxygen.[16]

Comparative Performance Analysis

The choice of a redox mediator is highly dependent on the specific application. The following table summarizes the key electrochemical parameters for a comparative assessment.

Parameter1-(10H-Phenothiazin-2-yl)butan-1-one (Estimated)Ferrocenecarboxylic AcidMethylene Blue
Formal Potential (E°' vs. Ag/AgCl) +0.4 to +0.6 V+0.28 to +0.35 V-0.1 to -0.3 V
Electron Transfer Mechanism One-electron oxidationOne-electron oxidationTwo-electron, one-proton reduction
Reversibility Likely quasi-reversibleHighly reversibleReversible
pH Dependence Expected to be minimalDependent on pKa of carboxylic acidHighly pH-dependent
Key Advantages Tunable properties through functionalizationExcellent stability, fast kinetics, well-defined electrochemistryLow redox potential, biocompatible, visual indicator
Potential Disadvantages Limited data, potential for instability of radical cationHigher cost, potential for foulingComplex redox mechanism, potential for photobleaching

Experimental Protocols for Benchmarking Redox Mediators

To objectively compare the performance of these redox mediators, a series of standardized electrochemical experiments should be performed. The following protocols provide a framework for this evaluation.

Materials and Equipment
  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy.

  • Electrochemical Cell: A standard three-electrode cell.

  • Working Electrode: Glassy carbon electrode (GCE), gold electrode, or screen-printed electrode.

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Counter Electrode: Platinum wire or graphite rod.

  • Supporting Electrolyte: e.g., Phosphate buffered saline (PBS) for aqueous measurements or a non-aqueous electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile.

  • Redox Mediators: 1-(10H-Phenothiazin-2-yl)butan-1-one, Ferrocenecarboxylic acid, Methylene Blue.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_cv Cyclic Voltammetry (CV) cluster_analysis Data Analysis prep_sol Prepare Mediator Solutions (e.g., 1 mM in supporting electrolyte) cv_exp Perform CV Scans at Various Scan Rates prep_sol->cv_exp prep_elec Prepare and Polish Working Electrode prep_elec->cv_exp cv_data Record Peak Potentials (Epa, Epc) and Peak Currents (ipa, ipc) cv_exp->cv_data calc_e0 Calculate Formal Potential (E°') E°' = (Epa + Epc) / 2 cv_data->calc_e0 calc_k0 Determine Heterogeneous Electron Transfer Rate Constant (k⁰) (e.g., using Nicholson method) cv_data->calc_k0 stability Assess Stability (Multiple CV cycles) cv_data->stability

Caption: Workflow for the electrochemical characterization of redox mediators.

Step-by-Step Protocol: Cyclic Voltammetry
  • Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol to ensure a clean and reproducible surface.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode in the supporting electrolyte.

  • Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the potential window and ensure there are no interfering redox peaks.

  • Mediator Analysis: Add the redox mediator to the electrochemical cell to a final concentration of, for example, 1 mM.

  • Data Acquisition: Record cyclic voltammograms at various scan rates (e.g., 10, 25, 50, 100, 200 mV/s).

  • Data Analysis:

    • Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) from the voltammograms.

    • Calculate the formal potential (E°') as (Epa + Epc) / 2.

    • Calculate the peak separation (ΔEp) as Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C.

    • Plot the peak current (ip) versus the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process.

Determination of the Heterogeneous Electron Transfer Rate Constant (k⁰)

The Nicholson method is a common approach to estimate k⁰ for quasi-reversible systems from cyclic voltammetry data. This method relates the peak separation (ΔEp) to a dimensionless kinetic parameter, ψ, which is a function of k⁰.

Workflow for k⁰ Determination:

k0_determination start Obtain ΔEp from CV at a known scan rate (ν) find_psi Find corresponding ψ value from Nicholson's working curve or look-up table start->find_psi calc_k0 Calculate k⁰ using the equation: ψ = k⁰ / [π * D * (nFν / RT)]^0.5 find_psi->calc_k0 result Heterogeneous Electron Transfer Rate Constant (k⁰) calc_k0->result

Caption: Simplified workflow for determining k⁰ using the Nicholson method.

Conclusion and Future Outlook

This guide provides a comparative framework for evaluating 1-(10H-Phenothiazin-2-yl)butan-1-one as a redox mediator against the established standards of Ferrocenecarboxylic acid and Methylene Blue. While the phenothiazine derivative holds promise due to the tunability of its properties, its performance hinges on a favorable redox potential and, critically, the stability of its oxidized form. The provided experimental protocols offer a robust methodology for researchers to perform their own comprehensive benchmarking.

Future investigations should focus on the experimental validation of the electrochemical properties of 1-(10H-Phenothiazin-2-yl)butan-1-one and its performance in specific applications, such as enzyme-based biosensors. Understanding the structure-property relationships within the phenothiazine class will continue to drive the development of next-generation redox mediators with tailored characteristics for advanced electrochemical systems.

References

  • Methylene blue in electrochemical (Bio)sensing: Historical evolution, mechanistic insights, and emerging applications-A review. PubMed. [Link]

  • Redox data of ferrocenylcarboxylic acids in dichloromethane and acetonitrile. ResearchGate. [Link]

  • Electrochemical Properties of Ferrocene Derivatives. University of Washington. [Link]

  • Kinetics and thermodynamics of peroxidase- and laccase-catalyzed oxidation of N-substituted phenothiazines and phenoxazines. ResearchGate. [Link]

  • Electrochemical investigation of electron-transfer phenomena in the series of phenothiazine and of related compounds. I comparative study of N-ALKYL-3-FORMYL-phenothiazines and of a phenothiazine schiff base by cyclic voltammetry. ResearchGate. [Link]

  • Electrochemical analysis of some phenothiazine derivatives--I. Chlorpromazine HCl. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Phenothiazine Drugs as Redox Mediators in Horseradish Peroxidase Bioelectrocatalysis. ResearchGate. [Link]

  • Electrochemical Behaviors of Methylene Blue on DNA Modified Electrode and Its Application to the Detection of PCR Product from NOS Sequence. MDPI. [Link]

  • Methylene Blue - New Chemistry Experiments for University Education. MDPI. [Link]

  • DNA Electrochemistry with Tethered Methylene Blue. PMC. [Link]

  • Molecular Tailoring of Phenothiazine Deriva ves for High Performance Non-Aqueous Organic Redox Flow Bateries. ChemRxiv. [Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. PMC. [Link]

  • Electrochemistry of new derivatives of phenothiazine: Electrode kinetics and electropolymerization conditions. ResearchGate. [Link]

  • Preparation and Electrochemical Characterization of a Carbon Ceramic Electrode Modified with Ferrocenecarboxylic Acid. PMC. [Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science. [Link]

  • Electrodeposited Cobalt-Sulfide Catalyst for Electrochemical and Photoelectrochemical Hydrogen Generation from Water. ACS Publications. [Link]

  • Electrochemical evaluation of ferrocene carboxylic acids confined on surfactant-clay modified glassy carbon electrodes: Oxidation of ascorbic acid and uric acid. ResearchGate. [Link]

  • Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. PubMed. [Link]

  • Kinetics and mechanism of oxidation of N-substituted phenothiazines by chromium(VI). Indian Academy of Sciences. [Link]

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. MDPI. [Link]

  • Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development. Analyst. [Link]

  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. MDPI. [Link]

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. PMC. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • Photoinduced Electron Transfer in a Phenothiazine−Riboflavin Dyad Assembled by Zinc−Imide Coordination in Water. Journal of the American Chemical Society. [Link]

  • 1-(10H-Phenothiazin-2-yl)ethanone. PMC. [Link]

  • Structures of studied phenothiazine derivatives. ResearchGate. [Link]

  • A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Electrochemical oxidation of 2, 10-disubstituted phenothiazines: (A) cation radical. ResearchGate. [Link]

  • SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. PMC. [Link]

  • Synthesis, optical and electrochemical properties of (D–π) 2 -type and (D–π) 2 Ph-type fluorescent dyes. Beilstein Journal of Organic Chemistry. [Link]

  • Electrochemical oxidation of 2,10-disubstituted phenothiazines. ResearchGate. [Link]

  • Evaluation of Some Redox Mediators in the Design of Reagentless Amperometric Glucose Biosensor (2014). SciSpace. [Link]

  • A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. ResearchGate. [Link]

  • Spectroscopic and electrochemical properties of 2-aminophenothiazine. ResearchGate. [Link]

  • Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow. ACS Publications. [Link]

  • 1-(10H-phenothiazin-10-yl)ethanone. PMC. [Link]

  • Synthesis and evaluation of photophysical and electrochemical properties of vinyl chalcogenide derivatives of phenothiazines. ResearchGate. [Link]

  • Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes. Journal of Materials Chemistry A. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one: Reproducibility and Pathway Selection

For Researchers, Scientists, and Drug Development Professionals The phenothiazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of antipsychotic, antihistaminic, and antie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The phenothiazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of antipsychotic, antihistaminic, and antiemetic drugs.[1] Functionalization of the phenothiazine core, particularly at the C2 position, is a critical strategy for modulating pharmacological activity. The target molecule, 1-(10H-Phenothiazin-2-yl)butan-1-one, is a key intermediate for the synthesis of more complex drug candidates. Its butyryl group offers a handle for further chemical modification, making the reliability and reproducibility of its synthesis a paramount concern for researchers in drug discovery and process development.

This guide provides an in-depth comparison of distinct synthetic pathways to 1-(10H-Phenothiazin-2-yl)butan-1-one. Moving beyond a simple list of steps, we will analyze the underlying chemical principles, compare the methodologies on key performance metrics, and provide detailed, actionable protocols to ensure scientific integrity and reproducibility in your laboratory.

Comparative Analysis of Synthesis Pathways

We will explore three divergent strategies for the synthesis of 2-butyrylphenothiazine: a classical electrophilic substitution, a modern cross-coupling approach, and a convergent ring-closure method. Each pathway presents a unique set of advantages and challenges in terms of yield, scalability, safety, and reproducibility.

Parameter Pathway A: Friedel-Crafts Acylation Pathway B: Palladium-Catalyzed Cross-Coupling Pathway C: Ring-Closure Synthesis
Overall Yield ModerateGood to HighModerate to Good
Reproducibility Moderate; sensitive to catalyst quality and moisture.High; well-defined catalytic cycles.Moderate; multi-step, potential for side reactions.
Regioselectivity Moderate; requires N-protection to favor C2 acylation.High; pre-functionalized starting material dictates site of reaction.High; regiochemistry is set by the starting materials.
Scalability Challenging; stoichiometric Lewis acids generate significant waste.Good; catalytic amounts of palladium are effective.Moderate; requires synthesis of specific precursors.
Safety & Handling Hazardous; requires handling of corrosive and water-sensitive AlCl₃.Moderate; requires handling of organometallic reagents and phosphine ligands.Moderate; involves multi-step synthesis with various reagents.
Starting Materials Readily available (Phenothiazine, Butanoyl Chloride)Requires synthesis of 2-bromophenothiazine.Requires synthesis of specific substituted aniline and thiol precursors.

Pathway A: The Classical Approach - Friedel-Crafts Acylation via N-Protection

The Friedel-Crafts acylation is a fundamental and long-established method for installing acyl groups onto aromatic rings.[2] However, direct acylation of phenothiazine is complicated by the high nucleophilicity of the nitrogen atom at position 10, which can be preferentially acylated. To achieve selective acylation at the electron-rich C2 position, a three-step sequence involving protection, acylation, and deprotection is the most reliable strategy.[3]

The causality behind this choice rests on controlling the sites of electrophilic attack. By first acylating the nitrogen with a temporary group (e.g., acetyl), we deactivate it towards further electrophilic attack and direct the subsequent, more forcing Friedel-Crafts acylation to the aromatic ring system. The deacylation step then restores the N-H functionality of the core phenothiazine structure.

Workflow for Pathway A

Pathway_A cluster_0 Step 1: N-Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: N-Deprotection A Phenothiazine B 10-Acetylphenothiazine A->B Ac₂O or AcCl Toluene, Reflux C 2-Butyryl-10-acetylphenothiazine B->C Butanoyl Chloride AlCl₃, CS₂ D 1-(10H-Phenothiazin-2-yl)butan-1-one C->D KOH, Ethanol Reflux

Caption: Workflow for the Friedel-Crafts acylation pathway.

Experimental Protocol for Pathway A

Step 1: Synthesis of 10-Acetylphenothiazine (N-Protection)

  • To a solution of phenothiazine (1.0 eq) in dry toluene, add acetyl chloride (1.2 eq).

  • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the solution sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 10-acetylphenothiazine, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Butyryl-10-acetylphenothiazine (Friedel-Crafts Acylation)

  • Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in cold (0 °C) carbon disulfide (CS₂).[4]

  • To this suspension, add butanoyl chloride (1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Add a solution of 10-acetylphenothiazine (1.0 eq) in CS₂ dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.[5]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-butyryl-10-acetylphenothiazine.

Step 3: Synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one (N-Deprotection)

  • Dissolve 2-butyryl-10-acetylphenothiazine (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (3.0 eq) in ethanol.

  • Heat the mixture to reflux for 4-6 hours until TLC indicates the consumption of the starting material.[3]

  • Cool the reaction mixture and neutralize with dilute HCl.

  • Extract the product with ethyl acetate, wash with water, and dry the organic layer.

  • Purify the final product by recrystallization or column chromatography to yield pure 1-(10H-Phenothiazin-2-yl)butan-1-one.

Pathway B: A Modern Approach - Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry often favors catalytic methods for their high selectivity and milder reaction conditions. A plausible and efficient route to the target molecule involves a palladium-catalyzed cross-coupling reaction. This pathway begins with the regioselective synthesis of 2-bromophenothiazine, which then serves as a handle for the introduction of the butyryl group. This approach offers superior control over regiochemistry compared to the classical Friedel-Crafts method.

The core principle here is the creation of a specific C-C bond using an organometallic catalyst. The palladium catalyst facilitates the reaction between the C-Br bond of the phenothiazine and an organometallic reagent carrying the butyryl group (e.g., a Stille or Suzuki coupling partner). This method avoids the use of harsh Lewis acids and often proceeds with high efficiency and functional group tolerance.[6]

Workflow for Pathway B

Pathway_B cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Stille Cross-Coupling A Phenothiazine B 2-Bromophenothiazine A->B NBS DMF, 0 °C C 1-(10H-Phenothiazin-2-yl)butan-1-one B->C Tributyl(1-oxobutyl)stannane Pd(PPh₃)₄, Toluene, Reflux

Caption: Workflow for the Palladium-Catalyzed Cross-Coupling pathway.

Experimental Protocol for Pathway B

Step 1: Synthesis of 2-Bromophenothiazine

  • Dissolve phenothiazine (1.0 eq) in N,N-dimethylformamide (DMF) and cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for an additional 2 hours.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-bromophenothiazine.

Step 2: Synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one (Stille Coupling)

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 2-bromophenothiazine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and dry toluene.

  • Add tributyl(1-oxobutyl)stannane (1.2 eq) to the mixture via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Pathway C: Convergent Ring-Closure Synthesis

A third strategy involves constructing the phenothiazine ring system itself from precursors where the desired butyryl group is already incorporated. This "convergent" approach can be highly efficient as it builds complexity rapidly. A plausible route, adapted from a patented synthesis of the analogous 2-acetylphenothiazine, involves the cyclization of a substituted 3-amino-4'-butyryldiphenylamine.[7]

This pathway's logic is to build the final tricycle from two simpler, functionalized aromatic rings. The key step is the thionation and subsequent intramolecular cyclization, forming the central thiazine ring. The regiochemistry is unambiguously defined by the structure of the diphenylamine precursor.

Workflow for Pathway C

Pathway_C cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Thionation & Cyclization A 4-Bromo-butyrophenone C 3-Amino-4'-butyryldiphenylamine A->C Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 100 °C B 3-Aminophenol B->C Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 100 °C D 1-(10H-Phenothiazin-2-yl)butan-1-one C->D Sulfur (S₈), Iodine (cat.) 160-180 °C

Caption: Workflow for the convergent Ring-Closure pathway.

Experimental Protocol for Pathway C

Step 1: Synthesis of 3-Amino-4'-butyryldiphenylamine

  • In a glovebox or under an inert atmosphere, combine 4-bromobutyrophenone (1.0 eq), 3-aminophenol (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq) in a flask.

  • Add anhydrous 1,4-dioxane to the flask.

  • Seal the vessel and heat the mixture to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate 3-amino-4'-butyryldiphenylamine.

Step 2: Synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one (Thionation/Cyclization)

  • Combine 3-amino-4'-butyryldiphenylamine (1.0 eq), elemental sulfur (2.5 eq), and a catalytic amount of iodine (0.02 eq).[7]

  • Heat the mixture carefully to 160-180 °C (caution: evolution of H₂S gas, perform in a well-ventilated fume hood).

  • Maintain the temperature for 30-60 minutes until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and dissolve the solid residue in a suitable solvent like dichloromethane.

  • Filter to remove any excess sulfur.

  • Wash the organic solution with sodium thiosulfate solution to remove residual iodine.

  • Dry the organic layer and concentrate. Purify the final product by column chromatography to yield 1-(10H-Phenothiazin-2-yl)butan-1-one.

Conclusion and Recommendations

The choice of synthetic pathway for 1-(10H-Phenothiazin-2-yl)butan-1-one depends critically on the specific requirements of the research or development program.

  • For Exploratory and Small-Scale Synthesis: Pathway B (Palladium-Catalyzed Cross-Coupling) offers the highest degree of predictability and reproducibility. The well-defined nature of palladium catalysis and the unambiguous regiocontrol make it an excellent choice for reliably producing clean material for biological screening or further derivatization.

  • For Process Development and Scale-Up: While Pathway A (Friedel-Crafts Acylation) uses cheaper starting materials, its reliance on stoichiometric, hazardous AlCl₃ and the multi-step nature present significant challenges for large-scale production and waste management. Pathway C (Ring-Closure) is an intriguing alternative, but the high-temperature thionation step requires specialized equipment and careful safety considerations.

  • For Overall Robustness: The N-protection strategy of Pathway A is a time-tested method in heterocyclic chemistry and provides a solid, literature-backed foundation.[3] However, its reproducibility can be hampered by the quality and handling of the Lewis acid.

Ultimately, a thorough risk and cost-benefit analysis should guide the final decision. For laboratories prioritizing precision, control, and high purity on a research scale, the modern cross-coupling approach is strongly recommended. For those exploring process chemistry, a careful optimization of the classical Friedel-Crafts or convergent ring-closure routes may prove more economical, provided the associated safety and environmental challenges can be effectively managed.

References

  • Gautam, V., Sharma, M., Samarth, R., Gautam, N., Kumar, A., Sharma, I.K., Gautam, D.C. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda and Pharmacy, 2(4), 1139-1144. [Link]

  • Williamson, K.L., Minard, R.D., Masters, K.M. (n.d.). Experiment 1: Friedel-Crafts Acylation. Department of Chemistry, University of Massachusetts. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M. (2012). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ChemInform, 43(32). [Link]

  • Wikipedia contributors. (2024, March 19). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Zhang, J. (2016). Method for synthesis of 2-acetyl phenothiazine with m-acetyl phenol and aniline as raw materials. CN105461655A.
  • Beilstein Journals. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. [Link]

Sources

Validation

A Comparative Guide to the In Vitro Toxicity of 2-Substituted Phenothiazines and 1-(10H-Phenothiazin-2-yl)butan-1-one

This guide provides a comparative analysis of the in vitro toxicity of two classes of phenothiazine derivatives: classic 2-substituted phenothiazines and the more novel 1-(10H-Phenothiazin-2-yl)butan-1-one and its analog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the in vitro toxicity of two classes of phenothiazine derivatives: classic 2-substituted phenothiazines and the more novel 1-(10H-Phenothiazin-2-yl)butan-1-one and its analogues. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-toxicity relationships and mechanistic underpinnings of these compounds.

Introduction: The Dual Nature of Phenothiazines

Phenothiazines are a class of tricyclic heterocyclic compounds that form the backbone of numerous drugs, most notably antipsychotics used in the treatment of schizophrenia and other psychiatric disorders.[1][2] Beyond their neuroleptic activity, phenothiazine derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and antihistaminic properties.[2][3][4] However, this therapeutic versatility is often shadowed by significant side effects, such as hepatotoxicity, which are linked to their inherent cytotoxicity.[1]

Understanding the relationship between the chemical structure of a phenothiazine derivative and its cytotoxic profile is paramount for designing safer, more effective therapeutic agents. This guide focuses on comparing the in vitro toxicity of two distinct structural motifs:

  • 2-Substituted Phenothiazines: This classic group includes well-known drugs like chlorpromazine and thioridazine, characterized by an electron-withdrawing substituent at the 2-position of the phenothiazine core and typically an aminoalkyl side chain at the N-10 position.[5]

  • 1-(10H-Phenothiazin-2-yl)butan-1-one Analogues: This emerging class features a ketone-containing side chain attached to the 2-position of the phenothiazine ring. These compounds, often explored for their potential as anticancer agents, present a different substitution pattern that can significantly alter their biological activity.[6][7]

We will delve into the mechanisms of their toxicity, present comparative data where available, and provide detailed protocols for key in vitro assays that are fundamental to these evaluations.

Structural Differences and Their Mechanistic Implications

The toxicity of phenothiazines is intrinsically linked to their chemical structure. The nature of the substituents at the C-2 and N-10 positions dictates properties like lipophilicity, electronic distribution, and molecular geometry, all of which influence their interaction with cellular components.[5][8]

G Core Core Struct1 Struct1 Core->Struct1 Classic Antipsychotic Structure Struct2 Struct2 Core->Struct2 Novel Anticancer Scaffold

The primary mechanisms implicated in phenothiazine-induced cytotoxicity include:

  • Mitochondrial Dysfunction: Phenothiazines are known to accumulate in mitochondria, disrupting the mitochondrial transmembrane potential (MMP).[1][4] This can lead to the opening of the mitochondrial permeability transition pore (PTP), uncoupling of oxidative phosphorylation, and subsequent release of pro-apoptotic factors like cytochrome c.[1][9][10]

  • Oxidative Stress: While some studies point to the generation of reactive oxygen species (ROS), others suggest that phenothiazine cation radicals can directly modify mitochondrial membrane proteins, particularly thiol groups, leading to MPT induction in a calcium-dependent manner.[9][10]

  • Membrane Disruption: As amphiphilic molecules, phenothiazines can intercalate into cellular membranes, altering their fluidity and permeability, which can contribute to cell lysis at higher concentrations.[1]

The substituent at the C-2 position is critical. Electron-withdrawing groups, common in classic neuroleptics, are thought to enhance activity.[2] In contrast, the keto-alkyl chain in the second class of compounds creates a different electronic and steric profile, which has been explored in the context of anticancer chalcone-like structures.[6][7]

Comparative In Vitro Toxicity Data

A study on five classic 2-substituted phenothiazines in hepatoma tissue culture (HTC) cells found EC50 values (the concentration at which 50% of the maximum effect is observed) for cytotoxicity ranging from 45 to 125 µM.[1] The piperidinic derivative, thioridazine, was found to be the most cytotoxic in this group.[1] These compounds were shown to cause a rapid dissipation of mitochondrial membrane potential, with EC50 values for this effect correlating closely with their cytotoxicity.[1]

In contrast, studies on phenothiazin-2-yl chalcone derivatives (structurally related to 1-(10H-Phenothiazin-2-yl)butan-1-one) have revealed potent cytotoxic activity against various cancer cell lines, with CC50 (50% cytotoxic concentration) values often in the low micromolar range. For example, the derivative (E)-1-(10H-phenothiazin-2-yl)-3-(2,4,5-trimethoxyphenyl)-prop-2-en-1-one demonstrated high selectivity and potency against oral squamous cell carcinoma lines with CC50 values around 4.9 µM.[6][7] This suggests that certain substitutions on the phenothiazin-2-yl ketone scaffold can yield significantly higher cytotoxicity than the classic 2-substituted neuroleptics.

Compound ClassRepresentative Compound(s)Cell Line(s)Cytotoxicity Metric (IC50/EC50/CC50)Reference(s)
2-Substituted Phenothiazines Thioridazine, Chlorpromazine, Fluphenazine, etc.Hepatoma Tissue Culture (HTC)45 - 125 µM[1]
Phenothiazin-2-yl Ketones (E)-1-(10H-phenothiazin-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-oneHuman Oral Squamous Carcinoma~4.9 µM[6][7]

Causality Behind the Data: The enhanced cytotoxicity of the phenothiazin-2-yl ketone derivatives in cancer cell lines may be attributed to their function as chalcone-like structures. Chalcones are known to interact with numerous biological targets, including tubulin and various signaling proteins, often inducing apoptosis.[6] The addition of methoxy groups on the phenyl ring, as seen in the highly potent example, can further enhance this activity. This represents a different primary mechanism of action compared to the mitochondrial disruption that dominates the toxicity profile of classic phenothiazine neuroleptics.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols described below are standard, widely validated methods for assessing in vitro toxicity.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12]

G

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HepG2, HeLa, or a cell line relevant to your research) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[14]

  • Compound Preparation: Prepare stock solutions of the phenothiazine derivatives in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a period relevant to the study, typically 24, 48, or 72 hours, at 37°C with 5% CO2.[14]

  • MTT Reagent Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[14][15]

  • Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150-200 µL of a solubilizing agent, such as DMSO or an isopropanol/HCl solution, to each well to dissolve the crystals.[14][15] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[15]

  • Absorbance Measurement: Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.[12][15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Protocol: In Vitro Reactive Oxygen Species (ROS) Assay

This assay measures the overall level of ROS within cells using a cell-permeable fluorogenic probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[16]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Allow them to attach overnight. Treat the cells with the phenothiazine compounds at various concentrations for a desired period. Include a positive control (e.g., H2O2) and an untreated control.

  • Probe Loading: Remove the treatment medium and wash the cells gently with a warm buffer (e.g., PBS). Add 100 µL of the H2DCFDA probe (typically 5-10 µM in buffer) to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 30-60 minutes. During this time, cellular esterases cleave the acetate groups, and the non-fluorescent product is trapped inside the cells.

  • ROS Detection: If ROS are present, they will oxidize the probe to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with excitation and emission wavelengths appropriate for DCF (e.g., ~495 nm excitation and ~529 nm emission).[16]

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control cells.

G

Conclusion and Future Directions

The in vitro toxicity of phenothiazine derivatives is highly dependent on their substitution patterns.

  • Classic 2-substituted phenothiazines , such as thioridazine, typically exhibit cytotoxicity in the mid-micromolar range, with mitochondrial dysfunction being a primary driver of cell death.[1]

  • Novel 1-(10H-Phenothiazin-2-yl)butan-1-one analogues and related chalcone-like structures can exhibit significantly greater potency, often in the low-micromolar range, particularly against cancer cell lines.[6] Their mechanism may involve a wider array of targets beyond the mitochondria, contributing to their enhanced cytotoxic profiles.

This comparative analysis underscores a critical principle in drug development: minor structural modifications can lead to major shifts in biological activity and toxicity. For researchers working with phenothiazines, it is crucial to recognize that the position and nature of substituents can switch the primary mechanism of action from mitochondrial disruption to broader anticancer pathways.

Future research should focus on direct, parallel comparisons of these compound classes in a wide panel of cell lines to build a more comprehensive structure-activity relationship (SAR) model.[8] Elucidating the specific molecular targets of the more potent phenothiazin-2-yl ketone derivatives will be key to unlocking their full therapeutic potential while mitigating off-target toxicity.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • de Faria, F. P., Cino, E. A., de Castro, A. A., de Sá, M. M., Pereira, R. S., & Nantes, I. L. (2015). Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: a structure-activity investigation. Toxicology in Vitro, 29(5), 945–953.
  • Al-Samydai, A., Al-Mamoori, F., & Al-Jaff, B. (2022). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Pharmaceuticals, 15(11), 1367.
  • Luthin, D. R., & Byer, B. S. (1981). Phenothiazines and related compounds disrupt mitochondrial energy production by a calmodulin-independent reaction. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 637(3), 415–422.
  • Kowaltowski, A. J., Castilho, R. F., Grijalba, M. T., Bechara, E. J., & Vercesi, A. E. (1996). On the mechanisms of phenothiazine-induced mitochondrial permeability transition: Thiol oxidation, strict Ca2+ dependence, and cyt c release. Journal of Bioenergetics and Biomembranes, 28(5), 453–460.
  • MTT Assay of Cell Numbers after Drug/Toxin Tre
  • MTT Assay Protocol. (n.d.). BMG LABTECH. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
  • Shevchenko, A., Tarasov, A., Akentiev, A., Gnedina, O., Neganova, M., Aleksandrova, Y., & Yagolovich, A. (2023). Phenothiazine Conjugate with Mitochondria-Directed Cationic Compound F16: Synthesis and Cytotoxic Action against Human Breast Carcinoma. Molecules, 28(22), 7629.
  • de Faria, F. P., Cino, E. A., de Castro, A. A., de Sá, M. M., Pereira, R. S., & Nantes, I. L. (2015). Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: A structure-activity investigation.
  • de Faria, F. P., Cino, E. A., de Castro, A. A., de Sá, M. M., Pereira, R. S., & Nantes, I. L. (2015).
  • A working model for phenothiazine-mediated chemosensitization. (n.d.). ResearchGate. Retrieved from [Link]

  • Miolo, G., Marzano, C., Gandin, V., Palumbo, M., & Caffieri, S. (2005). In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium. Chemical Research in Toxicology, 18(12), 1871–1878.
  • Ben-Azu, B., Aderibigbe, B. A., & Ajayi, J. O. (2022). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives.
  • OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Andac, C. A., Gökçe, M., & Küpeli Akkol, E. (2018). Cytotoxicity, apoptosis, and QSAR studies of phenothiazine derived methoxylated chalcones as anticancer drug candidates.
  • Salie, M., Pansegrouw, H., & Smith, V. (2019).
  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. Retrieved from [Link]

  • Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (2000). Chemical structure of phenothiazines and their biological activity. Current Drug Targets, 1(1), 1–19.
  • The versatility of phenothiazines as an anticancer drug scaffold. (2021). PMC.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega.
  • O'Brian, C. A., Ward, N. E., & Liskamp, R. M. (1990). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 38(5), 603–608.
  • Salie, M., Pansegrouw, H., Smith, V., & van der Spoel, A. (2019). In vitro and in vivo toxicity evaluation of non-neuroleptic phenothiazines, antitubercular drug candidates.
  • In vivo toxicity of phenothiazines to cells of a transplantable tumor. (1983). British Journal of Cancer, 48(4), 545–552.
  • On reactive oxygen species measurement in living systems. (2015). PMC.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screenin. (2024). Semantic Scholar.
  • Synthesis and antifungal activity of some substituted phenothiazines and rel
  • Otręba, M., & Kosmider, A. (2023). Phenothiazine derivatives and their impact on the necroptosis and necrosis processes. A review. BINASSS.

Sources

Comparative

In Vitro Efficacy Comparison: 1-(10H-Phenothiazin-2-yl)butan-1-one vs. Fluphenazine in Dopaminergic Modulation

Executive Summary & Structural Context In the landscape of neuropharmacology, the phenothiazine scaffold is a cornerstone of typical antipsychotic drug development. However, the presence of the tricyclic core alone is in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the landscape of neuropharmacology, the phenothiazine scaffold is a cornerstone of typical antipsychotic drug development. However, the presence of the tricyclic core alone is insufficient for biological efficacy. This guide provides an objective, data-driven comparison between Fluphenazine , a highly potent typical antipsychotic[1], and 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS 25244-91-1), a structurally related synthetic intermediate[2].

While Fluphenazine acts as a benchmark therapeutic agent by potently blocking post-synaptic dopaminergic D2 receptors[3], 1-(10H-Phenothiazin-2-yl)butan-1-one serves strictly as a chemical precursor (e.g., for the synthesis of butaperazine)[2]. By comparing these two molecules, researchers can clearly observe the strict Structure-Activity Relationship (SAR) rules that govern dopaminergic target engagement in vitro.

Mechanistic Divergence: The Role of the N10 Pharmacophore

The extreme divergence in in vitro efficacy between these two compounds is dictated by their substitution patterns, specifically at the N10 and C2 positions of the phenothiazine core.

  • Fluphenazine (Active API): Features a trifluoromethyl (-CF3) group at the C2 position and a basic 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl chain at the N10 position[4]. At physiological pH, the basic nitrogen in the piperazine ring is protonated. This allows it to form a critical, high-affinity salt bridge with the conserved Aspartate-114 (Asp3.32) residue within the orthosteric binding pocket of the D2 receptor.

  • 1-(10H-Phenothiazin-2-yl)butan-1-one (Inactive Precursor): Features a butyryl group at the C2 position but remains completely unsubstituted at the N10 position (retaining the secondary amine, 10H)[2]. Lacking the basic alkylamine side chain, it is physically incapable of reaching or interacting with Asp114. Consequently, it acts merely as a lipophilic structural core with negligible receptor affinity.

D2_Signaling Dopamine Dopamine (Endogenous Agonist) D2R Dopamine D2 Receptor (Gi/o Coupled) Dopamine->D2R Activates Fluphenazine Fluphenazine (Potent Antagonist) Fluphenazine->D2R Blocks (High Affinity) Precursor 1-(10H-Phenothiazin-2-yl)butan-1-one (Inactive Precursor) Precursor->D2R No Binding (Lacks N10 chain) AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibits (Giu03B1) cAMP cAMP Production AdenylylCyclase->cAMP Decreases

Diagram 1: D2 Receptor signaling pathway and antagonist blockade dynamics.

Comparative In Vitro Efficacy Data

The table below summarizes the quantitative pharmacological profile of both compounds, highlighting the necessity of the N10 substitution for target engagement.

Parameter1-(10H-Phenothiazin-2-yl)butan-1-oneFluphenazine
CAS Number 25244-91-169-23-8
Role in Drug Development Synthetic Intermediate[2]Active Pharmaceutical Ingredient[1]
D2 Receptor Binding ( Ki​ ) > 10,000 nM (Inactive)0.2 nM (Highly Potent)
cAMP Functional Assay ( IC50​ ) N/A (No functional antagonism)~ 1.2 nM
N10 Substitution None (10H)3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl
C2 Substitution Butyryl groupTrifluoromethyl (-CF3) group
LogP (Lipophilicity) ~ 4.24.4[4]

Experimental Workflows & Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the detailed, step-by-step methodologies used to evaluate phenothiazine efficacy in vitro.

InVitro_Workflow CompoundPrep Compound Preparation (DMSO Stocks) ReceptorBinding Radioligand Binding ([3H]-Spiperone) CompoundPrep->ReceptorBinding Serial Dilution FunctionalAssay cAMP Accumulation (Forskolin-stimulated) CompoundPrep->FunctionalAssay Cell Treatment DataAnalysis Data Analysis (Cheng-Prusoff & IC50) ReceptorBinding->DataAnalysis Ki Determination FunctionalAssay->DataAnalysis Efficacy Profiling

Diagram 2: Self-validating in vitro screening workflow for D2 receptor modulators.

Protocol A: Dopamine D2 Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of the compounds to the D2 receptor.

  • Step 1: Membrane Preparation

    • Action: Homogenize CHO-K1 cells stably expressing human D2L receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

    • Causality: CHO-K1 cells lack endogenous D2 receptors, ensuring the measured signal is exclusively derived from the transfected human D2L isoform. The specific ionic composition of the buffer maintains the receptor in a high-affinity G-protein-coupled state, which is critical for accurate antagonist binding kinetics.

  • Step 2: Radioligand Incubation

    • Action: Incubate 15 µg of membrane protein with 0.5 nM[3H]-Spiperone and varying concentrations (10 pM to 10 µM) of the test compounds for 60 minutes at 25°C.

    • Causality: [3H]-Spiperone is chosen for its sub-nanomolar affinity and low non-specific binding profile at D2 receptors. A 60-minute incubation at 25°C ensures the binding reaction reaches thermodynamic equilibrium without risking thermal degradation of the receptor proteins.

  • Step 3: Defining Non-Specific Binding (Self-Validation)

    • Action: Include parallel control wells containing 10 µM (+)-butaclamol or Haloperidol.

    • Causality: This massive excess of a known, unlabeled D2 antagonist saturates all specific receptor sites. Any remaining radioactivity detected in these wells represents non-specific binding (e.g., to lipids or the plastic plate). Subtracting this value from total binding isolates the specific receptor binding, validating the assay's signal window.

Protocol B: cAMP Accumulation Assay (Functional Efficacy)

Because binding does not equal function, this assay determines whether the binding compound acts as an agonist or antagonist at the Gi-coupled D2 receptor.

  • Step 1: Forskolin Stimulation

    • Action: Treat D2L-expressing CHO-K1 cells with 10 µM Forskolin in the presence of the phosphodiesterase inhibitor IBMX (0.5 mM).

    • Causality: Forskolin directly activates adenylyl cyclase, artificially driving cAMP production to a high baseline. IBMX prevents the degradation of cAMP. Because the D2 receptor is Gi-coupled (inhibitory), this high baseline is required to observe the agonist-induced decrease in cAMP, providing a measurable dynamic range.

  • Step 2: Antagonist Reversal

    • Action: Pre-incubate cells with the test compounds for 15 minutes, followed by the addition of an EC80 concentration of Dopamine (e.g., 100 nM).

    • Causality: Dopamine will attempt to activate the Gi pathway and suppress the Forskolin-induced cAMP. If the test compound is a true antagonist (like Fluphenazine), it will block dopamine from binding, resulting in a "reversal" of inhibition (cAMP levels remain high). If the compound is inactive (like 1-(10H-Phenothiazin-2-yl)butan-1-one), dopamine will successfully bind and suppress cAMP.

Conclusion & Application Notes

For drug development professionals, the comparison between Fluphenazine and 1-(10H-Phenothiazin-2-yl)butan-1-one serves as a textbook example of pharmacophore requirements. While the phenothiazine tricyclic system provides an excellent lipophilic anchor, it is biologically inert at dopaminergic targets without the basic N10 side chain. Therefore, 1-(10H-Phenothiazin-2-yl)butan-1-one should be strictly utilized as a synthetic building block in medicinal chemistry, whereas Fluphenazine remains a highly reliable positive control for in vitro D2 antagonism assays.

References

  • 2. 3.

Sources

Safety & Regulatory Compliance

Safety

1-(10H-Phenothiazin-2-yl)butan-1-one proper disposal procedures

Comprehensive Safety & Disposal Protocol for 1-(10H-Phenothiazin-2-yl)butan-1-one As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond basic safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Disposal Protocol for 1-(10H-Phenothiazin-2-yl)butan-1-one

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond basic safety data sheets. Proper disposal of 1-(10H-Phenothiazin-2-yl)butan-1-one (a highly lipophilic phenothiazine derivative) demands a mechanistic understanding of its chemical behavior. This guide provides a self-validating, step-by-step operational framework designed to protect laboratory personnel, ensure environmental compliance, and meet stringent EPA/RCRA standards.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and environmental risks of the compound.

Table 1: Waste Characterization & Operational Impact

ParameterValueCausality / Operational Impact
Chemical Name 1-(10H-Phenothiazin-2-yl)butan-1-onePrimary identifier for hazardous waste manifesting.
CAS Number 25244-91-1Required for Treatment, Storage, and Disposal Facility (TSDF) profiling[1].
Molecular Formula C16H15NOSContains Sulfur and Nitrogen; dictates toxic combustion byproducts[2].
LogP 4.52Highly lipophilic; poses a severe risk of aquatic bioaccumulation if discharged into water systems[1].
Physical State Solid / PowderHigh risk of aerosolization during spills, mandating wet-collection methods[3].
Combustion Byproducts NOx, SOx, CO, CO2Mandates the use of alkaline scrubbers during thermal destruction[2].

The Logic of Thermal Destruction: Why Incineration?

Due to its LogP of 4.52, 1-(10H-Phenothiazin-2-yl)butan-1-one cannot be disposed of in standard landfills or aqueous waste streams. If released, it will partition into organic matter and persist as an environmental toxin[1].

The Causality of High-Temperature Incineration: Thermal destruction is the only acceptable method for the complete degradation of the robust thiazine ring[4]. However, standard burning is insufficient. When the C-S and C-N bonds break down, they release highly toxic and corrosive sulfur oxides (SOx) and nitrogen oxides (NOx)[2].

A Self-Validating System: To prevent secondary atmospheric pollution, the waste must be routed to a permitted TSDF capable of high-temperature incineration (>1,600°F) equipped with an alkaline afterburner/scrubber[5]. This creates a self-validating disposal loop: the facility continuously monitors the pH of the exhaust scrubber. If the pH drops, it indicates incomplete neutralization of the acid gases, which automatically triggers a waste feed cutoff to ensure the EPA's mandated 99.99% Destruction and Removal Efficiency (DRE) is maintained[6][7].

Step-by-Step Operational Protocols

Protocol A: Routine Laboratory Waste Management

Objective: Prepare the compound for optimal thermal destruction while preventing hazardous cross-reactions.

  • Solubilization (Preparation for Atomization): Do not send raw powder to the incinerator if avoidable. Dissolve the solid waste in a combustible, non-halogenated solvent (e.g., ethanol or acetone)[8].

    • Causality: Liquid waste can be atomized into fine droplets within the combustion chamber. This ensures the rapid, uniform heat distribution required to achieve 99.99% DRE[5].

  • Chemical Segregation: Strictly isolate this mixture from halogenated solvents.

    • Causality: Co-incinerating heteroatomic organic compounds with halogens at sub-optimal temperatures risks the de novo synthesis of highly toxic dioxins and furans[7].

  • Labeling & Storage: Store the dissolved waste in tightly sealed, UV-blocking containers.

    • Causality: Phenothiazines are highly photosensitive. Ambient light exposure can trigger uncontrolled photo-oxidation and degradation prior to disposal[8].

Protocol B: Emergency Spill Clean-Up (The "Wet Method")

Objective: Contain the API without aerosolization, ensuring complete mechanical removal.

  • Containment & PPE: Immediately isolate the spill zone. Personnel must don a NIOSH-approved N95/P100 particulate respirator (or SCBA for large volumes), chemical goggles, and heavy-duty nitrile gloves[2].

  • Dust Suppression (Critical Step): NEVER dry sweep the powder.

    • Causality: Dry sweeping aerosolizes the active pharmaceutical ingredient, creating a severe inhalation hazard and spreading contamination. Instead, lightly mist the spilled material with water or a compatible solvent to bind the particles into a heavy, manageable slurry[2].

  • Mechanical Collection: Using non-sparking tools, scoop the dampened slurry into a chemically resistant, sealable hazardous waste drum.

  • Surface Decontamination: Wash the affected area thoroughly with a surfactant-rich aqueous solution to lift any residual lipophilic compound. Collect all rinsate as hazardous waste.

    • Self-Validation: Validate cleanliness via visual inspection (complete absence of colored residue) and confirm the pH neutrality of the final rinse water[2].

Waste Stream Visualization

The following diagram illustrates the logical flow of containment, chemical processing, and regulatory destruction.

G Start 1-(10H-Phenothiazin-2-yl)butan-1-one Waste Generation / Spill PPE Containment & Safety Don SCBA/N95 & Nitrile Gloves Start->PPE Collect Wet Method Collection Suppress Dust (No Dry Sweeping) PPE->Collect Package Solvent Dissolution Dissolve in Combustible Solvent Collect->Package Incinerate High-Temp Incineration (>1,600°F) for 99.99% DRE Package->Incinerate Transfer to TSDF Scrubber Alkaline Scrubber Neutralize SOx & NOx Gases Incinerate->Scrubber Exhaust Gas Ash Ash Disposal RCRA Subtitle C Landfill Incinerate->Ash Solid Residue

Workflow for the safe containment, collection, and high-temperature disposal of phenothiazine waste.

References

  • 1-(10H-Phenothiazin-2-yl)butan-1-one - SIELC Technologies. SIELC.[Link]

  • Phenothiazine - HAZARD SUMMARY. New Jersey Department of Health.[Link]

  • Phenothiazine | CID 7108. PubChem - NIH.[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency (EPA).[Link]

  • A Citizen's Guide to Incineration. Environmental Protection Agency (EPA).[Link]

  • Guidance Manual for Hazardous Waste Incinerator Permits. Environmental Protection Agency (EPA).[Link]

Sources

Handling

Advanced Handling and Personal Protective Equipment (PPE) Guide for 1-(10H-Phenothiazin-2-yl)butan-1-one

As drug development professionals and synthetic chemists, handling complex intermediates requires moving beyond basic safety compliance into mechanistic risk management. 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-9...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, handling complex intermediates requires moving beyond basic safety compliance into mechanistic risk management. 1-(10H-Phenothiazin-2-yl)butan-1-one (CAS: 25244-91-1) is a highly valuable ketone derivative of phenothiazine, frequently utilized as a building block in the synthesis of piperazine phenothiazine derivatives for treating neuropathic pain and spasticity[1].

However, the phenothiazine core presents unique occupational hazards. This guide provides a self-validating, step-by-step operational framework for selecting and utilizing Personal Protective Equipment (PPE) based on the exact physicochemical and phototoxic properties of this compound.

Hazard Profile & Mechanistic Causality

To understand the PPE requirements for 1-(10H-Phenothiazin-2-yl)butan-1-one, we must first understand its biological reactivity. Standard phenothiazine derivatives are notorious for inducing severe dermal sensitization and phototoxicity [2].

When phenothiazine dust or solutions contact the skin and are subsequently exposed to ambient ultraviolet (UVA) light, the molecule undergoes photoexcitation. This leads to monophotonic ionization, generating radical cations and solvated electrons. These reactive intermediates interact with molecular oxygen to produce Reactive Oxygen Species (ROS), which directly cause lipid peroxidation in cell membranes and DNA strand breaks, culminating in severe cellular inflammation and photoallergic dermatitis [3].

Because of this light-activated toxicity, dermal isolation is the most critical component of your safety strategy.

Phototoxicity A 1-(10H-Phenothiazin-2-yl)butan-1-one (Ground State) B UVA Exposure (Photoexcitation) A->B C Excited Singlet/Triplet State & Photoionization B->C D Radical Cations + Solvated Electrons C->D E Reactive Oxygen Species (ROS) Generation D->E F Lipid Peroxidation & DNA Strand Breaks E->F G Cellular Phototoxicity & Skin Sensitization F->G

Figure 1: Mechanism of Phenothiazine-Induced Phototoxicity and Dermal Sensitization.

Core PPE Specifications (The "Armor")

Selecting the right PPE requires matching material resistance to the chemical's properties. Because 1-(10H-Phenothiazin-2-yl)butan-1-one is typically handled as a solid powder but processed in organic solvents, your barrier protection must account for both particulate aerosolization and solvent permeation [4].

Quantitative PPE Selection Matrix
Protection ZoneRecommended EquipmentMaterial SpecificationMechanistic Justification
Dermal (Hands) Nitrile or Butyl Rubber GlovesMinimum 0.11 mm thickness. Breakthrough time >480 mins.Latex is highly permeable to the organic solvents (e.g., DCM, EtOAc) used to dissolve this ketone. Nitrile prevents both powder adherence and solvent transport.
Respiratory Fume Hood + N99/P2 RespiratorFace velocity 80-100 FPM. P2/P3 particulate filters if outside hood.Phenothiazine powders can cause systemic organ toxicity (liver/blood) upon inhalation. P2 filters block >94% of airborne fine particles [4].
Ocular Tightly Fitting Safety GogglesEN 166 (EU) or ANSI Z87.1 (US) certified.Prevents micro-dust from settling on the conjunctiva, which can cause severe localized irritation and phototoxicity.
Body Flame-Resistant Lab Coat100% Cotton or specialized FR material.Synthetic fibers (like polyester) can melt into the skin during a solvent fire and generate static electricity, which aerosolizes powders.

Operational Workflow: Safe Weighing and Transfer

The most high-risk operation when handling 1-(10H-Phenothiazin-2-yl)butan-1-one is the transfer of the dry powder, where static charge can cause invisible aerosolization. Follow this self-validating Standard Operating Procedure (SOP) to ensure absolute containment.

Step-by-Step Methodology
  • Pre-Operational Verification : Ensure the fume hood is operational (verify the monitor reads 80-100 FPM). Clear the workspace of strong oxidizers, which are incompatible with phenothiazines.

  • PPE Donning : Inspect nitrile gloves for micro-tears by inflating them slightly. Don the lab coat, buttoning it to the top, and secure tightly fitting safety goggles.

  • Static Mitigation : Phenothiazine powders carry static charge. Place an anti-static bar or ionizer next to the analytical balance inside the fume hood to neutralize the environment.

  • Execution (Weighing) : Tare a conductive, anti-static weigh boat. Using a grounded stainless-steel spatula, slowly transfer the 1-(10H-Phenothiazin-2-yl)butan-1-one powder. Keep the fume hood sash pulled down as low as ergonomically possible to create a physical barrier between your breathing zone and the chemical.

  • Decontamination : Phenothiazine derivatives are highly lipophilic and poorly soluble in water. Wipe down the spatula, balance, and hood surfaces with a lint-free cloth dampened with isopropanol or ethanol.

  • Doffing : Remove gloves using the "glove-in-glove" technique (pulling the first glove inside out over the second) to trap any residual chemical dust. Wash hands immediately with soap and water.

Workflow S1 1. Preparation Verify Ventilation & Static Control S2 2. Donning Nitrile Gloves, Goggles, Coat S1->S2 S3 3. Containment Weigh in Fume Hood (Low Sash) S2->S3 S4 4. Execution Chemical Transfer & Synthesis S3->S4 S5 5. Decontamination Solvent Wipe (Isopropanol) S4->S5 S6 6. Doffing & Disposal Glove-in-Glove Removal S5->S6

Figure 2: Operational Workflow for Safe Handling and Decontamination.

Spill Response & Waste Management Plan

In the event of a spill, standard sweeping will aerosolize the phototoxic powder, drastically increasing inhalation and dermal exposure risks for the entire laboratory.

Immediate Spill Response Protocol
  • Evacuate and Isolate : Instruct personnel without N99/P2 respirators to step back from the immediate area.

  • Suppress Dust : Do not dry sweep. Gently cover the spilled 1-(10H-Phenothiazin-2-yl)butan-1-one powder with absorbent paper towels.

  • Solvent Wetting : Carefully dampen the paper towels with a compatible solvent (e.g., ethanol) to dissolve and trap the powder, preventing it from becoming airborne.

  • Collection : Use a non-sparking tool to scoop the dampened towels and residue into a sealable, chemically compatible hazardous waste container.

  • Secondary Cleaning : Wash the spill area thoroughly with soapy water followed by a final solvent wipe to ensure no phototoxic residue remains.

Disposal Logistics

1-(10H-Phenothiazin-2-yl)butan-1-one and its parent compounds are classified as highly ecotoxic to aquatic life with long-lasting effects [4].

  • Never dispose of this chemical or its solvent washings down the drain.

  • All contaminated PPE (gloves, wipes, weigh boats) must be sealed in heavy-duty hazardous waste bags, clearly labeled with "Ecotoxic Phenothiazine Waste," and incinerated by a certified hazardous waste contractor.

References

  • World Intellectual Property Organization. "WO2015135947A1 - Piperazine phenothiazine derivatives for treating spasticity." WIPO Patents.
  • SIELC Technologies. "1-(10H-Phenothiazin-2-yl)butan-1-one Applications and Properties." URL: [Link]

  • De Guidi, G., et al. "Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives." National Institutes of Health (PubMed). URL: [Link]

  • Redox. "Safety Data Sheet: Phenothiazine." Redox Chemical Safety Database. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.